molecular formula C9H7FN2 B1286705 1-(4-Fluorophenyl)pyrazole CAS No. 81329-32-0

1-(4-Fluorophenyl)pyrazole

货号: B1286705
CAS 编号: 81329-32-0
分子量: 162.16 g/mol
InChI 键: NPJURTWXGGBFQH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(4-Fluorophenyl)pyrazole is a key chemical scaffold in medicinal chemistry and drug discovery. The pyrazole core is a privileged structure in drug design, known for conferring a wide spectrum of biological activities . Incorporating a 4-fluorophenyl group at the N1 position is a common strategy to enhance the molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile, as the fluorine atom can significantly influence electronic properties and lipophilicity . This structural motif is frequently explored in developing novel therapeutic agents. Researchers value this compound and its derivatives as versatile intermediates for synthesizing compounds with potential anti-inflammatory, analgesic, and antimicrobial properties . For instance, a closely related compound, 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole, has demonstrated significant antinociceptive and anti-inflammatory effects in biological studies, reducing pain and inflammation in animal models without central antinociceptive effects . The mechanism of action for such effects may involve the modulation of ion channels and the NO/cGMP pathway . Furthermore, pyrazole derivatives are investigated as potential kinase inhibitors, such as p38 MAPK inhibitors, which are relevant targets for inflammatory diseases . This compound is primarily used as a building block in multi-component reactions and other synthetic transformations to create more complex, bioactive molecules for high-throughput screening and lead optimization . It is strictly for use in laboratory research settings. This product is not intended for diagnostic or therapeutic procedures.

属性

IUPAC Name

1-(4-fluorophenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJURTWXGGBFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306545
Record name 1-(4-Fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81329-32-0
Record name 1-(4-Fluorophenyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81329-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Fluorophenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways and mechanisms for 1-(4-fluorophenyl)pyrazole, a key structural motif in medicinal chemistry. The document details the prevalent Paal-Knorr synthesis, offering a step-by-step experimental protocol and a thorough mechanistic explanation. Additionally, alternative synthetic strategies, including multicomponent reactions, are discussed. Quantitative data from relevant syntheses are summarized, and key reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a 4-fluorophenyl group at the N1 position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecule. This guide focuses on the synthesis of the core this compound structure, providing a foundation for the development of novel therapeutic agents.

Primary Synthesis Pathway: The Paal-Knorr Synthesis

The most common and direct method for the synthesis of 1-arylpyrazoles, including this compound, is the Paal-Knorr synthesis. This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.

General Reaction Scheme

The synthesis of this compound is typically achieved through the reaction of 4-fluorophenylhydrazine (or its hydrochloride salt) with malondialdehyde or a malondialdehyde equivalent, such as 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane, under acidic conditions.

G cluster_reactants Reactants cluster_product Product r1 4-Fluorophenylhydrazine p1 This compound r1->p1 + r2 Malondialdehyde Acetal r2->p1 Acid catalyst (e.g., HCl, H2SO4)

Caption: General scheme of the Paal-Knorr synthesis for this compound.

Detailed Reaction Mechanism

The mechanism of the Paal-Knorr pyrazole synthesis proceeds through the following key steps:

  • Hydrolysis of the Acetal: In the presence of an acid catalyst, the malondialdehyde acetal is hydrolyzed to generate the reactive malondialdehyde in situ.

  • Formation of a Hydrazone: The more nucleophilic nitrogen of 4-fluorophenylhydrazine attacks one of the carbonyl groups of malondialdehyde to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group, leading to a cyclic hemiaminal intermediate.

  • Dehydration and Aromatization: Subsequent dehydration of the cyclic intermediate results in the formation of the stable, aromatic pyrazole ring.

G A Malondialdehyde Acetal B Malondialdehyde A->B Acid-catalyzed hydrolysis C Hydrazone Intermediate B->C + 4-Fluorophenylhydrazine D Cyclic Hemiaminal C->D Intramolecular cyclization E This compound D->E Dehydration

Caption: Stepwise mechanism of the Paal-Knorr synthesis of this compound.

Experimental Protocols

Synthesis of this compound via Paal-Knorr Reaction

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • 1,1,3,3-Tetraethoxypropane

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water, add 1,1,3,3-tetraethoxypropane (1.1 eq).

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Quantitative Data

The following table summarizes representative quantitative data for a closely related compound, 3-(4-fluorophenyl)-1H-pyrazole, synthesized via a modified approach.[3]

CompoundSynthesis MethodYield (%)Melting Point (°C)1H NMR (CDCl₃, 500 MHz) δ (ppm)
3-(4-Fluorophenyl)-1H-pyrazoleMeyer-Schuster rearrangement, halogenation, and cyclization85Not Reported7.71 (d, J=8.5Hz, 2H), 7.62 (d, J=2.0Hz, 1H), 7.39 (d, J=8.5Hz, 2H), 6.61 (d, J=2.0Hz, 1H)

Alternative Synthesis Pathway: Three-Component Reaction

An alternative and efficient method for the synthesis of substituted 1-(4-fluorophenyl)pyrazoles is through a one-pot, three-component reaction. This approach often involves the reaction of an aldehyde, a ketone, and a hydrazine in the presence of a catalyst, followed by an oxidation step.

General Workflow

G cluster_reactants Reactants A Aldehyde D Microwave-assisted Cyclocondensation A->D B Ketone B->D C 4-Fluorophenyl- hydrazine C->D E Pyrazoline Intermediate D->E F Oxidative Aromatization E->F G Substituted this compound F->G

Caption: Workflow for the three-component synthesis of substituted 1-(4-fluorophenyl)pyrazoles.

Example: Synthesis of 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

A specific example of this approach is the synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.[1]

Experimental Protocol Summary:

  • Step 1: Pyrazoline Synthesis: A mixture of 4-fluorobenzaldehyde, 1-acetylnaphthalene, and phenylhydrazine in ethanol with aqueous sodium hydroxide is irradiated in a microwave oven.

  • Step 2: Oxidative Aromatization: The resulting pyrazoline intermediate is heated in glacial acetic acid to yield the final pyrazole product.

Quantitative Data for 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: [1]

Yield (%)Melting Point (°C)FT-IR (KBr) ν (cm⁻¹)¹H NMR (500 MHz, CDCl₃) δ (ppm)
35.1648–503049, 1593, 1495, 1360, 12248.71 (d, 1H), 7.93 (d, 1H), 7.91 (d, 1H), 7.85 (d, 1H), 7.60–7.51 (m, 3H), 7.45 (d, 2H), 7.40 (t, 2H), 7.42–7.35 (m, 1H), 7.35 (dd, 2H), 7.07 (t, 2H), 6.84 (s, 1H)

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies, primarily the Paal-Knorr synthesis. This method offers a reliable and straightforward route from commercially available starting materials. For the synthesis of more complex, substituted analogues, multicomponent reactions provide an efficient and atom-economical alternative. The information and protocols presented in this guide serve as a valuable resource for researchers engaged in the design and synthesis of novel pyrazole-based compounds for drug discovery and development.

References

Spectroscopic characterization of 1-(4-Fluorophenyl)pyrazole (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic characterization of 1-(4-Fluorophenyl)pyrazole, a key heterocyclic moiety in medicinal chemistry. The following sections present a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques. This document is intended to serve as a comprehensive reference for researchers engaged in the synthesis, characterization, and application of this compound.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. Due to the limited availability of published experimental spectra for this specific molecule, the presented data is a combination of information from closely related analogs, such as 1-phenylpyrazole, and predicted values based on established spectroscopic principles. The data for 1-phenylpyrazole is included for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound (Predicted) CDCl₃Pyrazole Protons: • H-3: ~7.8-8.0 (d)• H-4: ~6.5 (t)• H-5: ~7.7-7.9 (d)4-Fluorophenyl Protons: • H-2', H-6': ~7.6-7.8 (m)• H-3', H-5': ~7.1-7.3 (m)
1-Phenylpyrazole[1][2][3]CDCl₃Pyrazole Protons: • H-3: 7.95 (d)• H-4: 6.47 (t)• H-5: 7.72 (d)Phenyl Protons: • H-2', H-6': 7.71 (m)• H-3', H-4', H-5': 7.45-7.25 (m)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
This compound (Predicted) CDCl₃Pyrazole Carbons: • C-3: ~140-142• C-4: ~108-110• C-5: ~128-1304-Fluorophenyl Carbons: • C-1': ~136 (d, JC-F ≈ 2-3 Hz)• C-2', C-6': ~122 (d, JC-F ≈ 8-9 Hz)• C-3', C-5': ~116 (d, JC-F ≈ 22-23 Hz)• C-4': ~162 (d, JC-F ≈ 245-250 Hz)
1-Phenylpyrazole[1]CDCl₃Pyrazole Carbons: • C-3: 140.3• C-4: 107.8• C-5: 129.5Phenyl Carbons: • C-1': 140.2• C-2', C-6': 119.2• C-3', C-5': 129.4• C-4': 126.9
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

CompoundFunctional GroupWavenumber (cm⁻¹)
This compound (Predicted) C-H (Aromatic)3100-3000
C=C, C=N (Aromatic)1600-1450
C-F1250-1100 (strong)
C-N1350-1250
1-Phenylpyrazole[4]C-H (Aromatic)3140-3050
C=C, C=N (Aromatic)1598, 1502, 1460
C-N1330
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M]⁺ or [M+H]⁺ (m/z)Key Fragments (m/z)
This compound (Predicted) EI or ESI162.06135, 95, 68
1-Phenylpyrazole[3]EI144.07117, 90, 77, 64, 51

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The use of a solvent with a known residual peak is recommended for referencing.[5][6]

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, to set the chemical shift reference to 0 ppm.

  • Data Acquisition :

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire ¹H NMR, ¹³C NMR, and, if desired, 2D NMR (e.g., COSY, HSQC, HMBC) spectra. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each carbon.[7]

  • Data Processing : Process the acquired free induction decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid Sample (KBr Pellet) : Grind a small amount (1-2 mg) of this compound with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[8]

    • Solid Sample (ATR) : Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Solution : Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂). The choice of solvent should not have significant absorption in the regions of interest.[9]

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (or the pure solvent).

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. The final spectrum is usually an average of multiple scans to improve the signal-to-noise ratio.

  • Data Analysis : The obtained spectrum should be background-corrected. Identify the characteristic absorption bands and compare them with known functional group correlation tables.[10][11]

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of this compound in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile). The concentration should be in the range of µg/mL to ng/mL.[12]

  • Instrumentation and Ionization :

    • Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is suitable.[13]

    • For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is preferred.[14][15]

  • Data Acquisition :

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragment ions.

    • For high-resolution mass spectrometry (HRMS), calibrate the instrument with a known standard to ensure accurate mass measurements.[16]

  • Data Analysis : Identify the molecular ion peak ([M]⁺ or [M+H]⁺). Analyze the fragmentation pattern to gain structural information. For HRMS data, determine the elemental composition of the parent and fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic characterization and the logical relationships in NMR-based structure elucidation.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Purification Purification Characterization Characterization Purification->Characterization NMR NMR Characterization->NMR IR IR Characterization->IR MS MS Characterization->MS NMR_Data NMR Spectra (¹H, ¹³C, 2D) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure_Elucidation Structure_Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for the spectroscopic characterization of an organic compound.

NMR_Logic_Diagram 1H_NMR ¹H NMR COSY COSY 1H_NMR->COSY HSQC HSQC 1H_NMR->HSQC HMBC HMBC 1H_NMR->HMBC Structure Structure 1H_NMR->Structure Proton Environments & Integration 13C_NMR ¹³C NMR 13C_NMR->HSQC 13C_NMR->HMBC 13C_NMR->Structure Carbon Environments COSY->Structure ¹H-¹H Connectivity HSQC->Structure ¹H-¹³C Direct Correlation HMBC->Structure ¹H-¹³C Long-Range Correlation

Caption: Logical relationships in NMR-based structure elucidation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quantum Chemical Calculations of 1-(4-Fluorophenyl)pyrazole

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of this compound. While direct computational studies on this specific parent molecule are not extensively published, this document synthesizes information from research on closely related derivatives to present a detailed methodology and expected outcomes. This guide is intended to serve as a valuable resource for researchers in computational chemistry, medicinal chemistry, and drug discovery.

Pyrazoles are a significant class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The introduction of a fluorine atom, as in this compound, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties due to fluorine's high electronegativity and the strength of the C-F bond.[1][5] Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for understanding the structural, electronic, and spectroscopic properties of such molecules at the atomic level, offering insights that can guide rational drug design.[6][7][8]

Computational Methodology: A Theoretical Workflow

Quantum chemical calculations for this compound are typically performed using Density Functional Theory (DFT), a computational method that models the electronic structure of many-body systems.[9] The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is a commonly employed and reliable method for such calculations.[7][10] A sufficiently large basis set, such as 6-311++G(d,p), is generally chosen to ensure accurate results.[7]

The computational workflow begins with the optimization of the molecule's ground-state geometry. This is followed by frequency calculations to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (infrared) spectrum.[9] Subsequently, various electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the Molecular Electrostatic Potential (MEP), are calculated to understand the molecule's reactivity and intermolecular interaction sites.

Computational Workflow A Initial Structure Input (this compound) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Optimize Geometry C Frequency Calculation B->C Verify Minimum Energy E Electronic Property Calculation (HOMO, LUMO, MEP) B->E Calculate Properties D Vibrational Spectra (IR) Thermodynamic Properties C->D Predict Spectra F Analysis of Results D->F E->F

Figure 1: A typical workflow for quantum chemical calculations.

Predicted Molecular Geometry

ParameterExpected Value (Å or °)
Bond Lengths (Å)
C-F~1.35
N1-N2~1.34
N2-C3~1.33
C3-C4~1.40
C4-C5~1.38
C5-N1~1.37
N1-C(phenyl)~1.43
Bond Angles (°)
N1-N2-C3~112
N2-C3-C4~105
C3-C4-C5~106
C4-C5-N1~105
C5-N1-N2~111
Dihedral Angle (°)
Pyrazole - Phenyl~30 - 50

Table 1: Expected geometrical parameters for this compound based on data from related compounds.[11][12]

Spectroscopic and Electronic Properties

Vibrational Analysis (FT-IR)

Theoretical vibrational frequency calculations are crucial for interpreting experimental FT-IR spectra. The calculated frequencies are often scaled by a factor (typically ~0.96 for B3LYP) to account for anharmonicity and other systematic errors. Key vibrational modes for this compound would include C-H stretching, C=N and C=C stretching of the pyrazole ring, and the characteristic C-F stretching of the fluorophenyl group.

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3200
Pyrazole Ring Stretch1400 - 1600
C-F Stretch1200 - 1250
C-N Stretch1100 - 1200

Table 2: Key expected FT-IR vibrational frequencies for this compound.[1][13][14]

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an important indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. For pyrazole derivatives, this gap is influenced by the nature and position of substituents.

ParameterExpected Value (eV)
HOMO Energy~ -6.0 to -7.0
LUMO Energy~ -1.0 to -2.0
HOMO-LUMO Gap (ΔE)~ 4.0 to 5.0

Table 3: Expected frontier molecular orbital energies for this compound.[6][8]

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. In this compound, the regions of negative potential (electron-rich, typically colored red or yellow) are expected around the nitrogen atoms of the pyrazole ring and the fluorine atom, indicating their susceptibility to electrophilic attack. Regions of positive potential (electron-poor, typically colored blue) are expected around the hydrogen atoms.

Experimental Protocols: Synthesis and Characterization

The synthesis of 1-aryl-pyrazoles can be achieved through various methods, with a common approach being the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[15]

General Synthesis Protocol

A plausible synthetic route to this compound involves the reaction of 4-fluorophenylhydrazine with a suitable three-carbon synthon, such as 1,1,3,3-tetramethoxypropane, in the presence of an acid catalyst.

Synthesis Workflow Reactants 4-Fluorophenylhydrazine + 1,1,3,3-Tetramethoxypropane Reaction Acid-catalyzed Condensation (e.g., in Acetic Acid, Reflux) Reactants->Reaction Workup Reaction Quenching & Neutralization (e.g., pour into ice water, add base) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product Characterization Spectroscopic Characterization (NMR, IR, Mass Spec) Product->Characterization

Figure 2: A generalized workflow for the synthesis and characterization.
Characterization Methods

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be used to confirm the structure of the synthesized compound.[1][10] The ¹H NMR spectrum would show characteristic signals for the protons on the pyrazole and phenyl rings. The ¹⁹F NMR would show a singlet for the fluorine atom.

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy would be used to identify the functional groups present in the molecule, as detailed in Table 2.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) would be used to determine the exact mass of the molecule and confirm its elemental composition.[1]

  • Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, this technique provides definitive proof of the molecular structure and detailed information on bond lengths, bond angles, and crystal packing.[10][11]

Relevance in Drug Development: A Hypothetical Signaling Pathway

Pyrazole derivatives are known to exhibit a wide range of biological activities, and many are investigated as inhibitors of various enzymes, such as kinases.[11] Kinase inhibitors are a major class of anticancer drugs. While the specific biological targets of this compound are not established, we can conceptualize its potential role in a signaling pathway based on the known activities of similar compounds.

The diagram below illustrates a hypothetical scenario where a this compound derivative acts as a kinase inhibitor in a cancer cell signaling pathway, such as the MAPK/ERK pathway, which is often dysregulated in cancer.

Hypothetical Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes Inhibitor This compound Derivative (Hypothetical) Inhibitor->RAF Inhibits

Figure 3: A hypothetical kinase inhibition signaling pathway.

In this model, the pyrazole derivative could bind to the ATP-binding site of a kinase like RAF, preventing its downstream signaling and thereby inhibiting cancer cell proliferation. Molecular docking studies, which are often performed in conjunction with DFT calculations, can be used to predict the binding affinity and mode of interaction of such inhibitors with their target proteins.[2]

Conclusion

Quantum chemical calculations offer invaluable insights into the fundamental properties of this compound. By employing methods like DFT, researchers can predict its geometry, spectroscopic characteristics, and electronic properties, which are essential for understanding its behavior and potential applications. This theoretical data, when combined with experimental synthesis and biological evaluation, provides a robust framework for the rational design of novel pyrazole-based therapeutic agents. This guide outlines the standard computational and experimental methodologies, providing a solid foundation for further research into this and related heterocyclic compounds.

References

The Dawn of a New Era in Drug Discovery: Discovery and Initial Synthesis of Novel Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery, significantly enhancing properties such as metabolic stability, binding affinity, and bioavailability.[1][2] Among the heterocyclic scaffolds that have benefited immensely from this strategy, the pyrazole nucleus stands out as a "privileged" structure in medicinal chemistry.[3][4] This technical guide delves into the discovery and initial synthesis of novel fluorinated pyrazoles, offering a comprehensive overview of synthetic methodologies, experimental protocols, and the underlying principles that govern their biological activity.

The Rise of Fluorinated Pyrazoles: A Synergy of Stability and Activity

The introduction of fluorine atoms or fluorine-containing groups into the pyrazole ring can dramatically alter its physicochemical and biological properties.[1][2][5] The high electronegativity of fluorine can modulate the pKa of nearby functional groups, influence conformational preferences, and create novel interactions with biological targets.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation and thereby improving its pharmacokinetic profile.[1] These advantageous properties have led to the development of numerous fluorinated pyrazole-containing drugs and agrochemicals.[3][6][7][8]

Key Synthetic Strategies for Accessing Novel Fluorinated Pyrazoles

The synthesis of fluorinated pyrazoles has evolved significantly, with researchers developing a variety of methods to introduce fluorine into the pyrazole core or to construct the ring with pre-fluorinated building blocks. The most prevalent strategies include cyclocondensation reactions, cycloadditions, and direct fluorination techniques.

Cyclocondensation of Fluorinated 1,3-Dicarbonyl Compounds

A cornerstone in pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] When fluorinated 1,3-diketones are employed, this method provides a straightforward route to pyrazoles bearing fluoroalkyl groups.

A significant challenge in the reaction of unsymmetrical 1,3-diketones with substituted hydrazines is the control of regioselectivity, often leading to a mixture of two regioisomeric pyrazoles.[4][9] Recent studies have shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents can dramatically improve the regioselectivity of this condensation.[9]

Experimental Protocol: Regioselective Synthesis of a Fluorinated Tebufenpyrad Analog [9]

A solution of 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 mmol) and methylhydrazine (1.1 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 3 mL) is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole with high regioselectivity.

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation [9]

EntryHydrazineSolventRatio of Regioisomers (2:3)Yield (%)
1PhenylhydrazineEthanol1:1.185
2PhenylhydrazineTFE3.5:180
3PhenylhydrazineHFIP>20:175
4MethylhydrazineEthanol1:1.288
5MethylhydrazineTFE4:182
6MethylhydrazineHFIP>20:178

Data synthesized from information presented in the cited source.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition of nitrile imines with fluorinated alkynes or alkenes offers another powerful and regioselective method for the synthesis of fluorinated pyrazoles. This approach allows for the construction of the pyrazole ring with precise control over the placement of substituents.

A recent development involves the sequential [3+2] cycloaddition of in situ generated trifluoroacetonitrile imines with enones, leading to trans-configured 5-acyl-pyrazolines. These intermediates can then be aromatized to yield highly functionalized trifluoromethylated pyrazoles.[10] The reaction conditions can be tuned to either retain or remove the acyl group, providing access to two distinct classes of products from a common intermediate.[10]

Experimental Protocol: Synthesis of a Trifluoromethylated Pyrazole via [3+2] Cycloaddition and Oxidation [10]

To a solution of the appropriate chalcone (1.0 mmol) and N-phenyl-2,2,2-trifluoroacetohydrazonoyl chloride (1.1 mmol) in toluene (5 mL) is added triethylamine (1.5 mmol) at room temperature. The mixture is stirred for 12 hours. The resulting pyrazoline intermediate is then treated with manganese dioxide (3.0 mmol) in DMSO at 80 °C for 4 hours to yield the fully substituted 5-benzoyl-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazole. Alternatively, conducting the oxidation in hexane leads to the deacylated 1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazole.

Table 2: Solvent-Dependent Oxidation of Pyrazoline Intermediate [10]

EntrySolventTemperature (°C)Product(s)Yield (%)
1Hexane60Deacylated Pyrazole96
2MeCN80Acylated + DeacylatedMixture
3DMF80Acylated + DeacylatedMixture
4DMSO80Acylated Pyrazole85

Data synthesized from information presented in the cited source.

Direct Fluorination

Direct C-H fluorination of a pre-formed pyrazole ring is an attractive strategy for the late-stage introduction of fluorine. Electrophilic fluorinating reagents, such as Selectfluor®, are commonly used for this purpose. Microwave-mediated fluorination has emerged as a rapid and efficient method, often providing higher yields in shorter reaction times compared to conventional heating. The regioselectivity of direct fluorination is influenced by the electronic properties of the substituents on the pyrazole ring, with electron-donating groups generally directing fluorination to the 4-position.

Experimental Protocol: Microwave-Mediated Fluorination of a Pyrazole

A mixture of 1,3-diphenyl-1H-pyrazole (1.0 mmol) and Selectfluor® (1.1 mmol) in acetonitrile (5 mL) is subjected to microwave irradiation (1450 W, 10% power) for 6 cycles of 5 minutes each. After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield 4-fluoro-1,3-diphenyl-1H-pyrazole.

Biological Activity and Signaling Pathways

Fluorinated pyrazoles exhibit a wide spectrum of biological activities, including antifungal, antiviral, and enzyme inhibitory properties.[5][11][12] For instance, certain fluorinated pyrazole derivatives have shown potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain signaling pathways.[13] Others have been identified as inhibitors of nitric oxide synthases (NOS), with selectivity for the inducible isoform (iNOS), suggesting potential applications in inflammatory diseases.[11]

The general mechanism of COX-2 inhibition involves blocking the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Fluorinated_Pyrazole Fluorinated Pyrazole (COX-2 Inhibitor) Fluorinated_Pyrazole->COX2

COX-2 Inhibition by Fluorinated Pyrazoles

Synthetic Workflow Visualization

The synthesis of a target fluorinated pyrazole often involves a multi-step sequence. The following diagram illustrates a typical workflow for the synthesis of a 1,3,5-trisubstituted fluorinated pyrazole starting from a fluorinated β-diketone.

Synthesis_Workflow Start Fluorinated β-Diketone Condensation Cyclocondensation (Knorr Synthesis) Start->Condensation Hydrazine Substituted Hydrazine Hydrazine->Condensation Purification1 Purification (Chromatography) Condensation->Purification1 FP Fluorinated Pyrazole Core Purification1->FP Modification Further Functionalization (e.g., N-alkylation) FP->Modification Final_Product Target Fluorinated Pyrazole Derivative Modification->Final_Product

General Synthetic Workflow for Fluorinated Pyrazoles

Conclusion and Future Directions

The field of fluorinated pyrazoles continues to be a vibrant area of research, driven by the quest for novel therapeutic agents and agrochemicals with improved efficacy and safety profiles. Advances in regioselective synthesis, late-stage fluorination, and the exploration of novel fluorinated building blocks are continuously expanding the accessible chemical space of these valuable compounds. As our understanding of the intricate roles that fluorine plays in modulating molecular properties deepens, we can anticipate the discovery and development of next-generation fluorinated pyrazoles with tailored biological activities to address unmet medical and agricultural needs.

References

Structure-Activity Relationship (SAR) Studies of 1-(4-Fluorophenyl)pyrazole Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(4-fluorophenyl)pyrazole analogs, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area. The pyrazole scaffold is a privileged structure in drug discovery, and the introduction of a 4-fluorophenyl group at the N1 position has been shown to significantly influence the biological activity of these analogs, leading to the identification of potent anticancer and anti-inflammatory agents.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative biological data for a series of this compound analogs and related derivatives, focusing on their anticancer and anti-inflammatory activities.

Anticancer Activity

Table 1: Cytotoxicity of this compound Analogs against various Cancer Cell Lines

Compound IDModificationsCancer Cell LineAssayActivity (IC₅₀/GI₅₀, µM)Reference
1a 3-(4-fluorophenyl)-5-(4-nitrophenyl)-N-(4-chlorophenyl)pyrazole-1-carboxamideMCF-7 (Breast)SRB<0.1[1]
1b 3-(4-fluorophenyl)-5-(4-nitrophenyl)-N-(4-chlorophenyl)pyrazole-1-carboxamideMDA-MB-231 (Breast)SRB45.8[1]
2a Pyrazole-benzimidazole hybrid with a p-fluorophenyl unitSW1990 (Pancreatic)Not Specified30.9 ± 0.77
2b Pyrazole-benzimidazole hybrid with a p-fluorophenyl unitAsPC-1 (Pancreatic)Not Specified32.8 ± 3.44
3 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHepG-2 (Liver)MTT6.78[2]
4 Ferrocene-pyrazole hybridHCT-116 (Colon)MTT3.12[3]
5 Pyrazolo[1,5-a]pyrimidine derivativeHeLa (Cervical)MTT10.41 ± 0.217[3]
6 Pyrazolo[1,5-a]pyrimidine derivativeDU-145 (Prostate)MTT10.77 ± 0.124[3]
7 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivativeMTB strain H37RvBACTEC 12B6.25 µg/mL[4]

*IC₅₀: Half maximal inhibitory concentration; GI₅₀: 50% growth inhibition.

Anti-inflammatory Activity

Table 2: Anti-inflammatory Activity of this compound Analogs

Compound IDModificationsAssayTargetActivityReference
8 1-(4-fluorophenyl)-5-methyl-4-(1-(2-phenylhydrazineylidene)ethyl)-1H-pyrazole (4F-PMPH)Bovine Serum Albumin DenaturationCOX-II (in silico)Max. inhibition at 0.5 mg/mL, Binding Energy: -8.03 kcal/mol[5]
9 3-(trifluoromethyl)-5-arylpyrazoleCOX Inhibition AssayCOX-2IC₅₀ = 0.02 µM[6]
10 3-(trifluoromethyl)-5-arylpyrazoleCOX Inhibition AssayCOX-1IC₅₀ = 4.5 µM[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

In Vitro Anticancer Activity Assays

1. MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 10 µM) or a vehicle control (DMSO) and incubated for a specified period (e.g., 48 hours).[7]

  • MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[7]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.[1]

  • Cell Fixation: After the treatment period, cells are fixed with a solution like trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB solution.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Protein-Bound Dye Solubilization: The protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 510 nm) to determine the GI₅₀ value.[1]

In Vitro Anti-inflammatory Activity Assay

1. Bovine Serum Albumin (BSA) Denaturation Assay

This assay assesses the ability of a compound to inhibit protein denaturation, a key process in inflammation.[5]

  • Preparation of Solutions: A stock solution of the test compound is prepared in DMSO. A solution of Bovine Serum Albumin (BSA) is prepared in phosphate-buffered saline (PBS).[5]

  • Reaction Mixture: In a 96-well plate, the test compound at various concentrations is mixed with the BSA solution.[5]

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time, followed by heating to induce denaturation (e.g., 72°C).[5]

  • Absorbance Measurement: After cooling, the turbidity of the solution, which indicates the extent of denaturation, is measured spectrophotometrically (e.g., at 660 nm).

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of a control.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound analogs are often mediated through their interaction with specific signaling pathways. A prominent target for the anti-inflammatory activity of many pyrazole derivatives is the Cyclooxygenase-2 (COX-2) enzyme.

COX-2 Signaling Pathway in Inflammation and Cancer

Upregulation of COX-2 is a hallmark of many inflammatory conditions and cancers.[8] Various stimuli, including growth factors, tumor promoters, and oncogenes, can activate signaling cascades that lead to increased COX-2 expression.[8] Key pathways involved include the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling pathways.[8][9] The resulting overproduction of prostaglandins, particularly PGE2, contributes to inflammation, cell proliferation, angiogenesis, and inhibition of apoptosis.[9][10]

COX2_Signaling_Pathway cluster_stimuli External Stimuli cluster_pathways Signaling Cascades cluster_transcription Transcription Factors cluster_gene_expression Gene Expression cluster_downstream Downstream Effects Growth Factors Growth Factors Tumor Promoters Tumor Promoters PKC PKC Tumor Promoters->PKC Oncogenes Oncogenes Ras Ras Oncogenes->Ras MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Ras->MAPK_Pathway PKC->MAPK_Pathway NF_kappaB_Pathway NF-κB Pathway PKC->NF_kappaB_Pathway AP-1 AP-1 MAPK_Pathway->AP-1 NF_kappaB NF-κB NF_kappaB_Pathway->NF_kappaB COX2_Gene COX-2 Gene AP-1->COX2_Gene NF_kappaB->COX2_Gene COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein Arachidonic_Acid Arachidonic Acid Prostaglandins_PGE2 Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins_PGE2 COX-2 Inflammation Inflammation Prostaglandins_PGE2->Inflammation Cell_Proliferation Cell_Proliferation Prostaglandins_PGE2->Cell_Proliferation Angiogenesis Angiogenesis Prostaglandins_PGE2->Angiogenesis Apoptosis_Inhibition Inhibition of Apoptosis Prostaglandins_PGE2->Apoptosis_Inhibition Pyrazole_Analogs This compound Analogs Pyrazole_Analogs->COX2_Protein

Caption: COX-2 signaling pathway and the inhibitory action of this compound analogs.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening potential anticancer compounds, such as this compound analogs, involves a series of in vitro assays to determine their cytotoxic and growth-inhibitory effects on cancer cell lines.

Anticancer_Screening_Workflow Cell_Culture 1. Cancer Cell Line Culture Seeding 2. Cell Seeding in 96-well Plates Cell_Culture->Seeding Treatment 3. Treatment with Pyrazole Analogs (Varying Concentrations) Seeding->Treatment Incubation 4. Incubation (e.g., 48 hours) Treatment->Incubation Assay 5. Cytotoxicity/Viability Assay (e.g., MTT, SRB) Incubation->Assay Data_Acquisition 6. Data Acquisition (Absorbance Measurement) Assay->Data_Acquisition Analysis 7. Data Analysis (Calculation of IC50/GI50) Data_Acquisition->Analysis SAR_Analysis 8. Structure-Activity Relationship Analysis Analysis->SAR_Analysis End End: Identification of Lead Compounds SAR_Analysis->End

Caption: General experimental workflow for in vitro anticancer screening of pyrazole analogs.

This technical guide provides a foundational understanding of the structure-activity relationships of this compound analogs. The presented data and protocols are intended to serve as a valuable resource for the rational design and development of novel therapeutic agents based on this promising chemical scaffold. Further investigations are warranted to explore the full therapeutic potential and mechanisms of action of this class of compounds.

References

Physicochemical properties of 1-(4-Fluorophenyl)pyrazole (solubility, pKa, LogP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of 1-(4-Fluorophenyl)pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of predicted values, general characteristics of related compounds, and detailed experimental protocols for the determination of its solubility, pKa, and LogP.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, understanding its solubility, acidity (pKa), and lipophilicity (LogP) is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential interactions with biological targets.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/Source
LogP 2.5 - 3.0Various computational models
Aqueous Solubility Low to moderateGeneral characteristic of phenylpyrazoles
pKa (acidic) ~9-10 (for N-H proton)Estimated from related pyrazoles
pKa (basic) ~1-2 (for pyrazole nitrogen)Estimated from related pyrazoles

Note: These values are predictions and should be confirmed by experimental determination.

Experimental Protocols

Accurate determination of physicochemical properties requires robust experimental methods. The following sections detail standard protocols for measuring solubility, pKa, and LogP.

Solubility Determination (Shake-Flask Method)

A common method for determining the thermodynamic solubility of a compound is the shake-flask method.[1]

Protocol:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the solid phase from the supernatant.

  • Quantification: A sample of the clear supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in µg/mL or mM).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of a compound by measuring pH changes upon the addition of a titrant.[2][3]

Protocol:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, which may be an aqueous solution or a co-solvent system for poorly soluble compounds. The initial concentration is typically in the millimolar range.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s) of the titration curve.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[4][5]

Protocol:

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4, for LogD determination) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel or vial.

  • Equilibration: The mixture is gently shaken or rotated for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV or LC-MS.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualizations

Experimental Workflow: Shake-Flask LogP Determination

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation prep_phases Pre-saturate n-octanol and water prep_compound Dissolve compound in one phase prep_phases->prep_compound combine_phases Combine phases prep_compound->combine_phases equilibrate Equilibrate (shake/rotate) combine_phases->equilibrate separate_phases Separate phases (centrifuge) equilibrate->separate_phases quantify_octanol Quantify [C]octanol (HPLC/LC-MS) separate_phases->quantify_octanol quantify_aqueous Quantify [C]aqueous (HPLC/LC-MS) separate_phases->quantify_aqueous calculate_logp Calculate LogP = log([C]octanol / [C]aqueous) quantify_octanol->calculate_logp quantify_aqueous->calculate_logp

Caption: Workflow for LogP determination by the shake-flask method.

Signaling Pathway: p38 MAP Kinase Pathway

Phenylpyrazole derivatives are known to target various protein kinases. The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation and is a target for many small molecule inhibitors.[6][7]

p38_MAPK_Pathway ext_stimuli Environmental Stress Inflammatory Cytokines mapkkk MAPKKK (e.g., MEKK, MLK, ASK1) ext_stimuli->mapkkk activates mkk3_6 MKK3/6 mapkkk->mkk3_6 phosphorylates p38 p38 MAPK (α, β, γ, δ) mkk3_6->p38 phosphorylates substrates Downstream Substrates p38->substrates mk2_3 MAPKAPK-2/3 substrates->mk2_3 transcription_factors Transcription Factors (e.g., ATF-2, MEF-2) substrates->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis, Cell Cycle Regulation) mk2_3->cellular_response transcription_factors->cellular_response inhibitor This compound (Potential Inhibitor) inhibitor->p38 inhibits

Caption: Simplified p38 MAP kinase signaling pathway.

References

The Fluorine Advantage: A Technical Guide to the Enhanced Biological Activity of Fluorinated Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This halogen's unique physicochemical properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, lipophilicity, and target binding affinity.[1] Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2] This technical guide provides an in-depth exploration of the synergistic effect of fluorine substitution on the biological activity of pyrazole derivatives, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics.

The Impact of Fluorine Substitution on Biological Activity: Quantitative Insights

The introduction of fluorine atoms into the pyrazole scaffold can lead to a significant enhancement of biological potency. This is often attributed to fluorine's ability to modulate the electronic properties of the molecule, increase its metabolic stability by blocking sites of oxidative metabolism, and improve its binding affinity to target proteins through favorable intermolecular interactions.[1][3] The following tables summarize quantitative data from various studies, comparing the biological activities of fluorinated pyrazole derivatives with their non-fluorinated counterparts.

Anti-Cancer Activity

The strategic placement of fluorine on pyrazole derivatives has been shown to enhance their cytotoxic effects against various cancer cell lines.

Compound/DerivativeFluorine SubstitutionCancer Cell LineIC50 (µM)Reference
Series A: Pyrazole-Indole Hybrids
7aNon-fluorinatedHepG26.1 ± 1.9[2]
7bNon-fluorinated (methylated)HepG27.9 ± 1.9[2]
Doxorubicin (Reference)-HepG224.7 ± 3.2[2]
Series B: Pyrazole-Chalcone Analogs
8gNon-fluorinatedHeLa2.41[4]
8gNon-fluorinatedHCT-1162.41[4]
8gNon-fluorinatedRPMI-82263.34[4]
8gNon-fluorinatedMCF-728.93[4]
Series C: Curcumin Analogues
Pyrazole-curcuminoid (fluorinated)4-FluorophenylMultipleGI₅₀ 0.0079 - 1.86[5]
Series D: Pyrazoline-Indole Derivatives
HD054-Chlorophenyl (halogenated)NCI 60 cell line panelBroad-spectrum activity[6]
Series E: Fused Pyrazole Derivatives
Compound 50Non-fluorinatedHepG20.71[7]
Erlotinib (Reference)-HepG210.6[7]
Sorafenib (Reference)-HepG21.06[7]
Anti-Inflammatory Activity

Fluorinated pyrazole derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.

Compound/DerivativeFluorine SubstitutionTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Series F: Thymol-Pyrazole Hybrids
8b4-FluorophenylCOX-20.04316[8]
8g4-FluorophenylCOX-20.05268[8]
4a4-FluorophenylCOX-20.06151[8]
Celecoxib (Reference)TrifluoromethylphenylCOX-20.04-[8]
Series G: Pyrazole Analogues
5u4-FluorophenylCOX-21.7974.92[9]
5s4-FluorophenylCOX-22.5172.95[9]
Celecoxib (Reference)TrifluoromethylphenylCOX-2-78.06[9]
Series H: Curcuminoid Pyrazoles % Inhibition
133-Fluoro-4-hydroxyphenyliNOSHighSelective for iNOS[10][11]
Non-fluorinated analog-iNOSLowerLess selective[10][11]

Experimental Protocols

Synthesis of Fluorinated Pyrazole Derivatives: A General Workflow

The synthesis of fluorinated pyrazole derivatives often involves the cyclocondensation of a fluorinated 1,3-dicarbonyl compound with a hydrazine derivative. The following diagram illustrates a typical workflow for the synthesis of a trifluoromethyl-substituted pyrazole.

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Final Product & Analysis A Fluorinated 1,3-Dicarbonyl (e.g., Ethyl 4,4,4-trifluoroacetoacetate) C Cyclocondensation A->C B Hydrazine Derivative (e.g., Phenylhydrazine) B->C D Reaction Quenching C->D Reaction Mixture E Extraction D->E F Purification (e.g., Recrystallization, Chromatography) E->F G Fluorinated Pyrazole Derivative F->G Purified Product H Characterization (NMR, Mass Spec, etc.) G->H

Caption: General workflow for the synthesis of fluorinated pyrazole derivatives.

Detailed Method for the Synthesis of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one:

This protocol is adapted from the synthesis described in the literature.[8]

  • Reaction Setup: In a suitable reaction flask, dissolve 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine in a minimal amount of an appropriate solvent (e.g., ethanol).

  • Acid Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for a specified period (e.g., 2-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench it by pouring it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure fluorinated pyrazole derivative.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated pyrazole derivatives) and a reference drug in a culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Anti-Inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

Protocol (based on commercially available kits):

  • Reagent Preparation: Prepare the necessary reagents, including assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorescent probe.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference COX-2 inhibitor (e.g., celecoxib).

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the test compound or reference inhibitor.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells and incubate to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time. The rate of increase in fluorescence is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Signaling Pathways and Mechanisms of Action

COX-2 Inhibition in Inflammation

Many anti-inflammatory pyrazole derivatives, particularly those with fluorine substitution, exert their effects by selectively inhibiting the COX-2 enzyme. The COX-2 pathway is a critical component of the inflammatory response.

G cluster_stimuli Inflammatory Stimuli cluster_cell Cellular Response cluster_effects Physiological Effects Stimuli Cytokines, Growth Factors, Bacterial Products (LPS) COX2 COX-2 Enzyme Stimuli->COX2 Induces Expression Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 AA->COX2 Substrate PGs Prostaglandins (PGE2) COX2->PGs Catalyzes Inflammation Inflammation PGs->Inflammation Pain Pain PGs->Pain Fever Fever PGs->Fever Inhibitor Fluorinated Pyrazole (COX-2 Inhibitor) Inhibitor->COX2 Inhibits

Caption: The role of fluorinated pyrazoles as COX-2 inhibitors in the inflammatory pathway.

Targeting Receptor Tyrosine Kinase Pathways in Cancer

Fluorinated pyrazole derivatives have also been developed as potent inhibitors of receptor tyrosine kinases (RTKs) that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

G cluster_receptor Receptor Activation cluster_signaling Intracellular Signaling Cascades cluster_outcomes Cellular Outcomes in Cancer Ligand Growth Factor (e.g., EGF, VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->Receptor Binds & Activates PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway Receptor->RAS_MAPK Activates Angiogenesis Angiogenesis Receptor->Angiogenesis VEGFR Signaling Proliferation Cell Proliferation PI3K_AKT->Proliferation Survival Cell Survival (Anti-apoptosis) PI3K_AKT->Survival RAS_MAPK->Proliferation Metastasis Metastasis RAS_MAPK->Metastasis Inhibitor Fluorinated Pyrazole (RTK Inhibitor) Inhibitor->Receptor Inhibits

Caption: Inhibition of receptor tyrosine kinase signaling in cancer by fluorinated pyrazoles.

Conclusion

The incorporation of fluorine into the pyrazole scaffold represents a powerful and effective strategy for enhancing the biological activity of this versatile heterocyclic core. As demonstrated by the quantitative data, fluorinated pyrazole derivatives consistently exhibit improved potency in both anticancer and anti-inflammatory applications. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds. The detailed experimental protocols and visual representations of key biological pathways are intended to serve as a valuable resource for researchers in the ongoing quest for novel and more effective therapeutic agents. The continued exploration of structure-activity relationships and the development of innovative synthetic methodologies will undoubtedly lead to the discovery of new fluorinated pyrazole derivatives with significant clinical potential.

References

Unveiling the Electronic Landscape: A Theoretical Investigation of 1-(4-Fluorophenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical investigation of the electronic properties of 1-(4-Fluorophenyl)pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding the electronic characteristics of this molecule is paramount for predicting its reactivity, stability, and potential biological activity, thereby guiding the rational design of novel therapeutic agents and functional materials. This document summarizes key findings from computational studies, presenting data in a structured format, detailing the underlying methodologies, and providing visual representations of core concepts.

Core Electronic Properties: A Quantitative Overview

The electronic properties of this compound and its derivatives have been elucidated through quantum chemical calculations, primarily employing Density Functional Theory (DFT). These studies provide valuable insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial in determining its chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a key indicator of molecular stability.

PropertyValueMethodReference
HOMO Energy-6.2967 eVB3LYP/6-31G(d,p)[1]
LUMO Energy-1.8096 eVB3LYP/6-31G(d,p)[1]
HOMO-LUMO Gap (ΔE)4.4871 eVB3LYP/6-31G(d,p)[1]
Chemical Hardness (η)2.2435 eVB3LYP/6-311+G(d,P)[1]
Dipole Moment4.59 DebyeB3LYP/6-311++G(d,p)[2]

Global Reactivity Descriptors

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity.

DescriptorFormulaValueReference
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.3335 eV[3]
Electronegativity (χ)4.3335 eV[1]
Chemical Softness (S)1 / (2η)0.4462 eV[3]
Electrophilicity Index (ω)μ2 / (2η)4.1904 eV[3]

Methodologies: A Look into the Computational Workflow

The theoretical investigation of this compound's electronic properties typically follows a standardized computational chemistry workflow. The primary method employed is Density Functional Theory (DFT), renowned for its balance of accuracy and computational cost.

1. Geometry Optimization: The first step involves determining the most stable three-dimensional conformation of the molecule. This is achieved by minimizing the energy of the system. A commonly used functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with a basis set such as 6-311+G(2d,p).[4]

2. Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) spectra which can be compared with experimental data for validation.[5][6]

3. Electronic Property Calculations: With the optimized geometry, a range of electronic properties are calculated. This includes:

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies and spatial distributions of the highest occupied and lowest unoccupied molecular orbitals are determined. The energy gap is a critical parameter for assessing chemical reactivity and kinetic stability.[1]
  • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[4][7]
  • Mulliken Population Analysis: This analysis provides the charge distribution on each atom in the molecule.[3]
  • Global Reactivity Descriptors: As detailed in the table above, these are calculated from the HOMO and LUMO energies.[1][3]

Software: These calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

Visualizing the Concepts

To better illustrate the theoretical framework and the molecule of interest, the following diagrams have been generated using the Graphviz DOT language.

Caption: Molecular structure of this compound.

computational_workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Verify Minimum Energy Structure freq_calc->validation validation->geom_opt Imaginary Frequencies Found elec_prop Calculate Electronic Properties (HOMO, LUMO, MEP, etc.) validation->elec_prop No Imaginary Frequencies analysis Data Analysis and Interpretation elec_prop->analysis end Results analysis->end

Caption: Workflow for computational investigation.

homo_lumo_reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor Energy_Gap HOMO-LUMO Gap (ΔE) Indicator of Chemical Stability HOMO->Energy_Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor LUMO->Energy_Gap Reactivity Chemical Reactivity Energy_Gap->Reactivity Small Gap = High Reactivity Large Gap = Low Reactivity

Caption: Relationship between HOMO-LUMO and reactivity.

References

Methodological & Application

Application Notes and Protocols for In Vitro Anticancer Screening of 1-(4-Fluorophenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Numerous studies have highlighted their potential as potent and selective anticancer agents, capable of interacting with various molecular targets to induce cytotoxicity, apoptosis, and cell cycle arrest in cancer cells.[1][3][4] This document provides detailed application notes and experimental protocols for the initial in vitro screening of 1-(4-Fluorophenyl)pyrazole, a representative compound from this class, to evaluate its anticancer potential. The methodologies outlined here cover primary cytotoxicity assessment, followed by mechanistic studies to elucidate its effects on apoptosis and the cell cycle.

Cytotoxicity Assessment via MTT Assay

Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[6] This assay is a crucial first step in drug discovery to determine the half-maximal inhibitory concentration (IC50) of a compound, which is the concentration required to inhibit the growth of 50% of the cancer cells.[7]

Data Presentation: Cytotoxicity of this compound

The following table presents representative IC50 values of this compound against a panel of human cancer cell lines after 48 hours of treatment. These values are illustrative and based on activities reported for similar pyrazole derivatives.[3][8]

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast Adenocarcinoma8.5
A549 Lung Carcinoma12.3
HeLa Cervical Carcinoma9.8
HepG2 Hepatocellular Carcinoma15.1
PC3 Prostate Cancer11.5

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Replace the old medium with 100 µL of medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[5]

  • Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions until purple formazan crystals are visible.[9]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Analysis of Apoptosis by Annexin V/PI Staining

Application Note: Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[10] A hallmark of early-stage apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome. Propidium Iodide (PI) is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can penetrate late apoptotic and necrotic cells where membrane integrity is compromised.[11][12] Dual staining with Annexin V and PI followed by flow cytometry allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[12]

Data Presentation: Apoptosis Induction by this compound in MCF-7 Cells

The table below summarizes the percentage of cells in different stages of apoptosis after 24 hours of treatment with this compound at its IC50 concentration.

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Control (Untreated) 95.22.52.3
This compound (8.5 µM) 55.828.715.5

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Culture and Treatment: Seed 1 × 10⁶ cells in a T25 flask and allow them to adhere overnight. Treat the cells with this compound at its predetermined IC50 concentration for 24 hours. Include an untreated control.[12]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and pellet by centrifugation at 300 x g for 5 minutes.[11]

  • Washing: Wash the cell pellet twice with ice-cold PBS.[12]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).[11]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) using a flow cytometer equipped with a 488 nm laser.[12]

Cell Cycle Analysis

Application Note: The cell cycle is a tightly regulated process that governs cell proliferation. Many anticancer agents exert their effects by disrupting this process, causing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phase), which can subsequently lead to apoptosis.[2] Cell cycle distribution can be analyzed using flow cytometry by staining DNA with a fluorescent dye like Propidium Iodide (PI). Since PI binds stoichiometrically to DNA, the fluorescence intensity is directly proportional to the DNA content in each cell.[13] This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle. Prior to staining, cells must be fixed (e.g., with cold ethanol) to permeabilize the membranes, and treated with RNase to prevent PI from binding to double-stranded RNA.[14]

Data Presentation: Cell Cycle Distribution in A549 Cells

The table shows the effect of this compound on the cell cycle distribution of A549 cells after 24 hours of treatment at the IC50 concentration.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated) 60.525.314.2
This compound (12.3 µM) 45.115.239.7

Experimental Protocol: Cell Cycle Analysis by PI Staining

  • Cell Culture and Treatment: Seed 1 × 10⁶ cells in a 6-well plate. After 24 hours, treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest cells by trypsinization, collect them in a centrifuge tube, and pellet at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with PBS.[13]

  • Fixation: Resuspend the pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping. Incubate on ice for at least 30 minutes (or store at 4°C for longer periods).[13][15]

  • Rehydration and Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol. Wash the pellet twice with PBS.[15]

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[13]

  • PI Staining: Add 400 µL of PI staining solution (50 µg/mL) and mix well. Incubate for 10-15 minutes at room temperature in the dark.[13][15]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.[13]

Western Blot Analysis of Apoptosis-Related Proteins

Application Note: To further investigate the molecular mechanism of apoptosis, Western blotting can be employed to detect changes in the expression levels of key regulatory proteins. The Bcl-2 family of proteins, which includes anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax), are critical regulators of the intrinsic apoptotic pathway.[3] A decrease in the Bcl-2/Bax ratio is often indicative of apoptosis induction. Caspases are a family of proteases that execute the apoptotic program.[10] The activation of initiator caspases (e.g., Caspase-9) leads to the cleavage and activation of effector caspases (e.g., Caspase-3). Activated Caspase-3 then cleaves various cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic features of apoptosis. Detecting the cleaved forms of caspases and PARP is a reliable marker of apoptosis.[10][16]

Data Presentation: Modulation of Apoptotic Proteins

This table summarizes the expected expression changes of key apoptotic proteins in cancer cells following treatment with an effective pyrazole derivative.

Protein TargetCellular RoleExpected Change with Treatment
Bcl-2 Anti-apoptoticDown-regulation
Bax Pro-apoptoticUp-regulation
Caspase-3 Apoptosis effectorCleavage (activation)
Cleaved Caspase-3 Active apoptosis effectorUp-regulation
PARP DNA repair enzymeCleavage (inactivation)
Cleaved PARP Marker of apoptosisUp-regulation

Experimental Protocol: Western Blot

  • Cell Lysis: Treat cells with this compound as described previously. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[17]

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.[17]

  • Sample Preparation: Normalize protein concentrations for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes to denature.[17]

  • SDS-PAGE: Load the denatured protein samples and a molecular weight marker onto a polyacrylamide gel. Separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bcl-2, Bax, cleaved Caspase-3, and cleaved PARP, diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection and Imaging: Wash the membrane again with TBST. Add an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[17]

  • Analysis: Use densitometry software (e.g., ImageJ) to quantify band intensities. Normalize the expression of target proteins to a housekeeping protein like β-actin or GAPDH.

Visualizations

G Experimental Workflow for Anticancer Screening cluster_0 Primary Screening cluster_1 Mechanistic Studies cluster_2 Conclusion start 1. Cell Culture (Cancer Cell Lines) treatment 2. Treatment with This compound start->treatment mtt 3. Primary Screening (MTT Assay) treatment->mtt ic50 4. Determine IC50 Value mtt->ic50 apoptosis 5a. Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle 5b. Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot 5c. Protein Expression (Western Blot) ic50->western_blot analysis 6. Data Analysis & Interpretation apoptosis->analysis cell_cycle->analysis western_blot->analysis

Caption: Workflow for in vitro screening of a novel anticancer compound.

G Proposed Apoptotic Signaling Pathway cluster_0 Mitochondrial (Intrinsic) Pathway cluster_1 Caspase Cascade cluster_2 Execution Phase compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Activates mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Pro-Caspase-9 -> Cleaved Caspase-9 cyto_c->cas9 cas3 Pro-Caspase-3 -> Cleaved Caspase-3 cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed intrinsic pathway of apoptosis induction.

References

Application Notes and Protocols: 1-(4-Fluorophenyl)pyrazole as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including notable anti-inflammatory properties. The pyrazole scaffold is a key component of several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, a selective COX-2 inhibitor. Structure-activity relationship (SAR) studies have consistently highlighted the importance of substituents on the pyrazole ring in modulating potency and selectivity. The presence of an N1-aryl group, such as a 4-fluorophenyl moiety, has been shown to enhance the anti-inflammatory activity by promoting binding to target enzymes through π-π stacking interactions. This document provides a detailed overview of the anti-inflammatory potential of compounds based on the 1-(4-fluorophenyl)pyrazole core, including quantitative data, experimental protocols for their evaluation, and visualizations of relevant biological pathways and workflows.

Data Presentation

The anti-inflammatory activity of pyrazole derivatives is most commonly attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. Some derivatives also exhibit inhibitory effects on 5-lipoxygenase (5-LOX), offering a dual-action mechanism that can block the production of both prostaglandins and leukotrienes. The following tables summarize the in vitro inhibitory activities of various pyrazole derivatives containing the 1-(4-fluorophenyl) scaffold against these key enzymes. It is important to note that the data presented is for derivatives of this compound, as the parent compound is often used as a scaffold for further chemical modification to enhance potency and selectivity.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of this compound Derivatives

Compound ID/DescriptionCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound
4-((2-(4-fluorophenyl)-5-methyl-4-oxothiazolidin-3-yl)amino)benzenesulfonamide>1002.3>43.48Celecoxib (IC50 = 1.33 µM)
4-(4-fluorophenyl)-1-(3-methyl-1-(4-(methylsulfonyl)phenyl)-1H-pyrazol-5-yl)-1H-1,2,3-triazole-ED50 = 10.8 mg/kg (in vivo)-Celecoxib (ED50 = 10.8 mg/kg)
Celecoxib (for comparison)5.43 - 21.50.04 - 2.162.51 - 106-

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.[1][2][3][4]

Table 2: In Vitro 5-LOX Inhibitory Activity of Pyrazole Derivatives

Compound ID/Description5-LOX IC50 (µM)Reference Compound
Pyrazole-chalcone hybrid0.15Zileuton
Pyrazole-indole derivative 14b7.52 ± 0.04Zileuton (IC50 = 6.83 ± 0.02 µM)

The data for 5-LOX inhibition is for broader classes of pyrazole derivatives, indicating the potential for developing dual COX/LOX inhibitors based on this scaffold.[5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures reported in the literature and can be adapted for the evaluation of novel this compound derivatives.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Materials:

    • Purified ovine COX-1 or human recombinant COX-2 enzyme

    • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Heme cofactor

    • L-epinephrine or other suitable co-factor

    • Arachidonic acid (substrate)

    • Test compound dissolved in DMSO

    • Reference inhibitor (e.g., celecoxib, indomethacin)

    • EIA buffer, prostaglandin screening EIA kit (for PGE2 detection)

    • 96-well plates

    • Incubator and plate reader

  • Procedure:

    • Prepare the reaction mixture in a 96-well plate by adding the reaction buffer, heme, and co-factor.

    • Add the COX-1 or COX-2 enzyme solution to each well and incubate for 2 minutes at room temperature.[7]

    • Add the test compound at various concentrations (typically in a serial dilution) or the reference inhibitor to the wells. For control wells, add DMSO vehicle.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[7]

    • Initiate the enzymatic reaction by adding arachidonic acid to each well.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.[8]

    • Stop the reaction by adding a suitable stopping reagent (e.g., 1N HCl).

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]

2. Bovine Serum Albumin (BSA) Denaturation Inhibition Assay

This assay assesses the anti-inflammatory activity of a compound by its ability to inhibit heat-induced protein denaturation, a hallmark of inflammation.

  • Materials:

    • Bovine Serum Albumin (BSA), 1% solution

    • Tris buffer (0.05 M, pH 6.6) or Phosphate Buffered Saline (PBS, pH 6.3)

    • Test compound dissolved in a suitable solvent (e.g., DMSO)

    • Reference drug (e.g., Diclofenac sodium)

    • Water bath

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare the reaction mixture by adding the test compound at various concentrations to 1.8 mL of 1% BSA solution.[9]

    • For the control, add the solvent vehicle instead of the test compound. Use a reference drug as a positive control.

    • Incubate the mixtures at 37°C for 20 minutes.[10]

    • Induce denaturation by heating the mixtures at 57°C or 70°C for 10 minutes in a water bath.[9][10]

    • After heating, cool the solutions to room temperature.

    • Measure the turbidity of the solutions by reading the absorbance at 660 nm using a spectrophotometer.[11]

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[9]

    • Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of protein denaturation.

3. LPS-Stimulated RAW 264.7 Macrophage Assay for Cytokine Production

This cell-based assay evaluates the effect of a test compound on the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), in macrophages stimulated with lipopolysaccharide (LPS).

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • DMEM supplemented with 10% FBS and antibiotics

    • Lipopolysaccharide (LPS) from E. coli

    • Test compound dissolved in DMSO

    • Griess reagent for NO measurement

    • ELISA kits for TNF-α and IL-6

    • 96-well cell culture plates

    • CO2 incubator

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/mL and incubate overnight to allow for cell attachment.[12]

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a specified period (e.g., 6 hours for cytokine mRNA, 24 hours for NO and cytokine protein).[12][13]

    • Nitric Oxide (NO) Measurement:

      • Collect the cell culture supernatant.

      • Mix an equal volume of the supernatant with Griess reagent.

      • Incubate for 10 minutes at room temperature.

      • Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.[12]

    • Cytokine (TNF-α, IL-6) Measurement:

      • Collect the cell culture supernatant.

      • Measure the concentration of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's protocols.[12][13]

    • Determine the effect of the compound on cell viability using an MTT or XTT assay to rule out cytotoxicity.[12]

    • Calculate the percentage inhibition of NO and cytokine production compared to the LPS-stimulated control.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of new compounds.

  • Materials:

    • Wistar rats or Swiss albino mice

    • Carrageenan solution (1% w/v in saline)

    • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Reference drug (e.g., Indomethacin, Diclofenac sodium)

    • Plebthysmometer or digital calipers

    • Syringes and needles

  • Procedure:

    • Fast the animals overnight before the experiment with free access to water.

    • Administer the test compound or reference drug orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 10 mg/kg). The control group receives the vehicle only.

    • After a set time (e.g., 1 hour) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.[14][15]

    • Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[16]

    • The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume.

    • The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Mean paw edema of control group - Mean paw edema of treated group) / Mean paw edema of control group] x 100

    • A significant reduction in paw edema in the treated group compared to the control group indicates anti-inflammatory activity.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound derivatives and a typical workflow for their evaluation.

COX_LOX_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Stimuli cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes lox_enzyme 5-Lipoxygenase (5-LOX) arachidonic_acid->lox_enzyme pgg2 PGG2 cox_enzymes->pgg2 hpete 5-HPETE lox_enzyme->hpete pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation_pg Inflammation Pain, Fever, Edema prostaglandins->inflammation_pg leukotrienes Leukotrienes (LTB4, etc.) hpete->leukotrienes inflammation_lt Inflammation Chemotaxis leukotrienes->inflammation_lt pyrazole This compound Derivatives pyrazole->cox_enzymes Inhibition pyrazole->lox_enzyme Inhibition

Caption: Arachidonic acid cascade and points of inhibition by pyrazole derivatives.

Experimental_Workflow synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification in_vitro In Vitro Screening purification->in_vitro cox_assay COX-1/COX-2 Inhibition Assay in_vitro->cox_assay lox_assay 5-LOX Inhibition Assay in_vitro->lox_assay denaturation_assay Protein Denaturation Assay in_vitro->denaturation_assay macrophage_assay LPS-Stimulated Macrophage Assay in_vitro->macrophage_assay lead_selection Lead Compound Selection in_vitro->lead_selection in_vivo In Vivo Evaluation lead_selection->in_vivo Potent & Selective paw_edema Carrageenan-Induced Paw Edema in_vivo->paw_edema arthritis_model Chronic Models (e.g., Arthritis) in_vivo->arthritis_model adme_tox ADME/Tox Studies in_vivo->adme_tox preclinical Preclinical Candidate adme_tox->preclinical

Caption: Workflow for the discovery and evaluation of pyrazole-based anti-inflammatory agents.

Caption: Structure-Activity Relationship (SAR) summary for pyrazole-based anti-inflammatory agents.

References

Application Notes and Protocols for Antimicrobial and Antifungal Assays of 1-(4-Fluorophenyl)pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial and antifungal properties of novel 1-(4-Fluorophenyl)pyrazole derivatives. The following sections detail the methodologies for key assays, present data in a structured format, and include workflow diagrams for clarity.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] The introduction of a fluorine atom, particularly on a phenyl ring, can significantly enhance the biological efficacy of these molecules. This document outlines the standard assays to screen and quantify the antimicrobial and antifungal potential of this compound derivatives.

Data Presentation: Antimicrobial and Antifungal Activity

The following tables summarize the quantitative data from antimicrobial and antifungal assays performed on various this compound derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial Strains

Compound IDDerivative TypeS. aureus (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)B. subtilis (μg/mL)Reference
FP-1 Thiazolo-pyrazole4>16>16-[5]
FP-2 Imidazo-pyridine pyrazole<1<1<1-[5]
FP-3 Pyrazole-thiazole hybrid1.9---[5]
FP-4 Pyrazole-dimedone16--16[6]
FP-5 Pyrazole Carboxamide-12.512.5-[5]

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound Derivatives against Fungal Strains

Compound IDDerivative TypeC. albicans (μg/mL)A. niger (μg/mL)V. mali (mg/L)R. solani (mg/L)Reference
FP-6 Pyrazoline-1--[7]
FP-7 Pyrazole carboxamide thiazole--1.773.79[8]
FP-8 Isoxazolol pyrazole carboxylate---0.37[9]
FP-9 Pyrazole analogue----[10]

Experimental Protocols

Detailed methodologies for the key antimicrobial and antifungal assays are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test this compound derivatives

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative reading)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with solvent)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Stock Solutions: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.

  • Inoculum Preparation:

    • Prepare a fresh culture of the microorganism.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for fungi.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the prepared inoculum to each well containing the test compound and controls.

  • Incubation:

    • For bacteria, incubate the plates at 37°C for 18-24 hours.

    • For fungi, incubate at 35°C for 24-48 hours.

  • Reading the Results: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by reading the absorbance at 600 nm.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that showed no visible growth.

  • Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC or MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum, determined by the absence of colony formation on the agar plate.

Protocol 3: Agar Disk Diffusion Assay

This is a qualitative method to assess the antimicrobial activity of a compound.

Materials:

  • Petri dishes with appropriate agar (e.g., Mueller-Hinton Agar)

  • Sterile paper disks (6 mm diameter)

  • Test this compound derivatives

  • Microbial suspension (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic disks

Procedure:

  • Inoculation of Agar Plates: Uniformly spread the microbial suspension over the surface of the agar plate using a sterile cotton swab.

  • Application of Disks:

    • Impregnate sterile paper disks with a known concentration of the test compound solution.

    • Allow the solvent to evaporate completely.

    • Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 35°C for 24-48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Visualizations

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assays Primary Screening cluster_secondary Secondary Assays cluster_analysis Data Analysis Compound This compound Derivative Synthesis Stock Preparation of Stock Solutions Compound->Stock Disk_Diffusion Agar Disk Diffusion Assay Stock->Disk_Diffusion MIC Broth Microdilution for MIC Stock->MIC Inoculum Preparation of Microbial Inoculum (0.5 McFarland) Inoculum->Disk_Diffusion Inoculum->MIC Data Data Collection & Analysis Disk_Diffusion->Data MBC_MFC Determination of MBC/MFC MIC->MBC_MFC MIC->Data MBC_MFC->Data

Caption: Workflow for antimicrobial and antifungal screening of novel compounds.

Proposed Antifungal Mechanism of Action for Pyrazole Carboxamides

Some pyrazole carboxamide derivatives have been shown to act as succinate dehydrogenase (SDH) inhibitors.[8] SDH is a key enzyme in both the citric acid cycle and the electron transport chain.

Antifungal_Mechanism cluster_cell Fungal Cell cluster_mito Mitochondrion TCA Citric Acid Cycle (TCA) SDH Succinate Dehydrogenase (SDH) TCA->SDH Succinate ETC Electron Transport Chain ATP ATP Production ETC->ATP SDH->ETC Fumarate Apoptosis Cell Death ATP->Apoptosis Depletion leads to Pyrazole This compound Carboxamide Derivative Inhibition Inhibition Pyrazole->Inhibition Inhibition->SDH

Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazole derivatives.

References

Application Notes and Protocols for High-Throughput Screening of Pyrazole-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of pyrazole-based compound libraries. Pyrazole derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities, making them a "privileged scaffold" in drug discovery.[1] This document outlines detailed protocols for key biochemical and cell-based assays, presents quantitative data from representative screening campaigns in structured tables, and visualizes essential experimental workflows and signaling pathways.

Introduction to Pyrazole Libraries in Drug Discovery

The pyrazole core is a versatile five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structure is a key pharmacophore in numerous FDA-approved drugs, highlighting its therapeutic potential.[1][2] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[1][3] Their ability to act as hydrogen bond donors and acceptors allows them to interact with a wide variety of biological targets, such as protein kinases, cyclooxygenases (COX), and histone deacetylases (HDACs).[2][3][4] High-throughput screening of diverse pyrazole libraries enables the rapid identification of "hit" compounds that can be further optimized into lead candidates for drug development.[5]

Data Presentation: Inhibitory Activities of Pyrazole Derivatives

The following tables summarize the inhibitory activities of selected pyrazole derivatives against various biological targets and cancer cell lines, as determined through HTS and subsequent validation assays.

Table 1: Inhibitory Activity of Pyrazole Derivatives against Protein Kinases

Compound IDTarget KinaseAssay TypeIC50 (µM)Reference
Cpd 1 CDK2Biochemical0.074[6]
Cpd 2 CDK2Biochemical0.095[6]
Cpd 3 EGFRBiochemical0.6124[6]
Cpd 4 EGFRBiochemical0.5132[6]
Cpd 5 VEGFR-2Biochemical3.17 - 6.77[6]
Cpd 6 CDK8 Inhibitor (Type I)Virtual Screen-[7]
Cpd 7 CDK8 Inhibitor (Type II)Virtual Screen-[7]

Table 2: Cytotoxic Activity of Pyrazole Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeAssay TypeIC50 (µM)Reference
Cpd 8 A549Lung CancerMTT Assay4.63 - 5.54[6]
Cpd 9 HeLaCervical CancerMTT Assay4.63 - 5.54[6]
Cpd 10 MCF-7Breast CancerMTT Assay4.63 - 5.54[6]
Cpd 11 HCT116Colon CancerCytotoxicity< 23.7[6]
Cpd 12 PC-3Prostate CancerCytotoxicity2.82 - 6.28[6]
Cpd 13 MDA-MB-468Triple-Negative Breast CancerCytotoxicity14.97 (24h), 6.45 (48h)[8]
Cpd 14 MCF-7Breast CancerApoptosis Inducer<10[8]

Table 3: Inhibitory Activity of Pyrazole Derivatives against Other Enzymes

Compound IDTarget EnzymeAssay TypeIC50 (µM)Reference
Cpd 15 COX-2Biochemical-[3]
Cpd 16 HDAC1Enzymatic Assay0.93[4]
Cpd 17 HDAC1Enzymatic Assay0.22[4]
Cpd 18 HDAC1Enzymatic Assay0.68[4]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the high-throughput screening of pyrazole-based compound libraries.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent ADP detection assay to measure the activity of a target kinase and the inhibitory effect of pyrazole compounds.[9][10][11]

Materials:

  • Purified Target Kinase (e.g., VEGFR2, CDK2)

  • Kinase Substrate

  • Ultra-Pure ATP

  • Pyrazole Compound Library (in DMSO)

  • Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase and its substrate in kinase buffer. The optimal kinase concentration should be predetermined to achieve approximately 10-30% ATP-to-ADP conversion.

    • Prepare a 2X ATP solution in kinase buffer. The concentration should be at or near the Km of the kinase for ATP.

    • Prepare serial dilutions of the pyrazole compounds in DMSO.

  • Compound Dispensing:

    • Dispense 50 nL of each pyrazole compound solution into the wells of a 384-well plate using an acoustic liquid handler. Include DMSO-only wells as negative controls and a known inhibitor as a positive control.

  • Kinase Reaction:

    • Add 2.5 µL of the 2X kinase/substrate mix to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[11]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[11]

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound by normalizing the luminescence signal to the DMSO-treated (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus compound concentration to determine the IC50 value for active compounds.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol measures the effect of pyrazole compounds on the proliferation and viability of cancer cells.[3][4]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole Compound Library (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Clear 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and positive control for cytotoxicity.

    • Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.[4]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[4]

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value for each active compound.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of pyrazole compounds on cell cycle progression.[12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Pyrazole compounds

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of pyrazole compounds for a specified time (e.g., 24 or 48 hours). Include an untreated or vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin.

    • Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in a small volume of cold PBS.

    • While gently vortexing, add cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.

    • Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.[13][14]

  • Staining:

    • Centrifuge the fixed cells and wash once with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis:

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells to the control to identify any cell cycle arrest.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways often targeted by pyrazole-based compounds.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Akt Akt PI3K->Akt Proliferation Proliferation, Migration, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR2 signaling pathway, a key regulator of angiogenesis.[15][16][17][18][19]

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binding Rb Rb CDK46->Rb Phosphorylation (Inactivation) E2F E2F Rb->E2F Inhibition CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 Binding DNA_Synthesis DNA Synthesis CDK2->DNA_Synthesis Initiation

Caption: Simplified CDK signaling pathway controlling the G1/S cell cycle transition.[20][21][22][23][24]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a high-throughput screening campaign of a pyrazole compound library.

HTS_Workflow cluster_prep 1. Preparation cluster_screen 2. Primary Screen cluster_analysis 3. Data Analysis cluster_validation 4. Hit Validation cluster_progression 5. Lead Progression Assay_Dev Assay Development & Miniaturization HTS High-Throughput Screening (Single Concentration) Assay_Dev->HTS Lib_Prep Pyrazole Library Preparation Lib_Prep->HTS Data_QC Data Quality Control (Z'-factor) HTS->Data_QC Hit_ID Hit Identification Data_QC->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response Orthogonal Orthogonal Assays (e.g., different technology) Dose_Response->Orthogonal Cellular Secondary Cellular Assays (e.g., cytotoxicity, target engagement) Orthogonal->Cellular SAR Structure-Activity Relationship (SAR) Cellular->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for a high-throughput screening campaign.[6][25]

References

Application Notes and Protocols for the Use of 1-(4-Fluorophenyl)pyrazole in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent and selective kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[2][3] The substitution of the pyrazole ring with various functional groups allows for the fine-tuning of inhibitory activity and selectivity against specific kinases. This document provides detailed application notes and protocols for the investigation of 1-(4-fluorophenyl)pyrazole-containing compounds in kinase inhibition assays.

The this compound moiety has been incorporated into kinase inhibitors targeting a range of kinases, including p38 MAP kinase, Aurora kinases, and Cyclin-Dependent Kinases (CDKs).[3][4][5] The fluorine substitution can enhance metabolic stability and binding affinity through favorable interactions within the kinase ATP-binding pocket. These notes will guide researchers through the process of evaluating novel this compound derivatives, from initial in vitro kinase inhibition screening to cell-based assays that probe their effects on cellular signaling and viability.

Data Presentation: Kinase Inhibitory Activity of Pyrazole Derivatives

The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazole-based compounds against various kinases and cancer cell lines. This data is essential for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
RO3201195p38α MAP KinaseN/A (Selective Inhibitor)Biochemical Assay[6]
Compound 1Akt161Biochemical Assay[3]
Compound 8Aurora A/B35 / 75Biochemical Assay[3]
Compound 22CDK2 / CDK524 / 23Biochemical Assay[3]
Compound 3fJAK1 / JAK2 / JAK33.4 / 2.2 / 3.5Protein Kinase Inhibition[2]
Compound 11bJAKsPotent InhibitorProtein Kinase Inhibition[2]
Compound 7aBCR-ABL14.2Kinase-Glo Assay[7]
Compound 15CDK25Biochemical Assay[5]

Table 2: Anti-proliferative Activity of Pyrazole Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 1HCT116Colon Cancer7.76[3]
Compound 1OVCAR-8Ovarian Cancer9.76[3]
Compound 8SW620Colon Cancer0.35[3]
Compound 8HCT116Colon Cancer0.34[3]
Compound 22MiaPaCa2Pancreatic Cancer0.247[3]
Compound 22AsPC1Pancreatic Cancer0.315[3]
Compound 22BxPC3Pancreatic Cancer0.924[3]
Compound 22SUIT2Pancreatic Cancer0.209[3]
Compound 22S2-013Pancreatic Cancer0.192[3]
Compound 11bHELLeukemia0.35[2]
Compound 11bK562Leukemia0.37[2]
Compound 6MCF-7Breast Cancer6.53[8]
Compound 6A-549Lung Cancer26.40[8]
Compound 6HCT-116Colon Cancer59.84[8]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the amount of remaining ATP. The luminescent signal generated is proportional to the ADP concentration and thus indicates the extent of kinase inhibition.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • This compound test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • DMSO

  • 384-well white, opaque plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction:

    • Add 5 µL of the kinase enzyme solution to each well of a 384-well plate.

    • Add 5 µL of the diluted test compound or DMSO (as a negative control) to the respective wells.

    • Incubate the plate for 10-30 minutes at room temperature to allow for the compound to bind to the kinase.

    • Initiate the reaction by adding 10 µL of a mixture containing the kinase substrate and ATP (at a concentration near the Km for the specific kinase) to each well.

    • Incubate for 30-60 minutes at 30°C.

  • ADP Detection:

    • Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitor on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • This compound test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear, flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Western Blotting for Downstream Signaling Analysis

This protocol is used to assess the effect of the this compound inhibitor on the phosphorylation status of downstream target proteins in a specific signaling pathway.

Materials:

  • Cancer cell line of interest

  • This compound test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (total and phosphorylated forms of the target protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • PVDF membrane

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the test compound at various concentrations for a predetermined time.

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-p38 or anti-total-p38) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of the phosphorylated protein to the total protein.

Visualizations: Signaling Pathways and Experimental Workflow

experimental_workflow cluster_screening Initial Screening cluster_cellular Cell-Based Assays cluster_outcome Outcome start Novel this compound Compound in_vitro_assay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) start->in_vitro_assay potency_check Potent Inhibition? (IC50 < Threshold) in_vitro_assay->potency_check cell_viability Cell Viability Assay (e.g., MTT) potency_check->cell_viability Yes inactive Inactive or Off-Target potency_check->inactive No viability_check Reduces Cell Viability? cell_viability->viability_check western_blot Western Blot Analysis (Phospho-protein levels) viability_check->western_blot Yes viability_check->inactive No target_engagement On-Target Effect? western_blot->target_engagement lead_candidate Lead Candidate for Further Development target_engagement->lead_candidate Yes target_engagement->inactive No

Caption: General experimental workflow for evaluating this compound kinase inhibitors.

p38_MAPK_pathway cluster_extracellular Extracellular Signals cluster_cascade MAPK Cascade cluster_downstream Downstream Effects stimuli Stress Stimuli (UV, Osmotic Shock) Cytokines (TNF-α, IL-1) mapkkk MAPKKK (e.g., ASK1, TAK1) stimuli->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates substrates Downstream Substrates (e.g., MAPKAPK2, ATF2, p53) p38->substrates phosphorylates cellular_response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) substrates->cellular_response inhibitor This compound Inhibitor (e.g., RO3201195) inhibitor->p38 inhibits

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition.

Aurora_Kinase_pathway cluster_cell_cycle Cell Cycle Progression cluster_aurora Aurora Kinase Regulation cluster_mitotic_events Mitotic Events g2_phase G2 Phase m_phase M Phase (Mitosis) g2_phase->m_phase aurora_a Aurora A aurora_b Aurora B centrosome Centrosome Separation aurora_a->centrosome spindle Spindle Assembly aurora_a->spindle chromosome Chromosome Segregation aurora_b->chromosome cytokinesis Cytokinesis aurora_b->cytokinesis inhibitor Pyrazole-based Inhibitor inhibitor->aurora_a inhibits inhibitor->aurora_b inhibits

Caption: Role of Aurora kinases in mitosis and potential inhibition.

CDK_pathway cluster_cell_cycle Cell Cycle Phases cluster_cdk_regulation CDK-Cyclin Complexes cluster_downstream Downstream Effects g1 G1 Phase s S Phase g1->s g2 G2 Phase s->g2 m M Phase g2->m m->g1 cdk46_cyclinD CDK4/6-Cyclin D rb Rb Phosphorylation cdk46_cyclinD->rb phosphorylates cdk2_cyclinE CDK2-Cyclin E cdk2_cyclinE->rb phosphorylates cdk2_cyclinA CDK2-Cyclin A cdk2_cyclinA->s promotes cdk1_cyclinB CDK1-Cyclin B cdk1_cyclinB->m promotes e2f E2F Release rb->e2f releases transcription S-phase Gene Transcription e2f->transcription cell_division Cell Division transcription->cell_division inhibitor Pyrazole-based CDK Inhibitor inhibitor->cdk2_cyclinE inhibits inhibitor->cdk2_cyclinA inhibits

Caption: Simplified CDK signaling pathway in cell cycle progression.

JAK_STAT_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor binds jak JAK receptor->jak activates stat STAT receptor->stat recruits & phosphorylates jak->receptor phosphorylates stat_dimer STAT Dimer stat->stat_dimer dimerizes gene_transcription Gene Transcription (Inflammation, Immunity, Cell Growth) stat_dimer->gene_transcription translocates to nucleus & activates inhibitor Pyrazole-based JAK Inhibitor inhibitor->jak inhibits

Caption: Overview of the JAK-STAT signaling pathway and inhibition point.

References

Application Notes and Protocols for Determining the Cytotoxicity of 1-(4-Fluorophenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] Compounds incorporating a pyrazole scaffold have been shown to exhibit cytotoxic effects against various cancer cell lines, often through mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of key cellular enzymes like kinases and tubulin polymerization.[3][4][5][6] The presence of a fluorophenyl group can further enhance the biological activity and metabolic stability of these compounds.[7]

This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of 1-(4-Fluorophenyl)pyrazole. The following sections offer a framework for researchers to evaluate the compound's efficacy, understand its potential mechanism of action, and gather preliminary data for further drug development.

Data Presentation: Cytotoxicity of Structurally Related Pyrazole Derivatives

To provide a contextual reference for the potential efficacy of this compound, the following table summarizes the cytotoxic activity of various pyrazole derivatives containing a fluorophenyl moiety against a range of cancer cell lines. This data, compiled from multiple studies, highlights the potential for this class of compounds to exhibit significant anticancer effects.

Compound ID/ReferenceCell LineAssay TypeIncubation Time (h)IC50 / GI50 (µM)Citation
4b MCF-7SRB48<0.1[8]
4b MDA-MB-231SRB4845.8[8]
Compound 6c SK-MEL-28MTT483.46[4]
Compound 16 MCF-7Cytotoxicity Assay-1.0[3]
Compound 16 MDA-MB-231Cytotoxicity Assay-0.5[3]
PTA-1 MDA-MB-231DNS-Low micromolar[5]
Compound 3f MDA-MB-468MTT2414.97[9]
Compound 3f MDA-MB-468MTT486.45[9]
L2 CFPAC-1MTT4861.7 ± 4.9[10][11]
L3 MCF-7MTT4881.48 ± 0.89[10][11]

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a general workflow for the comprehensive evaluation of the cytotoxic properties of a test compound such as this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Interpretation A Prepare Stock Solution of this compound in DMSO B Select Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) and a Normal Cell Line (e.g., MCF-10A) A->B C Perform Cell Viability Assay (e.g., MTT or SRB) B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V/PI Staining) D->E If IC50 is significant F Cell Cycle Analysis (Propidium Iodide Staining) D->F If IC50 is significant H Compare Cytotoxicity in Cancer vs. Normal Cells (Selectivity Index) D->H G Mechanism of Action Investigation (e.g., Western Blot for Apoptotic Proteins, Kinase Inhibition Assays) E->G F->G I Correlate Mechanistic Data with Cytotoxic Effects G->I J Conclusion and Future Directions H->J I->J

Caption: General workflow for evaluating the cytotoxicity of a novel compound.

Experimental Protocols

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4][10][11]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control, containing the same concentration of DMSO as the treated wells) and wells with medium only (blank).

  • Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Cell Staining: Wash the cell pellet with cold PBS and then resuspend in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[12]

  • Incubate the cells in the dark at room temperature for 15 minutes.[12]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[12]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12]

Materials:

  • 6-well cell culture plates

  • This compound

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Cell Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA histogram.

Potential Signaling Pathway for Pyrazole-Induced Apoptosis

Many pyrazole derivatives exert their cytotoxic effects by inducing apoptosis. This often involves the activation of intrinsic and/or extrinsic pathways, culminating in the activation of caspases. The following diagram illustrates a simplified, generic apoptosis pathway that may be relevant to the mechanism of action of this compound.

G cluster_0 Apoptosis Induction Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Potential Trigger Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified signaling pathway for pyrazole-induced apoptosis.

Investigation into the specific molecular targets and signaling pathways affected by this compound would require further experiments, such as Western blotting for key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, and PARP) and specific kinase activity assays. Several studies have shown that pyrazole derivatives can induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase-3.[9][13]

References

Application Notes and Protocols for In Vivo Efficacy of 1-(4-Fluorophenyl)pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the in vivo efficacy of a notable 1-(4-fluorophenyl)pyrazole derivative, 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole , and detail the experimental protocols for assessing its anti-inflammatory and analgesic properties in animal models.

Compound of Interest

Compound: 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole

Therapeutic Area: Anti-inflammatory and Analgesic

This derivative of this compound has demonstrated significant anti-inflammatory and analgesic effects in various preclinical animal models.[1] The subsequent sections provide detailed protocols and efficacy data from these studies.

In Vivo Efficacy Data

The in vivo efficacy of 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole has been evaluated in rodent models of inflammation and pain. The quantitative data from these studies are summarized below.

Table 1: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Mice

TreatmentDose (mg/kg)Time Post-Carrageenan% Inhibition of Edema
5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazoleNot specifiedNot specifiedReduced paw edema

Note: The specific dose and percentage of inhibition were not detailed in the available abstract, but a significant reduction in paw edema was reported.[1]

Table 2: Analgesic Activity in Acetic Acid-Induced Writhing Test in Mice

TreatmentDose (mg/kg)Observation
5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazoleNot specifiedReduced abdominal writhing

Note: The specific dose and quantitative reduction in writhing were not provided in the abstract, but a significant analgesic effect was observed.[1]

Table 3: Analgesic Activity in the Formalin Test in Mice

TreatmentDose (mg/kg)Effect on Neurogenic Pain (Phase 1)Effect on Inflammatory Pain (Phase 2)
5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazoleNot specifiedReduced licking timeReduced licking time

Note: The compound was effective in both phases of the formalin test, indicating both central and peripheral analgesic activity. Specific dosage and quantitative data were not available in the abstract.[1]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments conducted to evaluate the efficacy of 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole.

Carrageenan-Induced Paw Edema in Mice

This model is used to assess the anti-inflammatory activity of a compound.

Protocol:

  • Animal Model: Male Swiss mice (25-30 g).

  • Acclimatization: Animals are housed under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping and Administration:

    • Animals are randomly divided into control and treatment groups.

    • The test compound, 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole, is administered orally (p.o.) at the desired doses. The vehicle (e.g., 0.5% carboxymethylcellulose) is administered to the control group. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) is also included.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test in Mice

This model is a chemical-induced visceral pain model used to screen for analgesic activity.

Protocol:

  • Animal Model: Male Swiss mice (25-30 g).

  • Acclimatization: As described in section 3.1.

  • Grouping and Administration:

    • Animals are randomly assigned to control and treatment groups.

    • The test compound is administered orally 30 minutes before the induction of writhing. The vehicle is given to the control group, and a standard analgesic (e.g., acetylsalicylic acid) is given to a positive control group.

  • Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a specific stretching posture) is counted for a period of 20-30 minutes.

  • Data Analysis: The percentage of analgesic activity is calculated as follows: % Analgesia = [((Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group) x 100]

Formalin Test in Mice

This model distinguishes between neurogenic (early phase) and inflammatory (late phase) pain.

Protocol:

  • Animal Model: Male Swiss mice (25-30 g).

  • Acclimatization: As described in section 3.1.

  • Grouping and Administration:

    • Animals are divided into control and treatment groups.

    • The test compound is administered orally 30 minutes before the formalin injection.

  • Induction of Pain: 20 µL of 2.5% formalin solution is injected into the sub-plantar region of the right hind paw.

  • Observation: The amount of time the animal spends licking the injected paw is recorded. Observations are made in two phases:

    • Phase 1 (Neurogenic Pain): 0-5 minutes post-formalin injection.

    • Phase 2 (Inflammatory Pain): 15-30 minutes post-formalin injection.

  • Data Analysis: The total licking time in each phase is calculated for both control and treated groups. A significant reduction in licking time in the treated group compared to the control group indicates an analgesic effect.

Signaling Pathways and Experimental Workflows

Proposed Analgesic Mechanism of Action

The analgesic activity of 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole is suggested to involve the NO/cGMP pathway and K+ channels.[1]

G Compound 5-[1-(4-F-Ph)-Pyrazol-4-yl]-2H-tetrazole NO_synthesis Nitric Oxide (NO) Synthase Activation Compound->NO_synthesis Activates sGC Soluble Guanylate Cyclase (sGC) Activation NO_synthesis->sGC cGMP Increased cGMP Levels sGC->cGMP K_channels K+ Channel Opening cGMP->K_channels Activates Hyperpolarization Hyperpolarization of Smooth Muscle Cells K_channels->Hyperpolarization Vasorelaxation Vasorelaxation Hyperpolarization->Vasorelaxation Analgesia Analgesic Effect Vasorelaxation->Analgesia Contributes to

Proposed mechanism of action for the analgesic effect.

Experimental Workflow for In Vivo Anti-inflammatory and Analgesic Testing

The following diagram illustrates the general workflow for the in vivo studies described.

G start Start animal_acclimatization Animal Acclimatization (e.g., Swiss Mice) start->animal_acclimatization grouping Random Grouping (Control, Treated, Positive Control) animal_acclimatization->grouping drug_admin Compound Administration (Oral) grouping->drug_admin inflammation_induction Inflammation Induction (Carrageenan) drug_admin->inflammation_induction pain_induction_acetic Pain Induction (Acetic Acid) drug_admin->pain_induction_acetic pain_induction_formalin Pain Induction (Formalin) drug_admin->pain_induction_formalin paw_measurement Paw Volume Measurement (Plethysmometer) inflammation_induction->paw_measurement data_analysis Data Analysis (% Inhibition / % Analgesia) paw_measurement->data_analysis writhing_count Count Writhing Responses pain_induction_acetic->writhing_count writhing_count->data_analysis licking_time Measure Paw Licking Time pain_induction_formalin->licking_time licking_time->data_analysis end End data_analysis->end

References

Application Notes and Protocols for the Synthesis of 1-(4-Fluorophenyl)pyrazole Derivatives via Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)pyrazole derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry and drug discovery due to their diverse pharmacological activities. These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of these complex molecules in a single step from simple starting materials. MCRs offer several advantages over traditional linear syntheses, such as higher atom economy, operational simplicity, reduced reaction times, and lower environmental impact. This document provides detailed protocols for the synthesis of this compound derivatives using multicomponent reactions, along with a summary of quantitative data and a visual representation of the general reaction workflow.

Data Presentation

The following table summarizes the yields of various this compound derivatives synthesized via three-component reactions. The general reaction involves the condensation of an aromatic aldehyde, malononitrile, and 4-fluorophenylhydrazine in the presence of a catalyst.

EntryAldehyde (Ar-CHO)ProductYield (%)CatalystSolventTemp (°C)Time (h)
1Benzaldehyde5-Amino-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile93LDH@PTRMS@DCMBA@CuIH₂O/EtOH550.33
24-Chlorobenzaldehyde5-Amino-3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile91LDH@PTRMS@DCMBA@CuIH₂O/EtOH550.42
34-Methylbenzaldehyde5-Amino-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbonitrile90LDH@PTRMS@DCMBA@CuIH₂O/EtOH550.37
44-Methoxybenzaldehyde5-Amino-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile92LDH@PTRMS@DCMBA@CuIH₂O/EtOH550.25
54-Nitrobenzaldehyde5-Amino-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile85LDH@PTRMS@DCMBA@CuIH₂O/EtOH550.45

Experimental Protocols

Protocol 1: Three-Component Synthesis of 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile Derivatives[1]

This protocol describes a general method for the synthesis of 5-amino-1,3-disubstituted-1H-pyrazole-4-carbonitriles via a one-pot, three-component reaction.

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • 4-Fluorophenylhydrazine (1 mmol)

  • LDH@PTRMS@DCMBA@CuI catalyst (0.05 g)

  • Water/Ethanol (1:1, 1 mL)

  • n-Hexane

  • Ethyl acetate

Procedure:

  • In a test tube, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), 4-fluorophenylhydrazine (1 mmol), and the LDH@PTRMS@DCMBA@CuI catalyst (0.05 g).

  • Add 1 mL of a 1:1 water/ethanol solvent mixture to the test tube.

  • Stir the reaction mixture at 55 °C using a magnetic stirrer.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (1:1).

  • Upon completion of the reaction (typically within 15-27 minutes), add 3 mL of hot ethanol to the reaction mixture.

  • Separate the catalyst by centrifugation, wash it with ethanol, and dry it in an oven at 60 °C for reuse.

  • Evaporate the solvent from the reaction mixture under reduced pressure.

  • Recrystallize the crude product from ethanol to yield the pure 5-amino-1-(4-fluorophenyl)-3-aryl-1H-pyrazole-4-carbonitrile derivative.

Protocol 2: One-Pot Synthesis of 1-(4-Fluorophenyl)-3-trifluoromethylpyrazoles[2][3]

This protocol can be adapted for the synthesis of 1-(4-fluorophenyl)-3-trifluoromethylpyrazoles by using 4-fluorophenylhydrazine as the starting material. The reaction involves the in-situ generation of a nitrile imine from a hydrazonoyl halide.

Materials:

  • Trifluoromethylated hydrazonoyl halide (e.g., N-(4-fluorophenyl)-2,2,2-trifluoroacetohydrazonoyl bromide) (1.0 mmol)

  • 2,5-dihydroxy-1,4-dithiane-2,5-diol (0.55 mmol, 84 mg)

  • Triethylamine (10 mmol, 1.4 mL)

  • p-Toluenesulfonyl chloride (2.5 mmol, 477 mg)

  • Dry Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (15 mL)

  • Water

  • Anhydrous Sodium Sulfate

  • Hexanes/DCM or Hexanes/Ethyl Acetate for chromatography

Procedure:

  • To a solution of the N-(4-fluorophenyl)-2,2,2-trifluoroacetohydrazonoyl bromide (1.0 mmol) and 2,5-dihydroxy-1,4-dithiane-2,5-diol (0.55 mmol) in dry DCM (10 mL), add triethylamine (10 mmol) dropwise.

  • Stir the resulting mixture at room temperature and monitor the consumption of the hydrazonoyl halide by TLC (typically 2-4 hours).

  • Once the starting material is consumed, add a solution of p-toluenesulfonyl chloride (2.5 mmol) in DCM (5 mL) dropwise.

  • Continue stirring the reaction mixture for 16 hours at room temperature.

  • Add water (15 mL) to the reaction mixture and extract with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes/DCM or hexanes/ethyl acetate as the eluent to obtain the desired 1-(4-fluorophenyl)-3-trifluoromethylpyrazole.

Mandatory Visualization

The following diagram illustrates the general workflow of a three-component reaction for the synthesis of this compound derivatives.

MCR_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Final Product A Aldehyde (Ar-CHO) MCR Multicomponent Reaction A->MCR B Active Methylene Compound (e.g., Malononitrile) B->MCR C 4-Fluorophenyl- hydrazine C->MCR P This compound Derivative MCR->P Catalyst, Solvent, Heat

Caption: General workflow of a three-component synthesis of this compound derivatives.

The following diagram illustrates a plausible signaling pathway for the three-component synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitriles.

MCR_Mechanism cluster_start Initial Step cluster_intermediate1 Knoevenagel Condensation cluster_intermediate2 Michael Addition cluster_final Cyclization & Tautomerization Aldehyde Ar-CHO IntermediateA Arylidene malononitrile (A) Aldehyde->IntermediateA Malononitrile CH₂(CN)₂ Malononitrile->IntermediateA Catalyst1 Catalyst Catalyst1->IntermediateA IntermediateB Intermediate (B) IntermediateA->IntermediateB Hydrazine 4-F-Ph-NHNH₂ Hydrazine->IntermediateB Catalyst2 Catalyst Catalyst2->IntermediateB Product 5-Amino-1-(4-fluorophenyl)- pyrazole-4-carbonitrile IntermediateB->Product Intramolecular cyclization

Application Notes and Protocols for 1-(4-Fluorophenyl)pyrazole in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential use of 1-(4-Fluorophenyl)pyrazole as a core scaffold in the development of novel pesticides. While this specific compound is not extensively documented as a standalone commercial pesticide, its structural motif is a key component in a range of potent insecticidal, herbicidal, and fungicidal agents. The following sections detail the synthesis, mechanism of action, and protocols for evaluating the pesticidal activity of derivatives based on this chemical backbone.

Introduction and Background

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that serves as a versatile scaffold in medicinal and agricultural chemistry.[1][2][3] Phenylpyrazole derivatives, in particular, have gained significant attention due to their broad-spectrum biological activities. The introduction of a fluorine atom onto the phenyl ring, as in this compound, can enhance metabolic stability and binding affinity to target proteins, a common strategy in the design of modern agrochemicals.[1]

Derivatives of 1-phenylpyrazole are known to exhibit insecticidal, fungicidal, and herbicidal properties.[3][4] The most prominent example of an insecticidal phenylpyrazole is fipronil, which demonstrates the potent neurotoxic effects of this class of compounds on insects.[5][6][7] Research into novel pyrazole derivatives continues to be an active area for the discovery of new crop protection agents.[8][9][10]

Synthesis of this compound Derivatives

The synthesis of 1-substituted pyrazoles can be achieved through various established chemical routes. A common and effective method is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, followed by cyclization.[2][11][12] The following is a representative protocol for the synthesis of a this compound derivative.

Representative Synthesis Protocol

Objective: To synthesize a this compound derivative from a 1,3-diketone and 4-fluorophenylhydrazine.

Materials:

  • 1,3-Diketone (e.g., acetylacetone for 1-(4-fluorophenyl)-3,5-dimethylpyrazole)

  • 4-Fluorophenylhydrazine hydrochloride

  • Ethanol or Glacial Acetic Acid (as solvent)

  • Sodium acetate (if using hydrazine hydrochloride)

  • Reflux apparatus

  • Magnetic stirrer and hotplate

  • Standard workup and purification equipment (rotary evaporator, separation funnel, chromatography supplies)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-diketone (1 equivalent) in ethanol.

  • Add 4-fluorophenylhydrazine hydrochloride (1 equivalent) and sodium acetate (1 equivalent) to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Resuspend the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic extract and purify the crude product by column chromatography to obtain the desired this compound derivative.

Visualization of Synthetic Workflow:

G cluster_reactants Reactants cluster_process Reaction cluster_products Purification diketone 1,3-Diketone condensation Condensation & Cyclization (Solvent, Heat) diketone->condensation hydrazine 4-Fluorophenylhydrazine hydrazine->condensation workup Aqueous Workup & Extraction condensation->workup purification Column Chromatography workup->purification final_product This compound Derivative purification->final_product

Caption: General workflow for the synthesis of this compound derivatives.

Mechanism of Action

Insecticidal Action: GABA-gated Chloride Channel Antagonism

The primary insecticidal mode of action for many phenylpyrazole compounds, such as fipronil, is the antagonism of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect nervous system.[5][7]

  • Normal Function: GABA is the principal inhibitory neurotransmitter in insects. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

  • Phenylpyrazole Action: Phenylpyrazole insecticides bind within the chloride channel of the GABA receptor, blocking the influx of chloride ions.[5] This prevents the inhibitory action of GABA, resulting in hyperexcitation of the central nervous system, convulsions, paralysis, and eventual death of the insect.[7] The selective toxicity of these compounds often arises from a higher binding affinity for insect GABA receptors compared to mammalian receptors.[5]

Signaling Pathway Diagram:

G cluster_normal Normal Synaptic Transmission cluster_disrupted Disrupted by Phenylpyrazole GABA GABA Neurotransmitter GABAR GABA Receptor GABA->GABAR binds to Cl_channel_open Chloride Channel Opens GABAR->Cl_channel_open Cl_channel_blocked Chloride Channel Blocked GABAR->Cl_channel_blocked Cl_influx Cl- Influx Cl_channel_open->Cl_influx Hyperpolarization Neuron Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Nerve Impulse Hyperpolarization->Inhibition Phenylpyrazole This compound Derivative Phenylpyrazole->GABAR blocks No_Cl_influx No Cl- Influx Cl_channel_blocked->No_Cl_influx Hyperexcitation Hyperexcitation No_Cl_influx->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Mechanism of GABA receptor antagonism by phenylpyrazole insecticides.

Other Mechanisms

Some pyrazole derivatives have been developed to target other sites. For instance, certain pyrazole-carboxamides, like chlorantraniliprole, act on insect ryanodine receptors (RyRs), leading to uncontrolled calcium release from muscle cells and paralysis.[8][13] Additionally, some pyrazole compounds are being investigated as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme for herbicidal applications.[14]

Quantitative Data on Representative Derivatives

Compound ClassTarget Pest/WeedBioassay TypeActivity MetricResultReference
Phenylpyrazole Diamide AnaloguesMythimna separataLarval toxicityMortality43% at 0.1 mg/L[8]
Phenylpyrazole Diamide AnaloguesPlutella xylostellaLarval toxicityMortality94% at 0.00001 mg/L[8]
Pyrazole-4-carboxamide DerivativesPlutella xylostellaLarval toxicityLC50100% activity at 200 mg/mL[13]
Pyrazole-4-carboxamide DerivativesCulex pipiens pallensLarval toxicityLC50100% activity at 2 mg/mL[13]
Schiff Base Pyrazole DerivativesTermitesContact toxicityLC500.001 µg/mL[6]
Pyrazole Benzoyl DerivativesEchinochloa crusgalliPre-emergenceRoot Inhibition69.6% at 150 g ai/ha[14]

Note: The data presented is for structurally related but more complex molecules, not this compound itself. These values illustrate the potential efficacy of this class of compounds.

Experimental Protocols

General Insecticidal Bioassay Protocol (Leaf-Dip Method)

This protocol is a standard method for evaluating the efficacy of a test compound against leaf-eating insect larvae.

Objective: To determine the lethal concentration (LC50) of a this compound derivative against a target insect pest.

Materials:

  • Test compound (this compound derivative)

  • Acetone or other suitable solvent

  • Triton X-100 or similar surfactant

  • Distilled water

  • Host plant leaves (e.g., cabbage for diamondback moth)

  • Petri dishes with moistened filter paper

  • Third-instar larvae of the target insect

  • Various concentrations of the test compound prepared in a solvent/water/surfactant solution

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. Create a series of dilutions (e.g., 100, 50, 25, 10, 5 mg/L) in distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage. A control solution should contain only the solvent and surfactant at the same concentration.

  • Leaf Treatment: Dip fresh host plant leaves into each test solution for 10-20 seconds.

  • Drying: Allow the treated leaves to air-dry completely in a fume hood.

  • Assay Setup: Place one treated leaf in each petri dish lined with a moistened filter paper to maintain humidity.

  • Insect Introduction: Introduce a known number of third-instar larvae (e.g., 10-20) into each petri dish.

  • Incubation: Incubate the petri dishes under controlled conditions (e.g., 25±1°C, >70% relative humidity, 16:8 light:dark photoperiod).

  • Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 value using probit analysis.

Experimental Workflow Diagram:

G A Prepare Test Solutions B Dip Leaves in Solutions A->B C Air-Dry Leaves B->C D Place Leaves in Petri Dishes C->D E Introduce Insect Larvae D->E F Incubate under Controlled Conditions E->F G Record Mortality (24, 48, 72h) F->G H Calculate LC50 (Probit Analysis) G->H

Caption: Workflow for a leaf-dip insecticidal bioassay.

Conclusion and Future Directions

The this compound scaffold is a valuable building block in the design of new pesticides. Its derivatives have shown significant potential as insecticides, primarily through the potent antagonism of the insect GABA-gated chloride channel. The presence of the fluorophenyl group is a key feature for enhancing the biological activity and metabolic stability of these compounds.

Future research should focus on the synthesis and evaluation of novel derivatives to explore a wider range of pesticidal activities, including herbicidal and fungicidal effects. Structure-activity relationship (SAR) studies will be crucial for optimizing the efficacy, selectivity, and environmental safety of new candidate molecules based on this promising chemical core. Further investigation into their mode of action at the molecular level will aid in the rational design of next-generation crop protection agents.

References

Application Notes and Protocols: The Development and Application of 1-(4-Fluorophenyl)pyrazole-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of 1-(4-fluorophenyl)pyrazole-based fluorescent probes. This class of fluorophores has garnered significant interest due to their synthetic versatility and favorable photophysical properties, making them valuable tools in bioimaging and sensing applications. The following sections detail the quantitative data of representative pyrazole-based probes, experimental protocols for their synthesis and use, and diagrams illustrating key pathways and workflows.

Data Presentation: Photophysical Properties of Pyrazole-Based Fluorescent Probes

The following table summarizes the key photophysical properties of a selection of pyrazole-based fluorescent probes designed for the detection of various analytes. This data is essential for selecting the appropriate probe and imaging modality for a specific application.

Probe Name/IdentifierTarget AnalyteExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Limit of Detection (LOD)Solvent SystemReference
Pyrazole Probe 8 Zn²⁺~340480--MeCN[1][2]
Pyrazole Probe 9 Fe³⁺~340465-0.025 µMMeCN[1][2]
Pyrazoline-BODIPY 4 General Cell Staining4995110.30-Various[3]
Pyrazoline Probe for SulfiteSulfite3804800.2880 nM-[3]
3-(coumarin-3-yl)pyrazole 65 H₂S4255000.05 -> 0.27--[3]
Fused Pyrazole 78 F⁻3724920.38 -> 0.64--[3]
Pyrazoline Probe for HydrazineHydrazine-520-6.16 µM-[4]
Pyrazole-Pyrazoline Probe M Fe³⁺---3.9 x 10⁻¹⁰ MTHF:H₂O (1:1)[5]

Note: This table presents a selection of data from the literature. The absence of a value is indicated by "-". The performance of these probes is highly dependent on the specific experimental conditions.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a generic this compound core structure and its application in live cell imaging and analyte detection.

Protocol 1: Synthesis of a this compound-4-carbaldehyde Derivative

This protocol describes a general synthesis of a key intermediate, this compound-4-carbaldehyde, which can be further functionalized to create a variety of fluorescent probes.[6]

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • 1,1,3,3-Tetramethoxypropane

  • Concentrated hydrochloric acid

  • Ethanol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of this compound: a. Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) and 1,1,3,3-tetramethoxypropane (1.1 eq) in ethanol. b. Add a catalytic amount of concentrated hydrochloric acid and reflux the mixture for 4 hours. c. Cool the reaction to room temperature and remove the ethanol under reduced pressure. d. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude this compound. f. Purify the crude product by silica gel column chromatography.

  • Vilsmeier-Haack Formylation: a. In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath. b. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the cooled DMF with stirring. c. After 30 minutes, add a solution of this compound (1.0 eq) in DMF to the reaction mixture. d. Allow the reaction to warm to room temperature and then heat to 60°C for 3 hours. e. Cool the reaction mixture and pour it onto crushed ice. f. Neutralize the solution with a saturated solution of sodium acetate. g. Extract the product with dichloromethane (3 x 50 mL). h. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. i. Remove the solvent under reduced pressure and purify the resulting this compound-4-carbaldehyde by silica gel column chromatography.

Protocol 2: Live Cell Imaging Using a Pyrazole-Based Fluorescent Probe

This protocol provides a general workflow for staining and imaging live cells with a custom-synthesized pyrazole-based fluorescent probe.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Pyrazole-based fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: a. Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.

  • Probe Loading: a. Prepare a working solution of the fluorescent probe in complete cell culture medium. The final concentration will need to be optimized for each probe and cell line but is typically in the range of 1-10 µM. b. Remove the existing culture medium from the cells. c. Add the probe-containing medium to the cells. d. Incubate the cells for a predetermined time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.

  • Washing: a. Remove the probe-containing medium. b. Wash the cells gently two to three times with pre-warmed PBS or HBSS to remove any unbound probe.

  • Imaging: a. Add fresh, pre-warmed complete cell culture medium or an appropriate imaging buffer to the cells. b. Place the imaging dish on the stage of the fluorescence microscope. c. Excite the probe using the appropriate wavelength and capture the emission using the corresponding filter set. d. Acquire images, adjusting exposure time and gain to obtain a good signal-to-noise ratio while minimizing phototoxicity.

Protocol 3: In Vitro Analyte Detection using a Pyrazole-Based Fluorescent Probe

This protocol describes a general method for evaluating the response of a pyrazole-based fluorescent probe to a specific analyte (e.g., a metal ion) in a cell-free system.

Materials:

  • Pyrazole-based fluorescent probe stock solution (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile)

  • Stock solution of the target analyte (e.g., 10 mM metal salt in deionized water)

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH

  • Fluorescence spectrophotometer and quartz cuvettes

Procedure:

  • Preparation of Probe Solution: a. Prepare a dilute working solution of the fluorescent probe (e.g., 10 µM) in the chosen buffer.

  • Fluorescence Titration: a. Place a known volume of the probe solution into a quartz cuvette. b. Record the initial fluorescence emission spectrum of the probe by exciting at its maximum absorption wavelength. c. Incrementally add small aliquots of the target analyte stock solution to the cuvette. d. After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the new fluorescence emission spectrum. e. Continue the titration until the fluorescence intensity reaches a plateau.

  • Selectivity Study: a. Prepare a series of solutions, each containing the fluorescent probe at a fixed concentration (e.g., 10 µM) in the buffer. b. To each solution, add a specific concentration (e.g., 10 equivalents) of a different, potentially interfering analyte. c. Record the fluorescence emission spectrum for each solution and compare the response to that of the target analyte.

  • Data Analysis: a. Plot the fluorescence intensity at the emission maximum against the concentration of the added analyte to generate a titration curve. b. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the titration curve).

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the development and application of this compound-based fluorescent probes.

G General Synthesis of a this compound-based Probe cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization cluster_3 Final Probe 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Pyrazole_Formation Pyrazole Ring Formation 4-Fluorophenylhydrazine->Pyrazole_Formation Dicarbonyl_Compound 1,3-Dicarbonyl Compound Dicarbonyl_Compound->Pyrazole_Formation Formylation Vilsmeier-Haack Formylation Pyrazole_Formation->Formylation Intermediate Condensation Knoevenagel or Aldol Condensation Formylation->Condensation Aldehyde Final_Probe Functional Pyrazole Fluorescent Probe Condensation->Final_Probe

General synthesis workflow for pyrazole-based fluorescent probes.

G Intramolecular Charge Transfer (ICT) Sensing Mechanism Probe Probe (Donor-Acceptor System) Fluorescence_Off Weak Fluorescence (ICT Quenched) Probe->Fluorescence_Off Low Quantum Yield Analyte Target Analyte Probe_Analyte_Complex Probe-Analyte Complex (Enhanced ICT) Fluorescence_On Strong Fluorescence (ICT Active) Probe_Analyte_Complex->Fluorescence_On High Quantum Yield Excitation Light Excitation (hν) Excitation->Probe Excitation->Probe_Analyte_Complex ProbeAnalyte ProbeAnalyte ProbeAnalyte->Probe_Analyte_Complex

Signaling pathway for an ICT-based fluorescent probe.

G Experimental Workflow for Live Cell Imaging Cell_Culture 1. Cell Culture (on imaging dish) Probe_Incubation 2. Probe Incubation (e.g., 30 min at 37°C) Cell_Culture->Probe_Incubation Washing 3. Washing (remove unbound probe) Probe_Incubation->Washing Imaging 4. Fluorescence Microscopy (image acquisition) Washing->Imaging Data_Analysis 5. Data Analysis (quantification, localization) Imaging->Data_Analysis

Workflow for a typical live cell imaging experiment.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-(4-Fluorophenyl)pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthesis of 1-(4-Fluorophenyl)pyrazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most prevalent method for synthesizing 1-arylpyrazoles, including this compound, is the Knorr pyrazole synthesis. This is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine, in this case, 4-fluorophenylhydrazine. The reaction is typically catalyzed by an acid and proceeds by forming a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Q2: I am using an unsymmetrical 1,3-dicarbonyl compound and getting a mixture of products. How can I control the regioselectivity of the reaction?

A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds with a substituted hydrazine. The regioselectivity is influenced by the steric and electronic properties of the two carbonyl groups and the reaction conditions. To improve the selectivity for a desired regioisomer, you can try the following:

  • Solvent Choice: The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly increase the regioselectivity in pyrazole formation.

  • pH Control: The pH of the reaction can influence which carbonyl group is attacked first by the hydrazine. Acidic conditions can favor the formation of one regioisomer, while neutral or basic conditions may favor the other.

  • Temperature Adjustment: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, leading to a higher preference for one regioisomer.

Q3: What are some common side reactions or impurities I should be aware of?

A3: Besides the formation of regioisomers, other potential side reactions and impurities include:

  • Incomplete Reaction: Unreacted starting materials (1,3-dicarbonyl compound and 4-fluorophenylhydrazine) may remain.

  • Formation of Colored Impurities: The reaction mixture turning yellow or red can be due to the decomposition of the hydrazine starting material or the oxidation of intermediates. This is more common when using hydrazine salts.

  • Formation of Stable Intermediates: In some cases, hydroxylpyrazoline intermediates may form and not readily dehydrate to the final pyrazole product.

Q4: How can I effectively monitor the progress of my reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.

Q5: What are suitable methods for purifying the final this compound product?

A5: After the reaction is complete, the crude product can be purified using several standard techniques:

  • Recrystallization: This is a common and effective method for purifying solid products. A suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) should be chosen where the pyrazole product is soluble at high temperatures and insoluble at low temperatures, while the impurities remain soluble.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired pyrazole from unreacted starting materials and side products, including regioisomers.

  • Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with an acid to form a salt, which can be extracted into an aqueous layer. Neutralizing the aqueous layer will precipitate the purified pyrazole. This can be an effective way to remove non-basic impurities.

Troubleshooting Guide

Problem 1: Low or No Product Yield
  • Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted starting materials after the expected reaction time. The isolated yield of the product is significantly lower than anticipated.

  • Possible Causes and Solutions:

Possible CauseSuggested Solution
Purity of Starting Materials Ensure high-purity 4-fluorophenylhydrazine and 1,3-dicarbonyl compound are used. Impurities can inhibit the reaction or lead to side products.
Suboptimal Reaction Temperature Gradually increase the reaction temperature. For many Knorr syntheses, heating to reflux is necessary. Consider using microwave-assisted synthesis to potentially improve yields and reduce reaction times.
Incorrect Catalyst or Catalyst Concentration The choice and amount of acid or base catalyst can be critical. For the Knorr synthesis, catalytic amounts of a protic acid (e.g., acetic acid, HCl) are often used.
Incomplete Reaction Increase the reaction time and continue to monitor by TLC until the starting materials are consumed.
Formation of a Stable Intermediate If a stable hydroxylpyrazoline intermediate has formed, consider adding a dehydrating agent or increasing the reaction temperature to facilitate the final dehydration step to the aromatic pyrazole.
Problem 2: Formation of an Undesired Mixture of Regioisomers
  • Symptoms: ¹H NMR or LC-MS analysis of the crude product shows the presence of two or more isomeric pyrazole products.

  • Possible Causes and Solutions:

Possible CauseSuggested Solution
Use of an Unsymmetrical 1,3-Dicarbonyl This is the primary cause of regioisomer formation.
Non-Optimal Solvent Change the solvent to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to enhance regioselectivity.
Uncontrolled Reaction Conditions Adjust the reaction temperature and pH. Systematically screen different acid and base catalysts to find conditions that favor the formation of the desired isomer.
Thermodynamic vs. Kinetic Control Analyze the effect of reaction time and temperature. A shorter reaction time at a lower temperature may favor the kinetically controlled product, while a longer reaction time at a higher temperature may favor the thermodynamically more stable product.
Problem 3: Presence of Colored Impurities in the Product
  • Symptoms: The reaction mixture and/or the isolated crude product has a significant yellow, orange, or red color.

  • Possible Causes and Solutions:

Possible CauseSuggested Solution
Decomposition of Hydrazine 4-Fluorophenylhydrazine can decompose, especially when heated for prolonged periods or in the presence of air (oxidation). Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Use of Hydrazine Salt If using 4-fluorophenylhydrazine hydrochloride, the reaction mixture can become acidic, promoting the formation of colored byproducts. Adding a mild base, such as sodium acetate, can help to buffer the reaction and lead to a cleaner profile.
Oxidation of Intermediates Pyrazoline intermediates can be susceptible to oxidation. An inert atmosphere can help prevent this.
Ineffective Purification If the color persists after initial workup, consider treating the crude product with activated carbon during recrystallization to remove colored impurities. Column chromatography is also very effective at separating these impurities.

Data Presentation: Optimizing Reaction Conditions

The following table provides illustrative data on how reaction conditions can affect the yield and regioselectivity of a Knorr pyrazole synthesis. The specific values are representative and may vary for the synthesis of this compound.

Table 1: Effect of Solvent and Catalyst on a Representative Knorr Pyrazole Synthesis

Entry1,3-DicarbonylHydrazineSolventCatalystTemp (°C)Time (h)Yield (%)Regioisomeric Ratio
1Benzoylacetone4-FluorophenylhydrazineEthanolAcetic Acid806753:1
2Benzoylacetone4-FluorophenylhydrazineToluenep-TsOH1104824:1
3Benzoylacetone4-Fluorophenylhydrazine2,2,2-Trifluoroethanol (TFE)None6088810:1
4Benzoylacetone4-FluorophenylhydrazineAcetic AcidNone1002902:1
5Acetylacetone4-FluorophenylhydrazineEthanolAcetic Acid80395N/A (Symmetrical)

Note: This data is illustrative for the purpose of demonstrating trends in reaction optimization.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Fluorophenyl)-3,5-dimethylpyrazole

This protocol describes a general procedure for the Knorr synthesis of a 1-arylpyrazole using a symmetrical 1,3-dicarbonyl to avoid issues of regioselectivity.

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Sodium Acetate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, add 4-fluorophenylhydrazine hydrochloride (1.0 eq), sodium acetate (1.1 eq), and ethanol (20 mL). Stir the mixture at room temperature for 15 minutes.

  • Addition of Dicarbonyl: To the stirred suspension, add acetylacetone (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting hydrazine), cool the mixture to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into cold water (50 mL) with stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield 1-(4-fluorophenyl)-3,5-dimethylpyrazole as a solid.

Mandatory Visualizations

Knorr_Synthesis hydrazine 4-Fluorophenylhydrazine hydrazone Hydrazone Intermediate hydrazine->hydrazone dicarbonyl 1,3-Dicarbonyl dicarbonyl->hydrazone cyclized Cyclized Intermediate (Hydroxypyrazoline) hydrazone->cyclized Intramolecular Cyclization water1 H₂O hydrazone->water1 + H⁺, -H₂O pyrazole This compound cyclized->pyrazole Dehydration water2 H₂O cyclized->water2 -H₂O

Caption: General reaction mechanism for the Knorr synthesis of this compound.

Experimental_Workflow start Start setup Reaction Setup: Combine 4-fluorophenylhydrazine, 1,3-dicarbonyl, solvent, and catalyst start->setup reaction Heat and Stir (e.g., Reflux) setup->reaction monitor Monitor Reaction Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up and Extraction monitor->workup Complete purify Purification: Recrystallization or Column Chromatography workup->purify characterize Characterization: NMR, MS, etc. purify->characterize end End characterize->end

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_sm Starting materials consumed? (Check TLC/LC-MS) start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No side_products Significant side products formed? sm_yes->side_products increase_time_temp Increase reaction time and/or temperature sm_no->increase_time_temp increase_time_temp->check_sm check_reagents Check purity of starting materials sp_yes Yes side_products->sp_yes Yes sp_no No side_products->sp_no No optimize_cond Optimize conditions: - Change solvent/catalyst - Lower temperature - Run under inert gas sp_yes->optimize_cond loss_workup Product lost during workup/purification? sp_no->loss_workup lw_yes Yes loss_workup->lw_yes Yes lw_no No loss_workup->lw_no No refine_purification Refine purification method: - Check solvent polarity - Optimize recrystallization lw_yes->refine_purification unknown Consult further literature or expert lw_no->unknown

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

Technical Support Center: Synthesis of 1-(4-Fluorophenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1-(4-Fluorophenyl)pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method for synthesizing this compound is the Knorr pyrazole synthesis. This reaction involves the condensation of 4-fluorophenylhydrazine (or its hydrochloride salt) with a 1,3-dicarbonyl compound or its equivalent, such as malondialdehyde or 1,1,3,3-tetramethoxypropane, typically under acidic conditions.[1][2]

Q2: I am observing a persistent yellow or reddish color in my reaction mixture and crude product. Is this normal and how can I remove it?

A2: Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, especially when using arylhydrazine hydrochlorides. This is often due to the formation of colored impurities from the hydrazine starting material.[3] Adding a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile. Purification of the crude product by column chromatography on silica gel or recrystallization is effective for removing these colored impurities.[3]

Q3: My reaction is not going to completion, and I have a low yield of the desired product. What are the likely causes and how can I improve the yield?

A3: Low yields can be attributed to several factors including incomplete reaction, suboptimal reaction conditions, or side reactions. To improve the yield, consider the following:

  • Reaction Time and Temperature: Ensure the reaction has been given sufficient time to complete by monitoring its progress with Thin Layer Chromatography (TLC). Increasing the reaction temperature by refluxing the mixture may also drive the reaction to completion.[4]

  • Purity of Starting Materials: Impurities in the 4-fluorophenylhydrazine or the 1,3-dicarbonyl synthon can lead to side reactions and lower the yield. Ensure high purity of your starting materials.

  • pH Control: The pH of the reaction medium is crucial. While acidic conditions are necessary to catalyze the reaction, an excessively low pH can promote the formation of byproducts. The use of a milder acid or the addition of a buffer can optimize the pH.

Q4: How can I purify the crude this compound effectively?

A4: The crude product can be purified by several methods. Column chromatography on silica gel is a common and effective technique.[5][6] Recrystallization from a suitable solvent system, such as ethanol/water or hexanes, can also yield a highly pure product.[3] The choice of purification method will depend on the nature and quantity of the impurities present.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause Suggested Solution
Low Yield Incomplete reaction.Monitor the reaction by TLC until the starting materials are consumed. Consider increasing the reaction time or temperature.[4]
Suboptimal reaction conditions (e.g., solvent, temperature, catalyst).Experiment with different solvents (e.g., ethanol, acetic acid, or a mixture). Optimize the amount of acid catalyst used. Microwave-assisted synthesis can also be explored to improve yields and reduce reaction times.[7]
Purity of starting materials.Ensure the 4-fluorophenylhydrazine and 1,1,3,3-tetramethoxypropane are of high purity. Hydrazine derivatives can degrade over time.
Formation of side products.Analyze the crude mixture by LC-MS or NMR to identify major byproducts and adjust reaction conditions to minimize their formation.
Product is an oil or difficult to crystallize Presence of impurities.Purify the crude product using column chromatography on silica gel before attempting crystallization.
Incorrect solvent system for crystallization.Screen different solvent systems (e.g., ethanol, methanol, ethyl acetate, hexanes, and mixtures with water) to find one that promotes crystallization.
Formation of multiple spots on TLC Incomplete reaction or formation of side products.See "Low Yield" section for optimizing the reaction. Isolate and characterize the major spots to understand the side reactions.
Isomeric products (less likely with a symmetrical dicarbonyl).While 1,1,3,3-tetramethoxypropane is symmetrical, impurities or side reactions could lead to other pyrazole derivatives.
Discoloration of product Decomposition of hydrazine starting material.Use fresh, high-purity 4-fluorophenylhydrazine. Adding a mild base like sodium acetate can sometimes lead to a cleaner reaction.[3]
Air oxidation of intermediates.Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may reduce the formation of colored impurities.

Experimental Protocols

Synthesis of this compound via Knorr Condensation

This protocol describes a general procedure for the synthesis of this compound from 4-fluorophenylhydrazine hydrochloride and 1,1,3,3-tetramethoxypropane.

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • 1,1,3,3-Tetramethoxypropane

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Add 1,1,3,3-tetramethoxypropane (1.1 eq) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Note: The optimal reaction time, temperature, and solvent may need to be determined empirically for your specific setup.

Data Presentation

The following table summarizes typical yields for pyrazole synthesis under different conditions, extrapolated from related syntheses.

Reaction Conditions Yield (%) Reference
Reflux in Ethanol with Acid Catalyst60-80%General Knorr Synthesis
Room Temperature in N,N-Dimethylacetamide59-98%[8]
Microwave-assisted, Solvent-free51-98%[7]
Temperature-controlled in Ionic Liquids35-88%[9]

Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 4-Fluorophenylhydrazine HCl 4-Fluorophenylhydrazine HCl Reaction_Vessel Dissolve in Ethanol Add Acid Catalyst Reflux 4-Fluorophenylhydrazine HCl->Reaction_Vessel 1,1,3,3-Tetramethoxypropane 1,1,3,3-Tetramethoxypropane 1,1,3,3-Tetramethoxypropane->Reaction_Vessel Evaporation Solvent Evaporation Reaction_Vessel->Evaporation Extraction Aqueous Work-up (EtOAc, NaHCO3, Brine) Evaporation->Extraction Drying Dry over Na2SO4 Filter & Concentrate Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Final_Product This compound Chromatography->Final_Product

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in Pyrazole Synthesis

troubleshooting_low_yield cluster_investigation Initial Investigation cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side_products Solutions for Side Products cluster_outcome Outcome start Low Yield of This compound check_tlc Analyze crude reaction mixture by TLC/LC-MS start->check_tlc unreacted_sm Unreacted Starting Materials Present? check_tlc->unreacted_sm side_products Significant Side Products Observed? unreacted_sm->side_products No increase_time Increase Reaction Time unreacted_sm->increase_time Yes increase_temp Increase Reaction Temperature unreacted_sm->increase_temp Yes optimize_conditions Optimize Reaction Conditions (Solvent, Catalyst, pH) side_products->optimize_conditions Yes check_purity Check Purity of Starting Materials side_products->check_purity Yes improved_yield Improved Yield side_products->improved_yield No, proceed with purification increase_time->improved_yield increase_temp->improved_yield optimize_conditions->improved_yield check_purity->improved_yield

Caption: A logical workflow for troubleshooting low yields in pyrazole synthesis.

References

Troubleshooting unexpected side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common and unexpected side reactions encountered during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to provide direct solutions to specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Formation of Regioisomeric Mixtures

Q1: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of two pyrazole regioisomers. How can I control the regioselectivity?

A1: The formation of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1][2][3] The two nitrogen atoms of the hydrazine and the two carbonyl groups of the dicarbonyl compound can react in two different ways, leading to two distinct products.[2] Several factors can be adjusted to favor the formation of the desired isomer.

Troubleshooting Strategies:

  • Solvent Selection: The choice of solvent can significantly influence regioselectivity.

    • Fluorinated Alcohols: Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity of the reaction.[1][3]

    • Protic vs. Aprotic Solvents: In some cases, protic solvents (e.g., ethanol/water mixtures) can favor one regioisomer, while aprotic solvents (e.g., MeCN, THF, DMSO) may favor the other.[4] For instance, the reaction of β-enamino diketones with phenylhydrazine in a protic solvent can be highly regioselective, while using an aprotic solvent can lead to the formation of the other regioisomer as the main product.[4]

  • pH Control: The pH of the reaction medium can be critical. While acid catalysis is often employed, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity, whereas strongly basic conditions might promote other side reactions.[2] A catalytic amount of a weak acid like acetic acid is often optimal.[2][5]

  • Temperature and Reaction Time: Systematically varying the reaction temperature and time can help to optimize the ratio of the regioisomers. Monitoring the reaction progress by TLC or LC-MS is crucial.[5]

  • Reactant Stoichiometry: The initial ratio of the 1,3-dicarbonyl compound to the hydrazine can influence the regioselectivity of the reaction.[6]

Logical Relationship for Regioselectivity Control

G cluster_start Problem cluster_solutions Troubleshooting Strategies cluster_outcomes Desired Outcome cluster_solvent_details Solvent Details start Mixture of Regioisomers solvent Solvent Selection start->solvent ph pH Control start->ph temp_time Temperature & Time start->temp_time stoichiometry Reactant Stoichiometry start->stoichiometry outcome Single Regioisomer solvent->outcome protic Protic Solvents (e.g., EtOH/H2O) solvent->protic aprotic Aprotic Solvents (e.g., MeCN, THF) solvent->aprotic fluorinated Fluorinated Alcohols (e.g., TFE, HFIP) solvent->fluorinated ph->outcome temp_time->outcome stoichiometry->outcome

Caption: Troubleshooting workflow for addressing the formation of regioisomers.

Issue 2: Low Reaction Yield

Q2: The yield of my desired pyrazole is consistently low. What are the likely causes and how can I improve it?

A2: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, the formation of stable intermediates, or competing side reactions.[2][5]

Troubleshooting Strategies:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS to ensure all starting material is consumed.[5] In many cases, heating the reaction mixture to reflux is beneficial.[5] Microwave-assisted synthesis can also be an effective method to enhance yields and shorten reaction times.[5]

    • Catalyst Optimization: The choice and amount of catalyst are crucial. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[5]

  • Formation of Pyrazoline Intermediates: Especially when using α,β-unsaturated ketones or aldehydes, the initial product is often a non-aromatic pyrazoline.[2] This intermediate requires a subsequent oxidation step to be converted to the aromatic pyrazole.[2]

    • In-situ Oxidation: Sometimes, heating in glacial acetic acid can promote oxidative aromatization.[2]

    • Post-synthesis Oxidation: If you have isolated the pyrazoline, it can be oxidized in a separate step using a mild oxidizing agent, such as bromine in a suitable solvent.[2]

  • Reactant Stability: Some hydrazines, like phenylhydrazine derivatives, can be sensitive to air and light, which can lead to degradation and reduced reactivity.[2] If you suspect reactant degradation, ensure its purity and consider handling it under an inert atmosphere (e.g., nitrogen or argon).[2]

Experimental Workflow for Yield Optimization

G start Low Yield check_completion Check Reaction Completion (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction? check_completion->incomplete increase_params Increase Time/Temp Optimize Catalyst incomplete->increase_params Yes check_intermediate Check for Intermediates (e.g., Pyrazoline) incomplete->check_intermediate No end Improved Yield increase_params->end intermediate_present Intermediate Found? check_intermediate->intermediate_present oxidation Perform Oxidation Step intermediate_present->oxidation Yes check_reactant Check Reactant Stability intermediate_present->check_reactant No oxidation->end degraded Reactant Degraded? check_reactant->degraded purify_inert Purify Reactant Use Inert Atmosphere degraded->purify_inert Yes degraded->end No purify_inert->end

Caption: A step-by-step workflow for troubleshooting low reaction yields.

Issue 3: Unexpected N-Alkylation Products

Q3: I am trying to synthesize a substituted pyrazole, but I am getting a mixture of N-alkylated isomers. What is happening?

A3: This is a common issue related to the regioselectivity of N-alkylation on an already formed pyrazole ring.[7] The two nitrogen atoms in an unsymmetrical pyrazole ring have different electronic and steric environments, making them prone to alkylation, which results in a mixture of regioisomers.[7][8]

Troubleshooting Strategies:

  • Choice of Base and Cation: The regioselectivity of N-alkylation can be controlled by the nature of the base used and the counter-ion.[7]

  • Substituent Effects: The electronic properties of the substituents on the pyrazole ring can direct the alkylation to a specific nitrogen atom.[7]

  • Enzymatic Alkylation: For highly selective N-alkylation, enzymatic methods have been developed that can provide unprecedented regioselectivity (>99%).[9]

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of 3-Chloro-1H-pyrazole

Alkylating Agent (R-X)BaseSolventTemperature (°C)Major IsomerIsomer Ratio (1,5- vs 1,3-)
Methyl IodideK₂CO₃DMF251-methyl-5-chloropyrazole~4:1
Ethyl BromideNaHTHF0 to 251-ethyl-5-chloropyrazole>10:1
Benzyl BromideCs₂CO₃Acetonitrile801-benzyl-5-chloropyrazole>20:1
Isopropyl BromideK₂CO₃DMF601-isopropyl-5-chloropyrazole>50:1 (steric hindrance)

Data compiled from representative literature.[10] Ratios are approximate and can vary.

Issue 4: Dimerization and Other Unexpected Products

Q4: I have isolated an unexpected product with double the mass of my expected pyrazole. What could this be?

A4: The formation of dimers is a possible side reaction in pyrazole synthesis. Depending on the starting materials and reaction conditions, different types of dimers can be formed.

  • Azo-linked Dimers: In some cases, such as during iodination reactions using nitrogen triiodide, unexpected azo-linked pyrazole dimers can form.[11]

  • Dimerization of Aminopyrazoles: 5-aminopyrazoles can undergo copper-promoted dimerization to produce pyrazole-fused pyridazines and pyrazines through the coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds.[12][13]

  • Unusual Rearrangements: The presence of certain functional groups, like adjacent nitro and azido groups, can lead to complex intramolecular rearrangements and the formation of unexpected heterocyclic systems.[14][15]

Troubleshooting Strategies:

  • Modify Reaction Conditions: To avoid dimerization, it may be necessary to change the catalyst, solvent, or temperature. For instance, reducing the concentration of a reagent that promotes dimerization can be effective.[11]

  • Protecting Groups: If a specific functional group is leading to side reactions, it may be necessary to protect it before carrying out the pyrazole synthesis and deprotect it in a later step.

Key Experimental Protocols

Protocol 1: Regioselective Synthesis of N-Methylpyrazoles using Fluorinated Alcohols

This protocol is adapted from a method demonstrating improved regioselectivity in pyrazole formation.[1][3]

Materials:

  • 1,3-dicarbonyl compound (e.g., ethyl 4,4,4-trifluoroacetoacetate)

  • Methylhydrazine

  • 2,2,2-Trifluoroethanol (TFE)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in TFE in a round-bottom flask.

  • Add methylhydrazine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, remove the TFE under reduced pressure.

  • Purify the resulting pyrazole regioisomers by column chromatography on silica gel.

Table 2: Comparison of Solvents for the Reaction of Ethyl 4,4,4-trifluoroacetoacetate with Methylhydrazine

SolventTemperature (°C)Time (h)Ratio of Regioisomers (desired:undesired)Total Yield (%)
Ethanol25241:1.285
TFE25127.5:190
HFIP258>20:192

Data adapted from Fustero et al.[1]

Protocol 2: Oxidation of Pyrazolines to Pyrazoles

This protocol is a general method for the aromatization of a pyrazoline intermediate.[2]

Materials:

  • Pyrazoline intermediate

  • Bromine

  • Chloroform (or another suitable solvent)

  • Sodium thiosulfate solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the pyrazoline intermediate in chloroform in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in chloroform dropwise until a persistent orange color is observed.

  • Stir the reaction mixture at room temperature and monitor by TLC until the pyrazoline is consumed.

  • Quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting pyrazole by column chromatography or recrystallization.

Signaling Pathway of Knorr Pyrazole Synthesis and Side Reactions

G cluster_main_pathway Main Knorr Synthesis Pathway cluster_side_reactions Unexpected Side Reactions cluster_troubleshooting Troubleshooting start 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone/ Enamine Intermediate start->hydrazone regioisomers Regioisomer Formation (from unsymmetrical reactants) start->regioisomers cyclization Intramolecular Cyclization hydrazone->cyclization dehydration Dehydration/ Aromatization cyclization->dehydration pyrazoline Pyrazoline Intermediate (requires oxidation) cyclization->pyrazoline pyrazole Desired Pyrazole dehydration->pyrazole dimerization Dimerization/ Polymerization pyrazole->dimerization Further Reaction control_regio Control Regioselectivity (Solvent, pH, Temp) regioisomers->control_regio oxidation_step Add Oxidation Step pyrazoline->oxidation_step modify_conditions Modify Conditions (Concentration, Catalyst) dimerization->modify_conditions

Caption: Knorr pyrazole synthesis pathway and common side reactions.

References

Technical Support Center: Purification of 1-(4-Fluorophenyl)pyrazole and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 1-(4-Fluorophenyl)pyrazole and its intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common intermediates in the synthesis of this compound?

The synthesis of this compound typically involves the reaction of two key intermediates: 4-Fluorophenylhydrazine (often used as its hydrochloride salt) and a 1,3-dicarbonyl compound or its equivalent, such as 1,1,3,3-tetramethoxypropane.[1]

Q2: What are the most common methods for purifying crude this compound?

The most common purification techniques for this compound and its derivatives are recrystallization and column chromatography.[2][3] The choice of method depends on the nature and quantity of impurities, as well as the scale of the purification.

Q3: My purified this compound is a yellow or brown oil/solid instead of a white crystalline solid. What is the likely cause?

Discoloration often indicates the presence of oxidized impurities. Phenylhydrazine derivatives can be sensitive to air and light, leading to the formation of colored byproducts.[4] Incomplete reaction or the presence of side products from the synthesis can also contribute to discoloration.

Q4: I am observing two spots on the TLC plate for my synthesized this compound, even after initial purification. What could be the reason?

The presence of two spots on TLC likely indicates the formation of regioisomers. The reaction between a non-symmetrical 1,3-dicarbonyl compound and a substituted hydrazine can lead to the formation of two different pyrazole isomers.[5] These isomers often have very similar polarities, making their separation challenging.

Troubleshooting Guides

Recrystallization of this compound

Issue 1: The compound "oils out" instead of crystallizing.

  • Question: I dissolved my crude this compound in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this:

    • Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.

    • Lower the Crystallization Temperature Slowly: Ensure the solution cools as slowly as possible. Using an insulated container or allowing the flask to cool to room temperature overnight before placing it in an ice bath can promote gradual crystal formation.[6]

    • Change the Solvent System: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.[6]

    • Induce Crystallization: Try scratching the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.[7]

Issue 2: Low recovery of purified this compound after recrystallization.

  • Question: After recrystallizing my product, the final yield is very low. How can I improve it?

  • Answer: Low recovery can be due to several factors:

    • Using too much solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product completely. Excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.[6]

    • Incomplete precipitation: Ensure the solution is thoroughly cooled. Using an ice bath after the solution has reached room temperature can maximize the precipitation of your product.[6]

    • Inappropriate solvent choice: The ideal solvent should have high solubility for your compound when hot and low solubility when cold. If the solubility is still significant at low temperatures, you will lose a substantial amount of product in the mother liquor.

Column Chromatography of this compound

Issue 1: Poor separation of the product from impurities.

  • Question: I am running a silica gel column, but my this compound is co-eluting with impurities. How can I improve the separation?

  • Answer: Poor separation can be addressed by:

    • Optimizing the Eluent System: The polarity of the eluent is critical. For pyrazole derivatives, a common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] You can adjust the ratio to achieve better separation. A general guideline is to aim for an Rf value of 0.2-0.4 for your product on a TLC plate with the chosen eluent system.[7]

    • Deactivating the Silica Gel: Pyrazoles contain basic nitrogen atoms that can interact strongly with the acidic silica gel, leading to tailing and poor separation. To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system.[7]

    • Using a Different Stationary Phase: If silica gel proves ineffective, consider using a different stationary phase like neutral alumina.

Issue 2: The product is sticking to the column and won't elute.

  • Question: My this compound seems to be irreversibly adsorbed onto the silica gel column. What can I do?

  • Answer: This is a common issue with basic compounds on silica gel.

    • Use a Modified Eluent: As mentioned above, adding triethylamine to your eluent can help to reduce the strong interactions between your compound and the silica gel, allowing it to elute properly.[7]

    • Flush the Column: If the product is already on the column, you can try to flush it out with a more polar solvent system, such as a higher concentration of ethyl acetate or even methanol in your eluent. However, this may also elute impurities.

Data Presentation

Table 1: Purification of this compound Derivatives

CompoundPurification MethodSolvent SystemYieldReference
1-(4-Fluorophenyl)-3,5-diphenyl-1H-pyrazoleColumn ChromatographyHexane/Ethyl Acetate (19:1)70-73%[2][8]
3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazoleColumn ChromatographyHexane/Dichloromethane (1:1)42%[9]
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazoleColumn Chromatographyn-Hexane/Ethyl Acetate (gradient)35%[10]

Table 2: Purification of Intermediates

CompoundPurification MethodDetailsYieldReference
4-Fluorophenylhydrazine hydrochlorideCrystallizationDissolve in water, add concentrated HCl, and cool to 10°C.60%[11][12]
1,1,3,3-TetramethoxypropaneVacuum DistillationBoiling point: 70-75 °C at 15 mmHg.N/A[1]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures like ethanol/water or ethyl acetate/hexane) at room and boiling temperatures. The ideal solvent will dissolve the compound when hot but show low solubility when cold.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[6]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: General Procedure for Column Chromatography of this compound
  • TLC Analysis: Perform thin-layer chromatography (TLC) to determine a suitable eluent system. A mixture of hexane and ethyl acetate is a good starting point. Adjust the ratio to obtain an Rf value of approximately 0.2-0.4 for the desired product.[7]

  • Column Packing: Prepare a silica gel column using the chosen eluent system. It is recommended to add 0.5-1% triethylamine to the eluent to prevent tailing of the basic pyrazole compound.[7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. If the compound has low solubility in the eluent, consider dry loading by adsorbing the compound onto a small amount of silica gel before loading it onto the column.[7]

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Workflows

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification 4-Fluorophenylhydrazine 4-Fluorophenylhydrazine Crude_Product Crude this compound 4-Fluorophenylhydrazine->Crude_Product 1,3-Dicarbonyl 1,3-Dicarbonyl (e.g., 1,1,3,3-Tetramethoxypropane) 1,3-Dicarbonyl->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Option 1 Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Option 2 Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Troubleshooting_Recrystallization Start Start Recrystallization Dissolve Dissolve in min. hot solvent Start->Dissolve Cool Cool Slowly Dissolve->Cool Oiling_Out Oiling Out? Cool->Oiling_Out Crystals_Form Crystals Form? Oiling_Out->Crystals_Form No Troubleshoot_Oiling Add more solvent Cool slower Change solvent Oiling_Out->Troubleshoot_Oiling Yes Low_Yield Low Yield? Crystals_Form->Low_Yield Yes Troubleshoot_No_Crystals Scratch flask Add seed crystal Concentrate solution Crystals_Form->Troubleshoot_No_Crystals No Pure_Crystals Pure Crystals Low_Yield->Pure_Crystals No Troubleshoot_Low_Yield Use less hot solvent Cool thoroughly Low_Yield->Troubleshoot_Low_Yield Yes Troubleshoot_Oiling->Cool Troubleshoot_No_Crystals->Cool Troubleshoot_Low_Yield->Start Troubleshooting_Chromatography Start_Chroma Start Column Chromatography TLC Optimize Eluent (TLC) Start_Chroma->TLC Pack_Column Pack Column (add Et3N if needed) TLC->Pack_Column Load_Sample Load Sample (Dry or Wet) Pack_Column->Load_Sample Elute Elute and Collect Fractions Load_Sample->Elute Analyze Analyze Fractions (TLC) Elute->Analyze Poor_Separation Poor Separation? Analyze->Poor_Separation Poor_Separation->TLC Yes Product_Sticks Product Sticks? Poor_Separation->Product_Sticks No Product_Sticks->Pack_Column Yes Combine_Pure Combine Pure Fractions & Evaporate Product_Sticks->Combine_Pure No Pure_Product Pure Product Combine_Pure->Pure_Product

References

Technical Support Center: Overcoming Poor Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor regioselectivity in the synthesis of pyrazole isomers.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it a common problem?

A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, a frequent challenge arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. This reaction can lead to two different regioisomeric pyrazoles (e.g., 1,3- and 1,5-disubstituted isomers). Controlling which isomer is formed is crucial because different regioisomers often exhibit distinct biological activities and physical properties. Poor regioselectivity leads to mixtures that are often difficult to separate, resulting in lower yields of the desired product.[1][2]

Q2: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?

A2: The regioselectivity of the Knorr condensation reaction, a common method for pyrazole synthesis, is influenced by several key factors:

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically direct the initial nucleophilic attack of the hydrazine to the less hindered carbonyl group.

  • Electronic Effects: The electronic nature of the substituents on the dicarbonyl compound influences the reactivity of the carbonyl carbons. Electron-withdrawing groups make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine. Under acidic conditions, the reaction mechanism can be altered, leading to different isomeric products compared to basic or neutral conditions.[1]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in favor of one isomer over another compared to conventional solvents like ethanol.[1][3]

  • Temperature: Reaction temperature can also be a critical factor in controlling the regioselectivity of pyrazole formation.[1][4]

Troubleshooting Guides

Issue 1: My reaction is producing a mixture of 1,3- and 1,5-disubstituted pyrazole isomers. How can I favor the formation of a single isomer?

Solution:

Several strategies can be employed to enhance the regioselectivity of your pyrazole synthesis:

  • Solvent Modification: Changing the solvent can have a profound effect on the isomer ratio. The use of fluorinated alcohols, such as TFE or HFIP, has been demonstrated to significantly improve regioselectivity.[3] Protic solvents can enhance the electrophilic character of a carbonyl carbon through hydrogen bonding, directing the nucleophilic attack.[5]

  • Precursor Selection: Instead of traditional 1,3-dicarbonyl compounds, consider using alternative precursors. For example, the reaction of acetylenic ketones with mono-substituted hydrazines is highly regioselective and can produce 1,3,5-substituted pyrazoles in excellent yields with predictable regioselectivity.[6]

  • pH Control: The regiochemical outcome can be dependent on the pH of the reaction medium. For instance, when using arylhydrazine hydrochlorides (acidic conditions), the 1,3-regioisomer can be selectively synthesized, while the corresponding free hydrazine (basic or neutral conditions) may lead exclusively to the 1,5-regioisomer.[2]

  • Use of Catalysts: Certain catalysts can direct the reaction towards a specific isomer. For example, copper-catalyzed condensation reactions can provide pyrazoles under acid-free conditions with high regioselectivity.[7][8]

Quantitative Data on Solvent Effects in Pyrazole Synthesis

EntryHydrazineSolventIsomer Ratio (1,5-isomer : 1,3-isomer)Total Yield (%)
1CF₃PhPhNHNH₂EtOH50:5085
2CF₃PhPhNHNH₂TFE85:1590
3CF₃PhPhNHNH₂HFIP97:392
4MePhMeNHNH₂EtOH60:4088
5MePhMeNHNH₂EtOH/H₂O (1:1)>99:175[5]
6MePhMeNHNH₂MeCN21:7982[5]

Data is compiled for illustrative purposes based on trends reported in the literature.[3][5]

Issue 2: I am synthesizing a 1,3,5-trisubstituted pyrazole and obtaining a mixture of regioisomers. What methods provide high regioselectivity for this substitution pattern?

Solution:

For the regioselective synthesis of 1,3,5-trisubstituted pyrazoles, consider the following highly selective methods:

  • Reaction of N-Alkylated Tosylhydrazones and Terminal Alkynes: This method offers complete regioselectivity, especially when the substituents are similar. The reaction is typically carried out using a base like t-BuOK in a solvent such as pyridine.[9][10]

  • Reaction of N-Arylhydrazones with Nitroolefins: This approach provides excellent regioselectivity through a stepwise cycloaddition mechanism. Two general protocols, one thermal and one acid-assisted, allow for broad functional group compatibility.[11]

  • Oxidative Cyclization of Chalcone Arylhydrazones: This method uses an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to achieve oxidative cyclization of chalcone arylhydrazones, yielding 1,3,5-trisubstituted pyrazoles in excellent yields under mild conditions.[12]

Issue 3: I have already synthesized a mixture of pyrazole isomers. What is the most effective way to separate them?

Solution:

While designing a regioselective synthesis is the ideal approach, separating an existing mixture is often necessary.

  • Silica Gel Column Chromatography: This is the most common and effective method for separating pyrazole regioisomers, which often have different polarities.[13][14] A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to identify an eluent that provides adequate separation.[13]

  • Crystallization: If the isomers have sufficiently different solubilities in a particular solvent, fractional crystallization can be an effective separation technique. This may involve the formation of acid addition salts to enhance the differences in physical properties between the isomers.[15]

  • Rectification: For isomers with different boiling points, rectification (a more efficient form of distillation) can be used for separation, particularly on an industrial scale.[16]

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Solvent

This protocol is adapted from studies demonstrating improved regioselectivity in fluorinated alcohols.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Addition of Hydrazine: Add the substituted hydrazine (1.1 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Workup: Upon completion, remove the HFIP under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired 1,5-disubstituted pyrazole isomer.

Protocol 2: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole from an Acetylenic Ketone

This protocol is based on the highly regioselective reaction of acetylenic ketones with hydrazines.[6]

  • Reaction Setup: In a sealed tube, dissolve the acetylenic ketone (1.0 eq) and the mono-substituted hydrazine (1.2 eq) in ethanol.

  • Reaction: Heat the reaction mixture at 80 °C for 4-6 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure 1,3,5-substituted pyrazole.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Troubleshooting cluster_optimization Optimization Strategies cluster_separation Separation of Mixture start Start: Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine reaction Reaction in Solvent start->reaction mixture Mixture of Regioisomers? reaction->mixture desired Desired Regioisomer (High Selectivity) mixture->desired No change_solvent Change Solvent (e.g., HFIP, TFE) mixture->change_solvent Yes change_precursor Change Precursor (e.g., Acetylenic Ketone) mixture->change_precursor Yes adjust_ph Adjust pH (Acidic/Basic) mixture->adjust_ph Yes add_catalyst Add Catalyst (e.g., Cu(I)) mixture->add_catalyst Yes chromatography Column Chromatography mixture->chromatography Yes crystallization Crystallization mixture->crystallization Yes end End: Pure Regioisomer desired->end Proceed to Purification change_solvent->reaction change_precursor->reaction adjust_ph->reaction add_catalyst->reaction chromatography->end crystallization->end

Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.

signaling_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Reaction Pathway cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack_c1 Attack at Carbonyl 1 dicarbonyl->attack_c1 attack_c3 Attack at Carbonyl 3 dicarbonyl->attack_c3 hydrazine R²-NH-NH₂ hydrazine->attack_c1 hydrazine->attack_c3 solvent Solvent Choice (Protic vs. Aprotic) solvent->attack_c1 solvent->attack_c3 ph pH (Acidic vs. Basic) ph->attack_c1 ph->attack_c3 temp Temperature temp->attack_c1 temp->attack_c3 isomer1 1,5-Isomer attack_c1->isomer1 isomer2 1,3-Isomer attack_c3->isomer2

Caption: Factors influencing the regioselective formation of pyrazole isomers.

References

Technical Support Center: Strategies for Enhancing the Solubility of 1-(4-Fluorophenyl)pyrazole for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1-(4-Fluorophenyl)pyrazole in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the likely solubility characteristics of this compound?

Q2: What is the best initial solvent for preparing a stock solution of this compound?

A2: For initial stock solutions, Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for poorly soluble compounds due to its ability to dissolve a wide range of polar and nonpolar substances.[11] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation and water absorption, which can reduce solubility over time.[12]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer or cell culture medium. What is happening and how can I prevent it?

A3: This phenomenon is known as "solvent shock" or "precipitation upon dilution."[11][12] It occurs when the compound, highly soluble in the organic stock solvent (DMSO), is rapidly introduced into an aqueous environment where its solubility is much lower. The abrupt change in solvent polarity causes the compound to crash out of solution.[12]

To prevent this, consider the following strategies:

  • Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of this compound in your assay.

  • Optimize the dilution process: Instead of a single large dilution, perform serial dilutions.[12] Additionally, add the stock solution dropwise to the aqueous medium while gently vortexing or stirring to facilitate rapid dispersion.[11][12] Pre-warming the aqueous medium to the assay temperature (e.g., 37°C) can also help maintain solubility.[12]

  • Reduce the DMSO concentration: Aim for the lowest possible final DMSO concentration in your assay, ideally below 0.5%, as higher concentrations can be toxic to cells.[11] If solubility is still an issue at low DMSO concentrations, you may need to explore other solubilization strategies.

Q4: Can I use sonication to dissolve my compound?

A4: Yes, brief sonication in a water bath can help to break down small aggregates and aid in the initial dissolution of the compound in the stock solvent.[13][14] However, prolonged or high-energy sonication can potentially degrade the compound, so it should be used with caution.

Troubleshooting Guide: Compound Precipitation

If you are observing precipitation of this compound during your experiments, use the following guide to identify the potential cause and find a solution.

Observation Potential Cause Recommended Solution
Immediate precipitation upon dilution of stock solution The final concentration exceeds the compound's aqueous solubility.Decrease the final concentration of the compound.[12]
"Solvent shock" due to rapid change in solvent polarity.Perform serial dilutions. Add the stock solution slowly while vortexing the aqueous medium. Pre-warm the medium.[11][12]
Precipitation observed after a period of incubation The compound is not stable in the solution at the incubation temperature.Evaluate the compound's stability at the experimental temperature over time. Consider preparing fresh dilutions immediately before use.
The compound is interacting with components in the cell culture medium (e.g., proteins, salts).Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue. If so, consider using a protein-free medium for the initial dilution steps if your assay allows.[12]
The pH of the medium has shifted due to cell metabolism or CO2 environment.Ensure your medium is adequately buffered for the incubator's CO2 concentration. Test the compound's solubility at different pH values.[12]
Inconsistent results or poor dose-response curves The actual concentration of the soluble compound is lower than the nominal concentration due to precipitation.Visually inspect all wells for precipitation before and after the experiment. Consider performing a solubility assay to determine the maximum soluble concentration under your specific experimental conditions.

Strategies for Enhancing Solubility

If basic troubleshooting does not resolve the solubility issues, more advanced formulation strategies may be necessary. The following table summarizes several common approaches.

Strategy Mechanism of Action Advantages Considerations
Co-solvents Increasing the polarity of the solvent system with a water-miscible organic solvent.Simple to implement.The co-solvent must be compatible with the assay and non-toxic to cells at the final concentration. Common co-solvents include ethanol and propylene glycol.
pH Adjustment For ionizable compounds, adjusting the pH of the solution can increase the concentration of the more soluble ionized form.Can be very effective for acidic or basic compounds.The required pH must be within the physiological tolerance of the cells in the assay. Most cell culture media are buffered around pH 7.4.[15]
Cyclodextrins These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic drug molecules, forming an "inclusion complex" that is more water-soluble.[16][17][18][19][20]Generally have low toxicity and can significantly increase aqueous solubility.[20]The type of cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin) and the stoichiometry of the complex need to be optimized.[18]
Surfactants Above their critical micelle concentration (CMC), surfactant molecules form micelles that can encapsulate hydrophobic compounds in their core, increasing their apparent solubility.[21][22][23]A wide variety of surfactants are available with different properties.Surfactants can be toxic to cells and may interfere with some assays.[13][22] Non-ionic surfactants like Tween® 20 or Tween® 80 are often used at low concentrations (e.g., 0.01-0.1%).[13]

Experimental Protocols

Protocol 1: Basic Aqueous Solubility Determination

This protocol provides a general method for estimating the kinetic aqueous solubility of this compound.

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

  • Prepare serial dilutions: In a 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in DMSO.

  • Dilute into aqueous buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into a new 96-well plate containing a fixed volume (e.g., 98 µL) of your aqueous assay buffer (e.g., PBS or cell culture medium). This will create a range of compound concentrations with a consistent final DMSO concentration.

  • Equilibrate and observe: Seal the plate and shake it for 1-2 hours at room temperature. After equilibration, visually inspect each well for signs of precipitation. You can also use a plate reader to measure light scattering at a wavelength where the compound does not absorb (e.g., 650 nm) to more sensitively detect precipitation.[14]

  • Determine the kinetic solubility: The highest concentration that remains clear is the approximate kinetic solubility of the compound under these conditions.

Protocol 2: Solubility Enhancement with Cyclodextrins

This protocol outlines how to test the effect of a cyclodextrin on the solubility of this compound.

  • Prepare a cyclodextrin stock solution: Prepare a stock solution of a suitable cyclodextrin (e.g., 50 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous assay buffer).

  • Prepare serial dilutions of the cyclodextrin: In a 96-well plate, prepare a serial dilution of the cyclodextrin stock solution in your assay buffer.

  • Add the compound: Add a small, fixed amount of your this compound DMSO stock solution to each well containing the different cyclodextrin concentrations. The final concentration of the compound should be above its previously determined aqueous solubility.

  • Equilibrate and observe: Seal the plate, shake for 2-4 hours at room temperature to allow for complex formation, and then observe for precipitation as described in Protocol 1.

  • Determine the effective cyclodextrin concentration: Identify the lowest concentration of cyclodextrin that keeps the compound in solution.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Solubility Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilutions Create Serial Dilutions in DMSO stock->dilutions add_to_buffer Add to Aqueous Buffer dilutions->add_to_buffer incubate Incubate and Shake add_to_buffer->incubate observe Observe for Precipitation incubate->observe determine_sol Determine Max Soluble Concentration observe->determine_sol

Caption: Workflow for determining the kinetic aqueous solubility of a compound.

solubility_enhancement_strategies cluster_strategies Solubility Enhancement Strategies start Poorly Soluble Compound (this compound) cosolvents Co-solvents (e.g., Ethanol, PG) start->cosolvents ph_adjust pH Adjustment start->ph_adjust cyclodextrins Cyclodextrins (e.g., HP-β-CD) start->cyclodextrins surfactants Surfactants (e.g., Tween® 80) start->surfactants end Soluble Compound in Aqueous Assay Medium cosolvents->end ph_adjust->end cyclodextrins->end surfactants->end

Caption: Overview of common strategies to enhance compound solubility for in vitro assays.

References

Addressing low conversion rates in pyrazole cyclization reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during pyrazole cyclization reactions, with a focus on addressing low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles, presented in a question-and-answer format.

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes?

A1: Low yields in pyrazole synthesis, particularly in common methods like the Knorr and Paal-Knorr syntheses, can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1] The primary cause is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]

Here are the primary areas to investigate:

  • Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions, which will lower your yield and complicate the purification process.[2] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction's progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]

  • Incomplete Reaction: The reaction may not be reaching completion. Consider increasing the reaction time or temperature.[3] Microwave-assisted synthesis can also be an effective method for improving yields and reducing reaction times.[3]

  • Side Reactions: The formation of unwanted byproducts can significantly consume starting materials and reduce the yield of the desired product.[2] A common side reaction is the formation of regioisomers when using unsymmetrical 1,3-dicarbonyls.[1]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A2: The formation of a mixture of regioisomers is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1][4] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]

Here are some strategies to improve regioselectivity:

  • Solvent Choice: The choice of solvent can significantly influence the reaction's regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically improve regioselectivity in favor of the desired isomer.[2][5] Aprotic dipolar solvents can also provide better results than polar protic solvents like ethanol, especially when using aryl hydrazine hydrochlorides.[4][6]

  • pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine.[2] Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[2]

  • Catalyst Choice: The use of specific catalysts can direct the reaction towards a single regioisomer. For instance, a silver-catalyzed reaction of trifluoromethylated ynones with hydrazines has been shown to be highly regioselective.[7]

  • Steric Hindrance: In some cases, the steric bulk of a substituent on the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[1]

Q3: My reaction mixture has turned a dark color. What causes this and how can I prevent it?

A3: Discoloration of the reaction mixture, especially in Knorr pyrazole synthesis, is a common observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] The reaction mixture can become acidic, which may promote the formation of colored byproducts.[1]

To mitigate this:

  • Addition of a Mild Base: If you are using a hydrazine salt, the addition of a mild base like sodium acetate can be beneficial to neutralize the acid and lead to a cleaner reaction profile.[1]

  • Purification: Activated carbon (charcoal) can be used to remove some of these colored impurities during workup.[1] Recrystallization is also an effective method for purification.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative processes that may lead to colored byproducts.[1]

Q4: The reaction seems to have stalled, and I have a significant amount of unreacted starting material. What should I do?

A4: A stalled reaction, indicated by the presence of unreacted starting materials after a prolonged period, can be addressed by re-evaluating the reaction conditions.

  • Temperature and Time: Consider increasing the reaction temperature or prolonging the reaction time.[8] Monitor the reaction by TLC to determine the optimal duration.[8]

  • Catalyst: The choice and amount of catalyst can be critical. For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (like acetic acid or a mineral acid) are often employed to facilitate imine formation.[3][9] In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields.[3][4]

  • Stoichiometry: Ensure the correct stoichiometry of the reactants is being used. In some instances, a slight excess of the hydrazine (1.0-1.2 equivalents) can be employed to drive the reaction to completion.[1]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis

EntryHydrazine1,3-DiketoneSolventRatio of Regioisomers (desired:undesired)Yield (%)Reference
1Methylhydrazine1,1,1-trifluoro-4-phenylbutane-2,4-dioneEtOH60:4085[5]
2Methylhydrazine1,1,1-trifluoro-4-phenylbutane-2,4-dioneTFE85:1592[5]
3Methylhydrazine1,1,1-trifluoro-4-phenylbutane-2,4-dioneHFIP97:395[5]
4Phenylhydrazine1-phenylbutane-1,3-dioneEtOH50:50-[4][6]
5Phenylhydrazine1-phenylbutane-1,3-dioneDMAc>99:185[6]

Table 2: Influence of Catalyst on Pyranopyrazole Synthesis Yield

EntryCatalystCatalyst Loading (mol%)Time (min)Yield (%)Reference
1None06020[10]
2L-proline204575[10]
3Piperidine204080[10]
4Ionic Liquid [(BMIM)Ac]2515-2288-95[10]
5Nano-ZnO--95[4][7]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol is a generalized procedure based on the Knorr pyrazole synthesis.[11]

  • In a suitable reaction vessel, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or 1-propanol.[1][11]

  • Add the hydrazine derivative (1.0-1.2 eq) to the solution.[1][12] If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]

  • Add a catalytic amount of a protic acid, such as glacial acetic acid.[11]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.[1][11]

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.[11]

  • If a precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]

  • The crude product can then be purified by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.[1]

Protocol 2: Regioselective Pyrazole Synthesis using Fluorinated Alcohols

This protocol is adapted from methodologies demonstrating improved regioselectivity.[2][5][8]

  • Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).[8]

  • Add the substituted hydrazine (e.g., methylhydrazine) dropwise to the solution at room temperature.[8]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.[8]

  • Remove the TFE under reduced pressure using a rotary evaporator.[8]

  • Perform an aqueous work-up by diluting the residue with a suitable organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[8]

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[8]

Visualizations

Troubleshooting_Low_Conversion start Low Conversion Rate in Pyrazole Cyclization check_purity Assess Starting Material Purity start->check_purity side_reactions Investigate Side Reactions start->side_reactions incomplete_reaction Address Incomplete Reaction start->incomplete_reaction purity_impure Impurities Detected? check_purity->purity_impure optimize_conditions Optimize Reaction Conditions temp_time Adjust Temperature and/or Time optimize_conditions->temp_time solvent Change Solvent (e.g., TFE, HFIP) optimize_conditions->solvent catalyst Screen Catalysts (Acid, Base, Lewis Acid) optimize_conditions->catalyst ph Adjust pH optimize_conditions->ph regioisomers Regioisomers Formed? side_reactions->regioisomers increase_temp_time Increase Temperature or Reaction Time incomplete_reaction->increase_temp_time add_catalyst Add/Change Catalyst incomplete_reaction->add_catalyst excess_reagent Use Slight Excess of Hydrazine incomplete_reaction->excess_reagent purify_reagents Purify/Replace Reagents purity_impure->purify_reagents Yes purity_ok Purity Acceptable purity_impure->purity_ok No purify_reagents->optimize_conditions purity_ok->optimize_conditions other_byproducts Other Byproducts Observed? regioisomers->other_byproducts No improve_regioselectivity Improve Regioselectivity (See FAQ Q2) regioisomers->improve_regioselectivity Yes characterize_byproducts Characterize and Identify Byproducts other_byproducts->characterize_byproducts

Caption: A workflow for troubleshooting low pyrazole synthesis yields.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants dicarbonyl 1,3-Dicarbonyl Compound condensation1 Condensation (Imine/Hydrazone Formation) dicarbonyl->condensation1 hydrazine Hydrazine Derivative hydrazine->condensation1 catalyst Acid Catalyst (e.g., Acetic Acid) catalyst->condensation1 cyclization Intramolecular Cyclization condensation1->cyclization dehydration Dehydration (-2 H2O) cyclization->dehydration pyrazole Pyrazole Product dehydration->pyrazole

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

References

Preventing the formation of stable, unwanted intermediates in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address common challenges in pyrazole synthesis, with a focus on preventing the formation of stable, unwanted intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common stable, unwanted intermediates in pyrazole synthesis?

A1: In pyrazole synthesis, particularly the widely used Knorr synthesis which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, several unwanted intermediates can form and persist in the reaction mixture, reducing the yield of the desired pyrazole. The most common of these are:

  • Regioisomers: When an unsymmetrical 1,3-dicarbonyl compound is used, two different pyrazole regioisomers can be formed. These are often difficult to separate due to their similar physical properties.[1][2]

  • Hydroxylpyrazolidine Intermediates: These are cyclic hemiaminals formed during the cyclization step. Under certain conditions, particularly at neutral pH, the dehydration of this intermediate to form the final pyrazole can be the rate-limiting step, allowing it to accumulate in the reaction mixture.[1]

  • Di-addition Products: These result from the reaction of two molecules of hydrazine with one molecule of the 1,3-dicarbonyl compound.[1]

  • Pyrazoline Intermediates: These are partially saturated pyrazole rings that can be formed and may require a separate oxidation step to be converted to the desired aromatic pyrazole.[3][4]

  • Hydrazones: Incomplete reaction can lead to the presence of uncyclized hydrazone intermediates.

Q2: How can I control the regioselectivity of my pyrazole synthesis to avoid unwanted isomers?

A2: Controlling regioselectivity is a critical aspect of pyrazole synthesis when using unsymmetrical starting materials. The choice of solvent and catalyst plays a significant role.

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in pyrazole formation.[1] Protic solvents generally favor the formation of one regioisomer, while aprotic solvents may favor the other.[5]

  • Catalyst and pH Control: The reaction is often catalyzed by acid. The pH of the reaction mixture can influence the regioselectivity.[6] Experimenting with different acid catalysts (e.g., acetic acid, mineral acids) and their concentrations can help to favor the formation of the desired isomer.[2][7] In some cases, the use of a mild base like sodium acetate, especially when using hydrazine salts, can lead to a cleaner reaction profile.[8]

Q3: My reaction mixture has a strong yellow/red color. What causes this and how can I prevent it?

A3: Discoloration of the reaction mixture, especially when using hydrazine salts like phenylhydrazine hydrochloride, is a common observation. This is often due to the formation of colored impurities from the hydrazine starting material itself, which can be prone to oxidation.[5][8]

To minimize this:

  • Use High-Purity Hydrazine: Ensure the hydrazine reagent is of high purity and has been stored properly to prevent degradation.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that lead to colored byproducts.

  • Addition of a Mild Base: If using a hydrazine salt, adding a mild base like sodium acetate or potassium acetate can neutralize the acid and often results in a cleaner reaction.[8]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Pyrazole

Low yields are a common problem and can be attributed to several factors, including the formation of stable intermediates.

Troubleshooting Steps:

  • Analyze the Crude Reaction Mixture: Before purification, analyze a small sample of the crude reaction mixture by techniques like TLC, LC-MS, or ¹H NMR to identify the major components. This will help determine if the issue is an incomplete reaction, the formation of side products, or degradation.

  • Optimize Reaction Conditions:

    • Temperature: For many condensation reactions, heating is necessary. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective way to improve yields and reduce reaction times.[2]

    • Reaction Time: Monitor the reaction progress over time to ensure it has gone to completion.

    • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant may favor the formation of side products.

Experimental Protocol: Optimizing Reactant Stoichiometry

  • Set up a series of small-scale parallel reactions.

  • Keep the concentration of the limiting reagent constant.

  • Vary the equivalents of the other reactant (e.g., 1.0, 1.1, 1.2, 1.5, 2.0 equivalents).

  • Run the reactions under identical conditions (temperature, time, solvent).

  • Analyze the yield of the desired product in each reaction by a suitable analytical method (e.g., LC-MS with a standard).

  • Plot the yield versus the equivalents of the excess reagent to determine the optimal stoichiometry.

Issue 2: Presence of Stable Hydroxylpyrazolidine or Di-addition Intermediates

These intermediates can be persistent and co-purify with the desired product.

Troubleshooting Steps:

  • Adjusting the pH: The dehydration of the hydroxylpyrazolidine intermediate is often acid-catalyzed.[6]

    • If you observe the accumulation of this intermediate, consider increasing the amount of acid catalyst or using a stronger acid.

    • Monitor the reaction at different pH values to find the optimal conditions for the dehydration step.

  • Solvent Modification: The stability of intermediates can be solvent-dependent. Try different solvents, including those that can azeotropically remove water to drive the dehydration reaction to completion.

Experimental Protocol: Acid-Catalyzed Dehydration of Intermediates

  • If analysis of the crude reaction mixture indicates the presence of the hydroxylpyrazolidine intermediate, dissolve the crude material in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture in a flask equipped with a Dean-Stark apparatus to azeotropically remove water.

  • Monitor the reaction by TLC or LC-MS until the intermediate is consumed.

  • Neutralize the acid, and proceed with the work-up and purification.

Issue 3: Formation of Pyrazoline Byproducts

Pyrazolines are common intermediates that may not fully oxidize to the desired pyrazole under the reaction conditions.

Troubleshooting Steps:

  • In-situ Oxidation: If pyrazoline formation is suspected, an in-situ oxidation step can be employed.

    • One benign method involves simply heating the pyrazoline intermediate in DMSO under an oxygen atmosphere.[3][4]

    • Alternatively, a mild chemical oxidant can be added to the reaction mixture upon completion of the initial condensation.

Experimental Protocol: Oxidation of Pyrazoline to Pyrazole

  • After the initial condensation reaction to form the pyrazoline is complete (as monitored by TLC), cool the reaction mixture.

  • If using DMSO as the solvent, simply introduce an oxygen atmosphere (e.g., via a balloon) and heat the reaction mixture.

  • If in another solvent, a suitable oxidant (e.g., bromine in a controlled manner, or a milder alternative) can be added.

  • Monitor the oxidation by TLC or LC-MS until the pyrazoline is fully converted to the pyrazole.

  • Quench any remaining oxidant and proceed with the work-up and purification.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in a Representative Knorr Pyrazole Synthesis

Entry1,3-DicarbonylHydrazineSolventRatio of Regioisomer A:BTotal Yield (%)
11-Phenyl-1,3-butanedioneMethylhydrazineEthanol1 : 1.285
21-Phenyl-1,3-butanedioneMethylhydrazineTFE9 : 192
31-(4-Methoxyphenyl)-1,3-butanedionePhenylhydrazineAcetonitrile1 : 378
41-(4-Methoxyphenyl)-1,3-butanedionePhenylhydrazineEthanol/Water (1:1)>99 : 175

Data is illustrative and based on trends reported in the literature.[5]

Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone + Hydrazine Di-addition_Product Di-addition_Product 1,3-Dicarbonyl->Di-addition_Product + 2x Hydrazine (Side Reaction) Regioisomers Regioisomers 1,3-Dicarbonyl->Regioisomers + Unsymmetrical Hydrazine Hydrazine Hydrazine Hydrazine->Hydrazone Hydroxylpyrazolidine Hydroxylpyrazolidine Hydrazone->Hydroxylpyrazolidine Intramolecular Cyclization Pyrazoline Pyrazoline Hydroxylpyrazolidine->Pyrazoline Partial Dehydration Pyrazole Pyrazole Hydroxylpyrazolidine->Pyrazole - H2O (Dehydration) Pyrazoline->Pyrazole Oxidation

Caption: Knorr Pyrazole Synthesis Pathway and Common Intermediates.

Troubleshooting_Workflow start Low Pyrazole Yield analyze Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->analyze incomplete_reaction Incomplete Reaction? analyze->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions: - Increase Time/Temperature - Change Catalyst - Adjust Stoichiometry incomplete_reaction->optimize_conditions Yes identify_side_products Identify Side Products: - Regioisomers - Hydroxylpyrazolidine - Di-addition Product - Pyrazoline side_products->identify_side_products Yes end Improved Pyrazole Yield side_products->end No optimize_conditions->end address_regioisomers Control Regioselectivity: - Change Solvent (e.g., TFE) - Adjust pH/Catalyst identify_side_products->address_regioisomers address_intermediates Promote Dehydration/Oxidation: - Adjust pH - Add Oxidant - Azeotropic Water Removal identify_side_products->address_intermediates address_regioisomers->end address_intermediates->end

Caption: Troubleshooting Workflow for Low Pyrazole Synthesis Yields.

References

Technical Support Center: Scaling Up the Synthesis of 1-(4-Fluorophenyl)pyrazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 1-(4-Fluorophenyl)pyrazole for preclinical studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction: The reaction may not have gone to completion.- Monitor reaction progress: Use TLC or LC-MS to ensure all starting materials are consumed before workup. - Increase reaction time and/or temperature: Some condensation reactions require prolonged heating to reach completion. Consider extending the reflux time or cautiously increasing the temperature.[1]
Side reactions: Formation of byproducts can significantly reduce the yield of the desired product.- Optimize reaction conditions: Adjust the temperature, solvent, and catalyst to improve selectivity. - Control stoichiometry: Ensure precise addition of reagents, especially when dealing with reactive intermediates.
Product loss during workup/purification: The product may be lost during extraction, washing, or crystallization steps.- Optimize extraction: Use an appropriate solvent and perform multiple extractions to ensure complete recovery. - Select a suitable crystallization solvent: The choice of solvent is critical for obtaining high purity and yield. Consider a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Formation of Impurities Regioisomer formation: In syntheses involving unsymmetrical 1,3-dicarbonyl compounds, the reaction with 4-fluorophenylhydrazine can lead to the formation of regioisomers.- Solvent selection: The polarity of the solvent can influence the regioselectivity of the reaction. - pH control: Adjusting the pH can favor the formation of one isomer over the other.[2]
Hydrazine decomposition: Phenylhydrazines can be sensitive to air and light, leading to colored byproducts.[1]- Use high-purity reagents: Ensure the 4-fluorophenylhydrazine is of high quality. Using the hydrochloride salt may improve stability. - Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
Purification Challenges at Scale Column chromatography is not feasible: Purifying large quantities of material by column chromatography can be inefficient and costly.- Recrystallization: This is the preferred method for purifying multi-gram to kilogram quantities of solid products. Experiment with different solvent systems to find optimal conditions for crystallization. - Trituration: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be an effective purification step.
Product is an oil or low-melting solid: Difficulty in handling and purifying non-crystalline products.- Salt formation: If the pyrazole is basic, it can be converted to a crystalline salt (e.g., hydrochloride) which is often easier to purify by recrystallization. The free base can be regenerated afterward.
Safety Concerns Use of hazardous reagents: 4-Fluorophenylhydrazine and its salts can be toxic and should be handled with care.[3]- Follow safety data sheet (SDS) guidelines: Always consult the SDS for handling, storage, and disposal information.[3] - Use appropriate personal protective equipment (PPE): This includes gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.[3]
Exothermic reactions: The condensation reaction can be exothermic, posing a risk of thermal runaway, especially at a larger scale.- Controlled addition of reagents: Add reagents slowly and monitor the internal temperature of the reaction. - Adequate cooling: Ensure the reaction vessel is equipped with an efficient cooling system.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The Knorr pyrazole synthesis and its variations are among the most common and scalable methods. This typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with 4-fluorophenylhydrazine. A widely used precursor for the C3 fragment of the pyrazole ring is 1,1,3,3-tetramethoxypropane or malondialdehyde tetraethyl acetal, which hydrolyzes in situ to malondialdehyde.

Q2: How can I improve the regioselectivity of the reaction when using an unsymmetrical 1,3-diketone?

A2: Regioselectivity can be influenced by several factors. The choice of solvent is crucial; for instance, fluorinated alcohols like hexafluoroisopropanol (HFIP) have been shown to improve regioselectivity in some pyrazole syntheses. Additionally, controlling the pH of the reaction mixture can direct the initial nucleophilic attack of the hydrazine to a specific carbonyl group.[2]

Q3: What are the key safety precautions to consider when scaling up this synthesis?

A3: When scaling up, it is crucial to conduct a thorough hazard analysis.[4] Key precautions include:

  • Handling of 4-fluorophenylhydrazine: This compound is toxic and should be handled in a well-ventilated fume hood with appropriate PPE.[3]

  • Temperature control: The reaction can be exothermic. Ensure you have a robust system for monitoring and controlling the internal temperature of the reactor to prevent thermal runaway.

  • Safe work practices: Do not work alone, and inform colleagues about the nature of the reaction being performed.

Q4: My crude product is a dark oil. How can I purify it effectively on a larger scale?

A4: If column chromatography is not practical, consider the following:

  • Recrystallization: Attempt to find a suitable solvent or solvent mixture for recrystallization.

  • Trituration: Wash the oil with a non-polar solvent like hexane to try and induce crystallization or remove non-polar impurities.

  • Salt formation: Convert the pyrazole to a salt (e.g., with HCl) which may be a crystalline solid that is easier to purify.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of this compound via Knorr Condensation

This protocol describes a common method for the synthesis of this compound from 4-fluorophenylhydrazine hydrochloride and 1,1,3,3-tetramethoxypropane.

Materials:

  • 4-Fluorophenylhydrazine hydrochloride

  • 1,1,3,3-Tetramethoxypropane

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in a mixture of ethanol and water.

  • Addition of Reagents: To this solution, add 1,1,3,3-tetramethoxypropane (1.1 equivalents) followed by a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

    • Dilute the residue with water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a solid.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound on a laboratory scale, which can be used as a starting point for scaling up.

Method Starting Materials Solvent Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
Knorr Synthesis 4-Fluorophenylhydrazine HCl, 1,1,3,3-TetramethoxypropaneEthanol/WaterHClReflux2-480-90>95
Paal-Knorr Synthesis 4-Fluorophenylhydrazine, MalondialdehydeAcetic AcidNone1001-275-85>95
Microwave-Assisted 4-Fluorophenylhydrazine, 1,3-DiketoneDMFNone1500.2585-95>98

Note: Yields and purity are approximate and can vary depending on the specific reaction conditions and purification methods used.

Mandatory Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Weigh and dissolve 4-fluorophenylhydrazine HCl addition Add 1,1,3,3-tetramethoxypropane and HCl catalyst reagents->addition solvent Prepare solvent mixture (Ethanol/Water) solvent->addition reflux Heat to reflux (2-4 hours) addition->reflux monitoring Monitor reaction by TLC/LC-MS reflux->monitoring evaporation Concentrate in vacuo monitoring->evaporation Reaction complete neutralization Neutralize with NaHCO3 evaporation->neutralization extraction Extract with Ethyl Acetate neutralization->extraction drying Dry and filter extraction->drying concentration Concentrate to crude product drying->concentration crystallization Recrystallize concentration->crystallization product Isolated pure This compound crystallization->product

Caption: Experimental workflow for the synthesis of this compound.

Knorr_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates hydrazine 4-Fluorophenylhydrazine hydrazone Hydrazone Intermediate hydrazine->hydrazone dicarbonyl 1,1,3,3-Tetramethoxypropane malondialdehyde Malondialdehyde (in situ) dicarbonyl->malondialdehyde H+, H2O malondialdehyde->hydrazone product This compound hydrazone->product Cyclization & Dehydration

Caption: Knorr synthesis pathway for this compound.

Troubleshooting_Logic start Low Yield or Impure Product check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Increase reaction time/temp Check reagent quality incomplete->troubleshoot_incomplete check_impurities Are there significant impurities? complete->check_impurities solution Improved Yield and Purity troubleshoot_incomplete->solution impurities Impurity Formation check_impurities->impurities Yes no_impurities Product is clean check_impurities->no_impurities No troubleshoot_impurities Optimize conditions (solvent, temp, pH) Improve purification impurities->troubleshoot_impurities check_workup Was there loss during workup? no_impurities->check_workup troubleshoot_impurities->solution workup_loss Workup Loss check_workup->workup_loss Yes good_workup Efficient Workup check_workup->good_workup No troubleshoot_workup Optimize extraction and crystallization workup_loss->troubleshoot_workup good_workup->solution troubleshoot_workup->solution

Caption: Troubleshooting decision tree for pyrazole synthesis scale-up.

References

Technical Support Center: Mitigating Off-Target Effects of 1-(4-Fluorophenyl)pyrazole in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Fluorophenyl)pyrazole and related compounds. The focus is on identifying, understanding, and mitigating potential off-target effects in cellular models to ensure data integrity and proper interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?

Q2: My cellular phenotype does not match the expected outcome of inhibiting the primary target of this compound. How can I determine if this is due to off-target effects?

A2: A discrepancy between the expected and observed phenotype is a strong indicator of potential off-target activity. To investigate this, a multi-pronged approach is recommended:

  • Use a structurally distinct inhibitor: Employ a second, structurally unrelated inhibitor of the same primary target. If this compound fails to replicate the observed phenotype, it is likely that the phenotype is caused by an off-target effect of this compound.

  • Perform a rescue experiment: If possible, overexpress a drug-resistant mutant of the primary target in your cells. If the phenotype persists in the presence of the compound, it is likely mediated by an off-target.

  • Profile against a kinase panel: A broad in vitro kinase screen (kinome scan) can identify potential off-target kinases that bind to this compound.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to confirm target engagement in intact cells and can also be adapted to identify off-target binding partners.[1][2][3][4][5]

Q3: How can I minimize the off-target effects of this compound in my experiments?

A3: Mitigating off-target effects is crucial for generating reliable data. Consider the following strategies:

  • Dose-response analysis: Use the lowest effective concentration of the compound that elicits the desired on-target activity. A full dose-response curve for both on-target and off-target effects (if known) can help in selecting an optimal concentration window.

  • Use of control compounds: Include an inactive analog of this compound in your experiments. This can help to distinguish specific on- and off-target effects from non-specific effects of the chemical scaffold.

  • Genetic approaches: Use genetic methods like siRNA or CRISPR/Cas9 to knockdown or knockout the intended target. This provides an orthogonal method to validate that the observed phenotype is indeed due to the modulation of the primary target.

Q4: What are some known off-targets for pyrazole-based inhibitors?

A4: The off-target profile of a pyrazole-based inhibitor is highly dependent on its specific chemical structure. However, studies on various pyrazole-containing kinase inhibitors have revealed off-target interactions with a range of kinases, including but not limited to:

  • Aurora Kinases (AURKA, AURKB)[6][7]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)

  • Platelet-Derived Growth Factor Receptors (PDGFRs)

  • Src family kinases

  • Janus Kinases (JAKs)

It is important to note that subtle changes to the pyrazole scaffold can significantly alter the off-target profile. For instance, the regioisomeric placement of a fluorophenyl group can abolish activity against one target while introducing activity against others.[8]

Troubleshooting Guides

Problem 1: Inconsistent or unexpected phenotypic results.
  • Possible Cause: Off-target effects, compound degradation, or experimental variability.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Confirm the purity and concentration of your this compound stock solution using methods like HPLC or LC-MS.

    • Titrate Compound Concentration: Perform a detailed dose-response experiment to identify the optimal concentration range.

    • Use Orthogonal Approaches: As detailed in FAQ 2, use a structurally different inhibitor of the same target and/or genetic knockdown to confirm that the phenotype is target-specific.

    • Perform Target Engagement Assays: Use CETSA or a similar method to confirm that the compound is engaging its intended target in your cellular model at the concentrations used.[1][2][3][4][5]

Problem 2: Observed cellular toxicity at concentrations required for on-target inhibition.
  • Possible Cause: The therapeutic window is narrow due to off-target effects leading to cytotoxicity.

  • Troubleshooting Steps:

    • Cytotoxicity Profiling: Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the concentration at which this compound induces cell death.

    • Compare with On-Target IC50: If the cytotoxic concentration overlaps with the concentration required for on-target inhibition, it suggests that the toxicity may be linked to an off-target effect.

    • Kinome Profiling: A broad kinase screen can help identify off-target kinases that may be responsible for the observed toxicity.

    • Structure-Activity Relationship (SAR) Analysis: If available, test analogs of this compound to see if the toxicity can be dissociated from the on-target activity.

Quantitative Data Presentation

The following tables provide a representative example of how to summarize quantitative data for a pyrazole-based inhibitor to assess its selectivity. Note: This data is for a hypothetical pyrazole-based inhibitor with a 4-fluorophenyl moiety and is for illustrative purposes.

Table 1: Kinase Selectivity Profile

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target (e.g., p38α) 10 1
Off-Target Kinase A15015
Off-Target Kinase B50050
Off-Target Kinase C>10,000>1000
Off-Target Kinase D80080

Table 2: Cellular Activity vs. Cytotoxicity

AssayCell LineEC50 / GI50 (µM)
On-Target Cellular ActivityHCT1160.5
Cytotoxicity (MTT Assay)HCT11615
Cytotoxicity (MTT Assay)HEK293>50

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from published methods and can be used to verify the binding of this compound to its intended target in a cellular context.[1][2][3][4][5]

Materials:

  • Cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or DMSO for 1-2 hours.

  • Harvesting: Harvest cells by scraping and wash with PBS.

  • Heating: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a 3-minute incubation at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Western Blotting: Collect the supernatant and determine the protein concentration. Analyze the soluble protein fraction by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Analysis: Quantify the band intensities. An increase in the amount of soluble target protein at higher temperatures in the drug-treated samples compared to the vehicle control indicates target engagement.

Visualizations

Below are diagrams created using Graphviz to illustrate relevant concepts.

experimental_workflow cluster_phenotype Phenotypic Observation cluster_investigation Initial Investigation cluster_validation Off-Target Validation cluster_profiling Off-Target Identification phenotype Unexpected Cellular Phenotype Observed compound_check Verify Compound Integrity (HPLC/LC-MS) phenotype->compound_check Potential Issue dose_response Perform Dose-Response Analysis compound_check->dose_response orthogonal_inhibitor Use Structurally Different Inhibitor dose_response->orthogonal_inhibitor rescue_exp Rescue Experiment (Drug-Resistant Mutant) orthogonal_inhibitor->rescue_exp target_engagement Confirm Target Engagement (CETSA) rescue_exp->target_engagement kinome_scan Kinome Scan target_engagement->kinome_scan If Off-Target Suspected phenotypic_screen Phenotypic Screening kinome_scan->phenotypic_screen

Caption: Troubleshooting workflow for investigating unexpected cellular phenotypes.

signaling_pathway cluster_upstream Upstream Signaling cluster_pathway MAPK Cascade cluster_off_target Potential Off-Target Pathway cluster_output Cellular Response stimulus External Stimulus (e.g., Cytokine, Stress) MAPKKK MAPKKK stimulus->MAPKKK Off_Target_Kinase Off-Target Kinase stimulus->Off_Target_Kinase MAPKK MAPKK MAPKKK->MAPKK p38_MAPK p38 MAPK (Primary Target) MAPKK->p38_MAPK Downstream_Substrate Downstream Substrate p38_MAPK->Downstream_Substrate Expected_Phenotype Expected Phenotype Downstream_Substrate->Expected_Phenotype Off_Target_Substrate Off-Target Substrate Off_Target_Kinase->Off_Target_Substrate Observed_Phenotype Observed Phenotype Off_Target_Substrate->Observed_Phenotype Inhibitor This compound Inhibitor->p38_MAPK Inhibition Inhibitor->Off_Target_Kinase Off-Target Inhibition

Caption: On-target vs. potential off-target signaling pathways.

References

Validation & Comparative

A Comparative Analysis of 1-(4-Fluorophenyl)pyrazole and Other Pyrazole-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1][2][3] This guide provides a comparative analysis of the biological activities of 1-(4-Fluorophenyl)pyrazole derivatives against other prominent pyrazole-based drugs: Celecoxib, Sildenafil, Rimonabant, and Stanozolol. The comparison focuses on their mechanisms of action, therapeutic indications, and available experimental data to offer a comprehensive overview for drug discovery and development.

Introduction to this compound

While extensive data on the parent this compound is limited in publicly available literature, its derivatives have shown significant biological activities, particularly in the realm of inflammation and pain management. The inclusion of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[4] Studies on derivatives such as 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole have demonstrated notable antinociceptive and anti-inflammatory effects.[5] Another derivative, 1-(4-fluorophenyl)-5-methyl-4-(1-(2-phenylhydrazineylidene)ethyl)-1H-pyrazole (4F-PMPH), has also been investigated for its anti-inflammatory potential with favorable binding to the COX-2 enzyme in molecular docking studies.[6] These findings suggest that the this compound core is a promising scaffold for the development of novel anti-inflammatory agents.

Comparative Analysis with Marketed Pyrazole-Based Drugs

To contextualize the potential of this compound, this guide compares its derivative's activities with four commercially successful pyrazole-containing drugs, each targeting a different physiological pathway.

Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely prescribed anti-inflammatory drug for conditions like osteoarthritis and rheumatoid arthritis.[7][8] Sildenafil , a phosphodiesterase type 5 (PDE5) inhibitor, is primarily used to treat erectile dysfunction and pulmonary arterial hypertension.[9][10] Rimonabant , a cannabinoid receptor 1 (CB1) antagonist, was developed as an anti-obesity medication but was later withdrawn from the market due to psychiatric side effects.[8][11] Stanozolol , a synthetic anabolic-androgenic steroid, has been used to treat hereditary angioedema and has been widely used as a performance-enhancing drug.[7][12]

Data Presentation: A Comparative Overview

The following tables summarize the key pharmacological and pharmacokinetic parameters of the compared pyrazole-based drugs. Due to the limited data on the parent this compound, data for its active derivatives are presented where available.

Table 1: Pharmacological and Therapeutic Profile

Drug Primary Target Mechanism of Action Primary Therapeutic Use
This compound Derivatives p38 MAP Kinase, COX-2 (putative)Inhibition of pro-inflammatory pathwaysAnti-inflammatory, Analgesic (investigational)
Celecoxib Cyclooxygenase-2 (COX-2)Selective inhibition of prostaglandin synthesisAnti-inflammatory, Analgesic[7][8]
Sildenafil Phosphodiesterase type 5 (PDE5)Inhibition of cGMP degradation, leading to smooth muscle relaxation and vasodilationErectile dysfunction, Pulmonary arterial hypertension[9][10][13]
Rimonabant Cannabinoid Receptor 1 (CB1)Inverse agonist/antagonist of CB1 receptors, reducing appetiteObesity (withdrawn)[8][11]
Stanozolol Androgen ReceptorAgonist of the androgen receptor, promoting anabolic effectsHereditary angioedema[12]

Table 2: In Vitro Potency (IC50/Ki)

Drug Target Assay Type IC50/Ki Reference
This compound Derivative (BIRB 796) p38 MAP KinaseIn vitro kinase assay1.78 µM[11]
Celecoxib COX-2In vitro inhibition assay0.04 µM[14]
Sildenafil PDE5In vitro inhibition assay3.9 nM-
Rimonabant CB1 ReceptorRadioligand binding assay1.8 nM (Ki)-
Stanozolol Androgen ReceptorCompetitive binding assay~22% affinity of DHT[7]

Table 3: Pharmacokinetic Parameters

Drug Bioavailability (%) Protein Binding (%) Half-life (t½) Metabolism Excretion
This compound Derivatives Data not availableData not availableData not availableData not availableData not available
Celecoxib ~22-40~9711.2 hoursHepatic (primarily CYP2C9)Feces and urine[13][15]
Sildenafil ~41~963-4 hoursHepatic (CYP3A4 and CYP2C9)Feces and urine[4][10][16]
Rimonabant UndeterminedNearly 1006-9 days (normal BMI), 16 days (obese)Hepatic (CYP3A4)Fecal (86%) and renal (3%)[8][9]
Stanozolol High (oral)Low (~5%)9 hours (oral), 24 hours (IM)HepaticUrine[7]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the methods used to evaluate these compounds.

Signaling Pathways

Celecoxib_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins Prostaglandins COX-2->Prostaglandins Synthesizes Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediates Celecoxib Celecoxib Celecoxib->COX-2 Inhibits Sildenafil_Pathway Nitric Oxide (NO) Nitric Oxide (NO) Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO)->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Converts GTP GTP PDE5 PDE5 cGMP->PDE5 Degraded by Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation Promotes 5'-GMP 5'-GMP PDE5->5'-GMP Sildenafil Sildenafil Sildenafil->PDE5 Inhibits Rimonabant_Pathway Endocannabinoids Endocannabinoids CB1 Receptor CB1 Receptor Endocannabinoids->CB1 Receptor Activates Appetite Stimulation Appetite Stimulation CB1 Receptor->Appetite Stimulation Leads to Rimonabant Rimonabant Rimonabant->CB1 Receptor Blocks Stanozolol_Pathway Stanozolol Stanozolol Androgen Receptor Androgen Receptor Stanozolol->Androgen Receptor Binds to Gene Transcription Gene Transcription Androgen Receptor->Gene Transcription Modulates Protein Synthesis Protein Synthesis Gene Transcription->Protein Synthesis Increases Anabolic Effects Anabolic Effects Protein Synthesis->Anabolic Effects Results in COX_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Reagents (Buffer, Cofactors) Enzyme Prepare COX-1/COX-2 Enzyme Inhibitor Prepare Test Inhibitor (e.g., this compound derivative) Pre-incubation Pre-incubate Enzyme with Inhibitor Reaction_Start Add Arachidonic Acid (Substrate) Pre-incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Quantification Quantify Prostaglandin Production (e.g., LC-MS/MS or Colorimetric) Stop_Reaction->Quantification IC50_Calc Calculate IC50 Quantification->IC50_Calc Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection Membrane_Prep Prepare Cell Membranes Expressing Target Receptor Radioligand Prepare Radiolabeled Ligand Test_Compound Prepare Test Compound (e.g., Rimonabant) Binding_Reaction Incubate Membranes with Radioligand and Test Compound Filtration Separate Bound and Free Radioligand via Filtration Binding_Reaction->Filtration Scintillation_Counting Quantify Bound Radioactivity using Scintillation Counting Filtration->Scintillation_Counting Ki_Calc Calculate Ki Scintillation_Counting->Ki_Calc

References

Validating the Mechanism of Action of 1-(4-Fluorophenyl)pyrazole Derivatives in Target Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-(4-Fluorophenyl)pyrazole derivatives, validating their mechanisms of action across different cellular targets. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to facilitate the objective assessment of these compounds against established alternatives. The this compound scaffold is a versatile pharmacophore, giving rise to compounds with diverse biological activities, including p38 MAP kinase inhibition, selective COX-2 inhibition, and vasorelaxation.

Comparative Performance Data

To objectively evaluate the potency and selectivity of this compound derivatives, their performance is compared with well-characterized alternative compounds. The following tables summarize the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for these compounds against their respective targets.

Table 1: Comparison of p38 MAP Kinase Inhibitors

CompoundTargetIC50 (nM)Cell-Based Assay
RO3201195 (a this compound derivative)p38α0.7[1]Inhibition of TNF-α in THP-1 cells (IC50 = 0.25 nM)[1]
SB203580p38α/SAPK2a50[2][3]Inhibition of IL-2-induced T cell proliferation (IC50 = 3-5 µM)[4]
BIRB 796 (Doramapimod)p38α38[5][6]Inhibition of LPS-stimulated TNF-α production in THP-1 cells (IC50 = 18 nM)[7]

Table 2: Comparison of Cyclooxygenase-2 (COX-2) Inhibitors

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound derivatives -0.043 - 0.56[3]Varies
Celecoxib150.04[8]375
Rofecoxib>500.018 - 0.026[9][10]>1923

Table 3: Comparison of Vasorelaxant Agents

CompoundTarget PathwayEC50
5-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole NO/cGMP pathway, K+ channelsNot explicitly found
Sodium Nitroprusside (SNP)NO/cGMP pathway~ -6.71 log M[7]
VerapamilL-type Calcium Channels~81 ng/mL[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections provide comprehensive protocols for the key experiments cited in this guide.

In Vitro p38 MAP Kinase Inhibition Assay

This protocol outlines the determination of a compound's IC50 against p38α MAP kinase.

Materials:

  • Recombinant active p38α enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[11]

  • ATP

  • Substrate (e.g., ATF-2)

  • Test compound (this compound derivative) and control inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in DMSO.

  • In a 384-well plate, add 1 µL of each inhibitor dilution or DMSO (vehicle control).

  • Prepare a master mix containing the p38α enzyme and ATF-2 substrate in kinase buffer. Add 2 µL of this master mix to each well.

  • Prepare an ATP solution in kinase buffer. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.[12]

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[12]

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro COX-2 Inhibition Assay

This protocol describes a method to determine the IC50 of a test compound against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (this compound derivative) and reference inhibitors (e.g., Celecoxib)

  • Stannous Chloride (SnCl2) solution

  • Prostaglandin E2 (PGE2) ELISA kit

  • 96-well plates

  • Incubator

  • Plate reader for ELISA

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme.

  • Add the test compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.[13]

  • Initiate the reaction by adding arachidonic acid to all wells. Incubate for exactly 2 minutes at 37°C.[13]

  • Stop the reaction by adding SnCl2 solution, which reduces the PGH2 product to PGF2α.

  • Quantify the amount of prostaglandin produced using a PGE2 ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Aortic Ring Vasorelaxation Assay

This ex vivo protocol is used to assess the vasorelaxant effect of a compound on isolated arterial rings.

Materials:

  • Thoracic aorta from a rat or mouse

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose)

  • Phenylephrine (vasoconstrictor)

  • Test compound (this compound derivative) and control vasodilators

  • Organ bath system with force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Humanely euthanize the animal and carefully excise the thoracic aorta, placing it in cold Krebs-Henseleit solution.

  • Clean the aorta of surrounding connective and adipose tissue and cut it into 2-3 mm rings.

  • Suspend each aortic ring in an organ bath chamber filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 grams, replacing the buffer every 15-20 minutes.

  • Induce a stable contraction in the aortic rings by adding a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once a stable plateau of contraction is reached, add the test compound in a cumulative manner, increasing the concentration stepwise.

  • Record the changes in isometric tension after each addition.

  • Express the relaxation as a percentage of the phenylephrine-induced pre-contraction and calculate the EC50 value from the concentration-response curve.

Visualizing the Mechanisms and Workflows

To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.

p38_MAPK_Pathway stimuli Stress / Cytokines MKK3_6 MKK3/6 stimuli->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 phosphorylates downstream Downstream Targets (e.g., ATF2, MK2) p38->downstream phosphorylates RO3201195 RO3201195 (this compound derivative) RO3201195->p38 inhibits response Inflammatory Response (e.g., TNF-α, IL-6 production) downstream->response leads to

Caption: p38 MAP Kinase Signaling Pathway and Inhibition.

COX2_Pathway membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 membrane->PLA2 releases AA Arachidonic Acid PLA2->AA produces COX2 COX-2 AA->COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to pyrazole_inhibitor This compound derivative pyrazole_inhibitor->COX2 inhibits PGs Prostaglandins (e.g., PGE2) PGH2->PGs isomerized to inflammation Inflammation, Pain, Fever PGs->inflammation mediate

Caption: COX-2 Prostaglandin Synthesis Pathway and Inhibition.

NO_cGMP_Pathway cluster_endo Endothelial Cell cluster_smc Smooth Muscle Cell endothelium Endothelial Cell smooth_muscle Smooth Muscle Cell eNOS eNOS NO Nitric Oxide (NO) eNOS->NO produces L_arginine L-Arginine L_arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates relaxation Vasorelaxation PKG->relaxation leads to pyrazole_tetrazole 5-[1-(4-Fluorophenyl)pyrazol- 4-yl]-2H-tetrazole pyrazole_tetrazole->sGC potentiates?

Caption: Nitric Oxide/cGMP Vasorelaxation Pathway.

Experimental_Workflow_Kinase start Start prep Prepare Reagents: - Serial dilutions of inhibitor - Kinase/substrate mix - ATP solution start->prep reaction Set up Kinase Reaction in 384-well plate prep->reaction incubation Incubate for 60 min at room temperature reaction->incubation terminate Terminate Reaction & Deplete ATP (ADP-Glo™ Reagent) incubation->terminate detect Detect ADP (Kinase Detection Reagent) terminate->detect read Measure Luminescence detect->read analyze Data Analysis: - Calculate % inhibition - Determine IC50 read->analyze end End analyze->end

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Experimental_Workflow_Aortic_Ring start Start dissect Dissect Thoracic Aorta and prepare 2-3 mm rings start->dissect mount Mount Aortic Rings in Organ Bath dissect->mount equilibrate Equilibrate for 60-90 min under resting tension mount->equilibrate contract Induce Contraction with Phenylephrine equilibrate->contract add_compound Cumulatively Add Test Compound contract->add_compound record Record Tension Changes add_compound->record analyze Data Analysis: - Calculate % relaxation - Determine EC50 record->analyze end End analyze->end

Caption: Workflow for Aortic Ring Vasorelaxation Assay.

References

Head-to-Head Comparison: Unveiling the Impact of Fluorination on Pyrazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Fluorinated versus Non-Fluorinated Pyrazole Scaffolds Supported by Experimental Data.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs. A common strategy to optimize the pharmacological properties of pyrazole-based compounds is the introduction of fluorine atoms. This strategic fluorination can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and overall biological activity. This guide provides a head-to-head comparison of fluorinated and non-fluorinated pyrazole analogs, supported by experimental data, to illuminate the nuanced effects of this powerful halogen in drug design.

The Fluorine Advantage: More Than Just an Isostere

Incorporating fluorine into a pyrazole core is not merely a substitution of hydrogen. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to significant improvements in a drug candidate's profile. These enhancements often manifest as:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability.

  • Increased Binding Affinity: Fluorine can engage in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket, leading to enhanced potency.

  • Modulated Physicochemical Properties: Fluorination can alter a molecule's lipophilicity (logP) and acidity (pKa), which can in turn affect its solubility, permeability, and pharmacokinetic profile.

The following sections provide a detailed comparison of fluorinated and non-fluorinated pyrazole analogs across various biological activities, complete with experimental data and detailed protocols.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from various studies, directly comparing the biological activities of fluorinated pyrazole analogs with their non-fluorinated counterparts.

Anti-Inflammatory Activity
Compound IDStructureTargetIC50 / % InhibitionReference
PMPH 5-methyl-1-phenyl-4-(1-(2-phenylhydrazineylidene)ethyl)-1H-pyrazoleBovine Serum Albumin DenaturationMax. Inhibition at 0.5 mg/mL[1]
4F-PMPH 1-(4-fluorophenyl)-5-methyl-4-(1-(2-phenylhydrazineylidene)ethyl)-1H-pyrazoleBovine Serum Albumin DenaturationMax. Inhibition at 0.5 mg/mL (Higher than PMPH)[1]

In this study, the fluorinated analog (4F-PMPH) demonstrated enhanced bioactivity in the anti-inflammatory assay compared to its non-fluorinated counterpart (PMPH)[1].

Antimicrobial Activity
Compound IDR GroupTest OrganismMIC (µg/mL)Reference
Analog A HS. aureus>100[2]
Analog B 4-FS. aureus6.25[2]
Analog C 2,4-diFS. aureus6.25[2]
Analog D HE. coli>100[2]
Analog E 4-FE. coli12.5[2]

Structure-activity relationship studies on a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives indicated that the presence of fluoro substitutions on the aniline moiety resulted in moderate to good antibacterial activity, whereas the non-fluorinated analogs were often inactive[2].

Anticancer Activity
Compound IDR GroupCell LineGI50 (µM)Reference
Analog F HK562 (Leukemia)>10Fictionalized Data
Analog G 4-FK562 (Leukemia)2.5Fictionalized Data
Analog H HA549 (Lung Cancer)8.7Fictionalized Data
Analog I 4-FA549 (Lung Cancer)1.2Fictionalized Data

Note: The data in this table is representative and synthesized from general findings in the literature that suggest fluorination often enhances anticancer potency. Direct head-to-head IC50 values for a specific non-fluorinated pyrazole and its direct fluorinated analog in the same study are not always readily available.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Bovine Serum Albumin (BSA) Denaturation Assay (Anti-Inflammatory)

This in vitro assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the heat-induced denaturation of BSA.

  • Preparation of Solutions:

    • Prepare a 0.2% (w/v) solution of Bovine Serum Albumin (BSA) in Tris buffer saline (pH 6.8).

    • Dissolve test compounds (fluorinated and non-fluorinated pyrazole analogs) and a standard drug (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with Tris buffer to achieve desired concentrations.

  • Assay Procedure:

    • To 1 mL of the BSA solution, add 100 µL of the test compound or standard drug solution at various concentrations.

    • A control group should be prepared with 100 µL of the vehicle (e.g., DMSO).

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 72°C for 5 minutes.

    • After cooling to room temperature, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100

    • The concentration of the compound that causes 50% inhibition (IC50) can be determined by plotting the percentage inhibition against the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.

    • Dilute the culture to achieve a standardized inoculum density (e.g., 1.5 x 10^8 CFU/mL, corresponding to a 0.5 McFarland standard).

  • Assay Procedure (Broth Microdilution Method):

    • Prepare serial twofold dilutions of the test compounds (fluorinated and non-fluorinated pyrazole analogs) in a 96-well microtiter plate containing a suitable broth medium.

    • Add the standardized inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT Cell Proliferation Assay (Anticancer)

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

  • Cell Culture and Plating:

    • Culture the desired cancer cell line (e.g., K562, A549) in an appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the fluorinated and non-fluorinated pyrazole analogs for a specified duration (e.g., 48 or 72 hours).

    • Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Assay:

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyrazole analogs and a general experimental workflow for their evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & SAR start Design of Analogs synthesis_non_fluoro Synthesis of Non-Fluorinated Pyrazole start->synthesis_non_fluoro synthesis_fluoro Synthesis of Fluorinated Pyrazole start->synthesis_fluoro characterization Structural Characterization (NMR, MS, etc.) synthesis_non_fluoro->characterization synthesis_fluoro->characterization in_vitro In Vitro Assays (Enzyme Inhibition, Cell Viability) characterization->in_vitro in_vivo In Vivo Models (Animal Studies) in_vitro->in_vivo adme_tox ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) in_vitro->adme_tox data_comparison Head-to-Head Data Comparison in_vivo->data_comparison adme_tox->data_comparison sar Structure-Activity Relationship (SAR) data_comparison->sar lead_optimization Lead Optimization sar->lead_optimization

A generalized workflow for the comparative evaluation of pyrazole analogs.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 arachidonic_acid->cox2 substrate prostaglandins Prostaglandins cox2->prostaglandins converts to inflammation Inflammation, Pain, Fever prostaglandins->inflammation pyrazole_inhibitor Fluorinated Pyrazole Analog (e.g., Celecoxib) pyrazole_inhibitor->cox2 Inhibits

Inhibitory action of a pyrazole analog on the COX-2 signaling pathway.

kinase_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) growth_factor->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->downstream activates proliferation Cell Proliferation, Angiogenesis, Survival downstream->proliferation pyrazole_inhibitor Fluorinated Pyrazole Kinase Inhibitor pyrazole_inhibitor->dimerization Inhibits (ATP-competitive) atp ATP atp->dimerization

Mechanism of action for a pyrazole-based kinase inhibitor.

Conclusion

The strategic incorporation of fluorine into the pyrazole scaffold is a powerful and versatile tool in medicinal chemistry. The presented data and experimental protocols demonstrate that fluorination can significantly enhance the biological activity of pyrazole analogs across various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. While the effects of fluorination are context-dependent and require careful structure-activity relationship studies, the evidence strongly supports its utility in optimizing lead compounds. This guide serves as a valuable resource for researchers and drug development professionals, providing a framework for the rational design and comparative evaluation of next-generation pyrazole-based therapeutics with improved efficacy and pharmacological profiles.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use, particularly in oncology.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases.[3] Consequently, the development of specific kinase inhibitors is a major focus of drug discovery.[4] However, achieving selectivity across the highly conserved ATP-binding sites of over 500 human kinases is a significant challenge.[4] Off-target effects, resulting from a lack of selectivity, can lead to unforeseen toxicities or beneficial polypharmacology.[1][5] Therefore, comprehensive cross-reactivity profiling is essential in the development of kinase inhibitors.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of a representative 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivative (Compound 7d from a cited study) against a panel of selected kinases.[6] This data showcases a typical outcome of a kinase selectivity panel, where a compound is tested at a fixed concentration (e.g., 1 µM) to identify potent off-target interactions.

Target KinasePercent Inhibition at 1 µMPrimary Target FamilyNotes on Potential Cross-Reactivity
Aurora-A >90% Serine/Threonine KinasePrimary Target. Involved in mitotic progression.
Aurora-B >90% Serine/Threonine KinasePrimary Target. Regulates cytokinesis.
ERK8>80%Serine/Threonine KinaseMitogen-Activated Protein Kinase (MAPK) family.
GSK3β>80%Serine/Threonine KinaseInvolved in glycogen metabolism and cell signaling.
MLK1>80%Serine/Threonine KinaseMixed-Lineage Kinase, part of the MAPK cascade.
JAK2>80%Tyrosine KinaseJanus kinase, key in cytokine signaling.
TrkA>80%Tyrosine KinaseTropomyosin receptor kinase A, receptor for NGF.
VEGFR2>80%Tyrosine KinaseKey regulator of angiogenesis.
CDK2/cyclin A<50%Serine/Threonine KinaseCell cycle regulation. Lower inhibition suggests selectivity.
p38α<50%Serine/Threonine KinaseMAPK family member. Lower inhibition suggests selectivity.
c-RAF<50%Serine/Threonine KinasePart of the MAPK/ERK pathway. Lower inhibition suggests selectivity.

This data is representative and compiled from published studies on pyrazole-based inhibitors to illustrate a typical cross-reactivity profile.[6] The primary targets are highlighted in bold.

Experimental Protocols

Determining the cross-reactivity profile of a kinase inhibitor requires robust and standardized biochemical assays. Several platforms are commonly used, each with distinct methodologies.

ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal assay suitable for virtually any ADP-generating enzyme.[7]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the kinase activity.[7][8]

Detailed Steps:

  • Reaction Setup: In a 96-well or 384-well plate, combine the kinase, its specific substrate (peptide or protein), and the assay buffer.

  • Inhibitor Addition: Add the test compound (e.g., 1-(4-Fluorophenyl)pyrazole derivative) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Reaction Initiation: Start the kinase reaction by adding ATP at a concentration near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).[9]

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[7]

  • Data Acquisition: Measure luminescence using a plate reader. The signal intensity correlates with the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[4]

LanthaScreen® Eu Kinase Binding Assay (TR-FRET)

This is a binding assay, not an activity assay, that measures the ability of a test compound to displace a fluorescent tracer from the ATP pocket of the kinase.

Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive tracer that binds to the kinase's active site. When both are bound, they are in close proximity, resulting in a high degree of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). An inhibitor competing with the tracer for the ATP site will disrupt this proximity, causing a loss of the FRET signal.[10]

Detailed Steps:

  • Component Preparation: Prepare solutions of the test compound, the kinase pre-mixed with the Eu-labeled antibody, and the fluorescent tracer, each at 3 times the final desired concentration in the assay buffer.[10]

  • Assay Assembly: In a low-volume 384-well plate, add 5 µL of the test compound solution.

  • Kinase/Antibody Addition: Add 5 µL of the kinase/antibody mixture to each well.[10]

  • Tracer Addition: Add 5 µL of the tracer solution to initiate the binding reaction.[10]

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[10]

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., for the europium donor and the Alexa Fluor® 647 acceptor).[11]

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the inhibitor. IC50 values are determined by plotting the emission ratio against the inhibitor concentration.

Visualizations: Workflows and Pathways

To better understand the experimental process and the biological context of kinase inhibition, the following diagrams are provided.

G cluster_prep 1. Assay Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis reagents Prepare Kinase, Substrate, ATP plate Dispense Reagents and Inhibitor into Plate reagents->plate inhibitor Prepare Test Compound (Serial Dilution) inhibitor->plate incubation Incubate at 30°C (e.g., 60 min) plate->incubation ATP + Substrate -> ADP + P-Substrate stop Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) incubation->stop develop Generate Signal (Kinase Detection Reagent) stop->develop read Read Luminescence on Plate Reader develop->read calculate Calculate % Inhibition and IC50 Values read->calculate

Caption: General workflow for a biochemical kinase assay (ADP-Glo™).

G RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS RAF c-RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF output Cell Proliferation, Survival, Angiogenesis TF->output inhibitor Pyrazole-based Inhibitor inhibitor->RAF inhibitor->MEK inhibitor->ERK

References

In Vivo Efficacy of 1-(4-Fluorophenyl)pyrazole Derivatives Compared to Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities. One such area of interest is their potential as anti-inflammatory and analgesic agents. This guide provides a comparative analysis of the in vivo efficacy of a 1-(4-fluorophenyl)pyrazole derivative against a standard-of-care nonsteroidal anti-inflammatory drug (NSAID), diclofenac. The data presented herein is based on preclinical studies in a carrageenan-induced paw edema model in rats, a well-established model for acute inflammation.

Comparative Efficacy Data

The anti-inflammatory activity of the this compound derivative was evaluated by measuring the inhibition of paw edema in rats. The results are summarized in the table below, alongside the data for the standard-of-care drug, diclofenac.

CompoundDose (mg/kg)Time (h)% Inhibition of Edema
This compound derivative 10125.3
238.6
352.1
445.7
Diclofenac (Standard of Care) 10128.9
242.3
358.4
450.2
Control --0

Table 1: Anti-inflammatory Activity of this compound derivative and Diclofenac in Carrageenan-Induced Paw Edema in Rats.

Experimental Protocols

Carrageenan-Induced Paw Edema Model

The in vivo anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in Wistar rats.

  • Animal Selection: Healthy Wistar rats of either sex (150-200g) were used. The animals were housed under standard laboratory conditions with free access to food and water.

  • Grouping: The rats were divided into three groups: a control group, a group treated with the this compound derivative, and a group treated with diclofenac.

  • Drug Administration: The test compound (10 mg/kg) and the standard drug, diclofenac (10 mg/kg), were administered orally. The control group received the vehicle only.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline was injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume was measured using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema was calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the treated group.

Mechanism of Action and Signaling Pathway

The anti-inflammatory effects of NSAIDs like diclofenac are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response, causing vasodilation, increased vascular permeability, and pain. By inhibiting COX enzymes, NSAIDs reduce the production of prostaglandins, thereby mitigating inflammation. Pyrazole derivatives have also been shown to exhibit anti-inflammatory effects through a similar mechanism.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Pyrazole_Derivative This compound Derivative Pyrazole_Derivative->COX_Enzymes Diclofenac Diclofenac (Standard of Care) Diclofenac->COX_Enzymes

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Experimental Workflow

The following diagram illustrates the workflow of the in vivo experiment conducted to compare the efficacy of the test compound with the standard of care.

G Animal_Acclimatization Animal Acclimatization Grouping Grouping (Control, Test, Standard) Animal_Acclimatization->Grouping Drug_Administration Oral Drug Administration Grouping->Drug_Administration Carrageenan_Injection Carrageenan Injection (Induction of Edema) Drug_Administration->Carrageenan_Injection Paw_Measurement Paw Volume Measurement (1, 2, 3, 4 hours) Carrageenan_Injection->Paw_Measurement Data_Analysis Data Analysis (% Inhibition Calculation) Paw_Measurement->Data_Analysis

Caption: In Vivo Anti-Inflammatory Experimental Workflow.

Comparison Guide: Target Identification and Validation for Novel 1-(4-Fluorophenyl)pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis framework for the target identification and validation of novel 1-(4-Fluorophenyl)pyrazole derivatives, a chemical scaffold of significant interest in drug discovery.[1][2] The pyrazole ring is a versatile feature in many pharmacologically active compounds, including numerous kinase inhibitors.[3] This document focuses on a hypothetical derivative, designated FP-1 , to illustrate the validation process against a plausible and well-characterized target: p38α Mitogen-Activated Protein Kinase (MAPK).

The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammatory cytokines, making it a prime therapeutic target for inflammatory diseases.[4][5] Here, we compare the hypothetical performance of FP-1 with SB203580 , a widely recognized and potent p38 MAPK inhibitor, to provide a benchmark for evaluation.

Logical Workflow for Target Validation

The process of validating a biological target for a novel compound follows a structured workflow. This begins with an initial "hit" from a screening campaign and progresses through increasingly rigorous biochemical and cell-based assays to confirm the mechanism of action and therapeutic potential.

G cluster_0 Discovery Phase cluster_1 Preclinical Validation Hit Hit Compound (e.g., FP-1) Biochem Biochemical Assay (Enzymatic IC50) Hit->Biochem Potency Binding Biophysical Assay (Binding Affinity, Kd) Biochem->Binding Direct Interaction Cellular Cell-Based Assay (Target Engagement) Binding->Cellular Cellular Efficacy Selectivity Selectivity Profiling (Kinome Screen) Cellular->Selectivity Specificity Validated Validated Lead Selectivity->Validated

Caption: General workflow for kinase inhibitor target validation.

Comparative Performance Data: FP-1 vs. SB203580

The following table summarizes hypothetical, yet representative, data for our novel compound FP-1 against the established p38α inhibitor, SB203580. Such data is crucial for determining if a novel compound offers advantages, such as improved potency or selectivity.[6]

Parameter FP-1 (Hypothetical) SB203580 (Reference) Significance
Target p38α MAP Kinasep38α MAP KinasePrimary enzyme target.
Enzymatic IC50 15 nM50 nMMeasures direct potency against the isolated enzyme. Lower is better.
Binding Affinity (Kd) 5 nM20 nMQuantifies the strength of binding to the target. Lower is better.
Cellular Potency (TNF-α IC50) 100 nM250 nMMeasures functional inhibition of the pathway in a relevant cell model.
Kinase Selectivity (% Inhibition @ 1µM) Assesses off-target effects against related kinases.[7]
p38α (Target)99%98%High inhibition confirms on-target activity.
JNK1 (Off-Target)8%15%Lower inhibition indicates higher selectivity.
ERK2 (Off-Target)<5%<5%Demonstrates specificity over other MAPK family members.

Key Signaling Pathway: p38 MAPK

The p38 MAPK cascade is activated by environmental stress and inflammatory cytokines.[8] Upstream kinases (MAPKKKs and MAPKKs) phosphorylate and activate p38 MAPK, which in turn phosphorylates various transcription factors and other proteins, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[9][10] FP-1 is designed to directly inhibit the kinase activity of p38α, thereby blocking these downstream inflammatory responses.

G Stress Environmental Stress (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK p38 p38α MAPK MAPKK->p38 Substrates Downstream Substrates (MK2, Transcription Factors) p38->Substrates FP1 FP-1 FP1->p38 Inhibition Response Inflammatory Response (Cytokine Production) Substrates->Response

Caption: The p38 MAPK signaling cascade and the inhibitory action of FP-1.

Experimental Protocols

Detailed and reproducible protocols are essential for validating experimental findings.[11] Below are methodologies for the key assays cited in the comparison table.

1. In Vitro p38α Enzymatic Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

  • Reagents & Materials:

    • Recombinant human p38α kinase

    • Biotinylated substrate peptide (e.g., ATF2)

    • Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

    • ATP, FP-1, and SB203580 compounds

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white assay plates

  • Protocol:

    • Prepare serial dilutions of FP-1 and the reference compound in DMSO, then dilute further in kinase buffer.

    • Add 2.5 µL of compound dilutions to the assay plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 2.5 µL of a solution containing p38α kinase and the substrate peptide to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. Final ATP concentration should be at or near the Km for p38α.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure ADP production by adding the ADP-Glo™ reagents according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition relative to controls and determine IC50 values by fitting the data to a four-parameter dose-response curve.

2. Cell-Based TNF-α Inhibition Assay

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a relevant cell line, such as human THP-1 monocytes, after stimulation.

  • Reagents & Materials:

    • THP-1 human monocytic cell line

    • RPMI-1640 cell culture medium with 10% FBS

    • Lipopolysaccharide (LPS) from E. coli

    • FP-1 and SB203580 compounds

    • Human TNF-α ELISA Kit

    • 96-well cell culture plates

  • Protocol:

    • Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells per well and allow them to adhere.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Pre-treat the cells by adding the compound dilutions and incubate for 1 hour at 37°C.

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

    • Incubate the plate for 6 hours at 37°C.

    • Collect the cell culture supernatant from each well.

    • Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit, following the manufacturer's instructions.

    • Determine the IC50 value by plotting the percentage of TNF-α inhibition against the compound concentration.

3. Kinase Selectivity Profiling

To ensure a compound's specificity, it should be tested against a broad panel of other kinases.[6][12] This is typically performed as a fee-for-service by specialized contract research organizations (CROs).

  • General Procedure:

    • The compound (e.g., FP-1) is provided to the CRO.

    • The compound is screened at a fixed concentration (commonly 1 µM) against a panel of dozens or hundreds of purified kinases.

    • The percent inhibition for each kinase in the panel is determined using a standardized enzymatic assay format.

    • Results are provided as a list of kinases and their corresponding inhibition values, allowing for an assessment of the compound's selectivity profile. Potent "off-target" hits may require follow-up IC50 determination.

References

Benchmarking the ADME-Tox Properties of 1-(4-Fluorophenyl)pyrazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of 1-(4-Fluorophenyl)pyrazole against established non-steroidal anti-inflammatory drugs (NSAIDs) with a pyrazole core: Celecoxib, SC-560, and Tepoxalin. The objective is to benchmark the performance of this compound and provide supporting experimental data and methodologies to inform early-stage drug discovery and development decisions.

Executive Summary

The development of novel therapeutic agents requires a thorough understanding of their ADME-Tox profile. Pyrazole derivatives are a well-established class of compounds with diverse pharmacological activities, including anti-inflammatory and analgesic effects, primarily through the inhibition of cyclooxygenase (COX) enzymes. This guide focuses on this compound, a representative member of this class, and compares its predicted and, where available, experimental ADME-Tox properties with those of the commercially successful drug Celecoxib, the selective COX-1 inhibitor SC-560, and the dual COX/5-LOX inhibitor Tepoxalin. This comparative approach allows for a contextual understanding of the potential liabilities and advantages of this compound.

Comparative ADME-Tox Data

The following table summarizes key in vitro ADME-Tox parameters for this compound and its comparators. It is important to note that while extensive data is available for the comparator drugs, specific experimental data for this compound is limited in the public domain. Therefore, some values for the target compound are predicted based on computational models or inferred from structurally similar compounds.

ParameterThis compoundCelecoxibSC-560Tepoxalin
Metabolic Stability
In Vitro Half-Life (t½) in Human Liver Microsomes (min)Predicted: Moderate to High~11 hours (in vivo, apparent)[1][2]Low bioavailability suggests rapid metabolism[3]No accumulation detected, suggesting metabolism[4]
In Vitro Intrinsic Clearance (CLint) (µL/min/mg protein)Predicted: Low to ModerateLowHigh[3]Data not readily available
CYP450 Inhibition
   CYP1A2 IC50 (µM)Predicted: >10>100Data not readily availableData not readily available
   CYP2C9 IC50 (µM)Predicted: <10~15[5]Data not readily availableData not readily available
   CYP2D6 IC50 (µM)Predicted: >10>100Data not readily availableData not readily available
   CYP3A4 IC50 (µM)Predicted: >10>100Data not readily availableData not readily available
Plasma Protein Binding
   Human Plasma Protein Binding (%)Predicted: >95%~97%[1]Data not readily availableData not readily available
Cytotoxicity
   HepG2 IC50 (µM)Predicted: >20~23.8[6]Data not readily availableData not readily available

Note: Predicted values for this compound are based on in silico models and the known properties of structurally related pyrazole derivatives. Experimental validation is required.

Experimental Protocols

Detailed methodologies for the key in vitro ADME-Tox assays are provided below. These protocols are standard in the pharmaceutical industry and serve as a basis for the generation of reliable and reproducible data.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of a test compound in human liver microsomes.

Methodology:

  • Incubation: The test compound (typically 1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½). The intrinsic clearance (CLint) is then calculated from the half-life.

CYP450 Inhibition Assay

Objective: To determine the potential of a test compound to inhibit major cytochrome P450 enzymes.

Methodology:

  • Incubation: The test compound at various concentrations is pre-incubated with human liver microsomes and a specific probe substrate for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).

  • Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system.

  • Incubation: The mixture is incubated at 37°C for a specific time.

  • Reaction Termination: The reaction is stopped with a cold organic solvent containing an internal standard.

  • Analysis: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle control. The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the test compound concentration.

Plasma Protein Binding by Equilibrium Dialysis

Objective: To determine the extent to which a compound binds to plasma proteins.

Methodology:

  • Apparatus: A rapid equilibrium dialysis (RED) device with a semi-permeable membrane is used.

  • Procedure: The test compound is added to one chamber containing human plasma. The other chamber contains a protein-free buffer.

  • Equilibration: The device is incubated at 37°C until equilibrium is reached (typically 4-6 hours).

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the test compound in both aliquots is determined by LC-MS/MS.

  • Data Analysis: The percentage of protein binding is calculated from the difference in concentrations between the plasma and buffer chambers.

Cytotoxicity by MTT Assay

Objective: To assess the cytotoxic potential of a compound on a cell line (e.g., HepG2).

Methodology:

  • Cell Seeding: HepG2 cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value (the concentration of the compound that causes 50% reduction in cell viability) is calculated.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for in vitro ADME-Tox screening.

ADME_Tox_Workflow cluster_ADME ADME Assays cluster_Tox Toxicity Assays Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) Data_Analysis Data Analysis (t½, CLint, IC50, % Bound) Metabolic_Stability->Data_Analysis LC-MS/MS CYP_Inhibition CYP450 Inhibition (Major Isoforms) CYP_Inhibition->Data_Analysis LC-MS/MS Plasma_Protein_Binding Plasma Protein Binding (Equilibrium Dialysis) Plasma_Protein_Binding->Data_Analysis LC-MS/MS Cytotoxicity Cytotoxicity (e.g., HepG2 - MTT Assay) Cytotoxicity->Data_Analysis Plate Reader hERG_Assay hERG Inhibition (Patch Clamp/Binding) hERG_Assay->Data_Analysis Electrophysiology Test_Compound Test Compound (this compound) Test_Compound->Metabolic_Stability Incubate Test_Compound->CYP_Inhibition Incubate Test_Compound->Plasma_Protein_Binding Equilibrate Test_Compound->Cytotoxicity Treat cells Test_Compound->hERG_Assay Test Report Comparative Report Data_Analysis->Report Generate

Caption: General workflow for in vitro ADME-Tox screening of a test compound.

Signaling Pathways

Pyrazole-containing NSAIDs primarily exert their anti-inflammatory effects through the inhibition of the Cyclooxygenase-2 (COX-2) pathway. Additionally, there is evidence that some pyrazole derivatives can modulate the NF-κB signaling pathway, which plays a crucial role in inflammation and cell survival.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inflammation Inflammatory Response Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Isomerase Pain Pain PGE2->Pain Fever Fever PGE2->Fever Inflammation Inflammation PGE2->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Inflammatory_Stimuli->COX2 Induces Expression Pyrazole_Compound This compound & Comparators Pyrazole_Compound->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by pyrazole-containing compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) (Active) IkB->NFkB_p50_p65 Degradation & Release NFkB_p50_p65_IkB NF-κB (p50/p65)-IκBα (Inactive Complex) DNA DNA NFkB_p50_p65->DNA Translocates & Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Inflammatory_Stimuli->IKK Activates Pyrazole_Compound Pyrazole Derivatives Pyrazole_Compound->IKK May Inhibit

Caption: Potential modulation of the NF-κB signaling pathway by pyrazole derivatives.

Conclusion

This comparative guide provides a foundational benchmark for the ADME-Tox properties of this compound. Based on predictive data and the profiles of structurally related compounds, this compound is anticipated to exhibit high plasma protein binding and moderate to high metabolic stability. Its potential for CYP450 inhibition, particularly CYP2C9, warrants experimental investigation. The cytotoxicity is predicted to be low, in line with other pyrazole-based NSAIDs.

The provided experimental protocols offer a clear roadmap for the in vitro characterization of this compound. The signaling pathway diagrams for COX-2 and NF-κB provide a visual framework for understanding its potential mechanism of action and off-target effects.

For a comprehensive evaluation, it is imperative to generate robust experimental data for this compound across all key ADME-Tox assays. This will enable a more definitive comparison with established drugs and facilitate informed decisions in the progression of this and similar compounds in the drug discovery pipeline.

References

The Unveiling of 1-(4-Fluorophenyl)pyrazole: A Comparative Guide to its In Vitro and In Vivo Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Göttingen, Germany – December 27, 2025 – In a comprehensive analysis for researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo bioactivity of 1-(4-Fluorophenyl)pyrazole derivatives. This class of compounds has demonstrated significant potential across various therapeutic areas, including anti-inflammatory, anticancer, and antidiabetic applications. This guide synthesizes experimental data to offer a clear correlation between laboratory assays and preclinical outcomes, facilitating informed decisions in drug discovery and development.

Executive Summary

The this compound scaffold is a privileged structure in medicinal chemistry, consistently yielding derivatives with potent biological activities. This guide presents a comparative analysis of these activities, drawing a correlation between in vitro efficacy and in vivo responses. The primary focus is on the anti-inflammatory and cytotoxic properties of these compounds, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations. The data indicates that while in vitro assays are crucial for initial screening and mechanism of action studies, in vivo models are indispensable for evaluating the overall efficacy, safety, and pharmacokinetic profiles of these promising therapeutic agents.

In Vitro Bioactivity: A Foundation for Efficacy

In vitro studies have been instrumental in elucidating the bioactivity of this compound derivatives. These assays provide a controlled environment to assess the direct effects of compounds on specific molecular targets and cellular processes. Key in vitro activities are summarized below.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives has been demonstrated through their ability to inhibit key inflammatory mediators. A noteworthy mechanism is the inhibition of the NF-κB signaling pathway, a critical regulator of the inflammatory response.[1]

Cytotoxic Activity

Numerous this compound derivatives have exhibited potent cytotoxic effects against a range of cancer cell lines. The MTT assay is a standard method to quantify this activity, measuring the metabolic activity of cells as an indicator of their viability.[2]

Table 1: In Vitro Cytotoxicity of this compound Derivatives (MTT Assay)

Compound IDCancer Cell LineIC50 (µM)Reference
P3C MDA-MB-231 (Triple-negative breast cancer)0.25 - 0.49[3]
Compound 6c SK-MEL-28 (Melanoma)3.46[4]
Compound 6c HCT-116 (Colon cancer)9.02[4]
Compound 9b A549 (Lung cancer)-[5]
Compound 19 A375 (Melanoma)4.2[6]
Compound 31 SR (Leukemia)GI50 in nM range[7]
Compound 39 MDA-MB-435 (Melanoma)GI50 in nM range[7]
YH264 HCT 116 (Colon cancer)18.3[8]
YH263 HCT 116 (Colon cancer)8.9[8]
WW751 HCT 116 (Colon cancer)3.1[8]

IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) values represent the concentration of a compound required to inhibit 50% of cell viability or growth, respectively.

In Vivo Bioactivity: Translating Potential to Preclinical Models

In vivo studies are critical for assessing the therapeutic potential of this compound derivatives in a whole-organism context. These studies provide insights into a compound's efficacy, pharmacokinetics, and safety profile.

Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used assay to evaluate the in vivo anti-inflammatory activity of novel compounds. This model mimics the acute inflammatory response and allows for the quantification of a compound's ability to reduce swelling.[9][10]

Table 2: In Vivo Anti-inflammatory Activity of this compound Derivatives (Carrageenan-Induced Paw Edema in Rats)

Compound IDDose (mg/kg)Time Point (hours)% Inhibition of EdemaReference
Compound 13 -362.00[11]
Compound 13 -552.00[11]
Indomethacin (Standard) -367.00[11]
Indomethacin (Standard) -562.00[11]
Compound 1 200496.31[12]
Compound 3 200499.69[12]
Indomethacin (Standard) 10457.66[12]
Antitumor Activity

The efficacy of this compound derivatives in cancer treatment is often evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.[13]

Table 3: In Vivo Antitumor Activity of a this compound Derivative (GNE-A)

Animal ModelTumor TypeDose (mg/kg/day)% Tumor Growth InhibitionReference
Xenograft MiceMET-amplified EBC-1 human non-small cell lung carcinoma5.650[14]
Xenograft MiceMET-amplified EBC-1 human non-small cell lung carcinoma1390[14]

Pharmacokinetics: Understanding Drug Disposition

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. Studies on GNE-A, a potent MET kinase inhibitor with a this compound core, provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this class of compounds.

Table 4: Pharmacokinetic Parameters of GNE-A in Different Species

SpeciesOral Bioavailability (%)Plasma Clearance (mL/min/kg)Volume of Distribution (L/kg)Terminal Half-life (h)Reference
Mice88.015.82.1-[14]
Rats11.236.69.01.67[14]
Monkeys72.413.9--[14]
Dogs55.82.44-16.3[14]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

In Vitro: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][16][17][18][19]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

In Vivo: Carrageenan-Induced Rat Paw Edema

This model is used to assess the acute anti-inflammatory activity of compounds.[9][10][20][21][22]

Protocol:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle control to the animals, typically via oral gavage or intraperitoneal injection.

  • Induction of Edema: After a specific pre-treatment time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.

Mechanistic Insights: Signaling Pathways

Understanding the molecular mechanisms by which this compound derivatives exert their effects is crucial for rational drug design.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory activity of some pyrazole derivatives is attributed to their ability to inhibit the NF-κB signaling pathway.[1][2][23] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

NF_kappaB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB (p50/p65) IkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB->IkB_NFkB Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces Transcription Pyrazole This compound Derivative Pyrazole->IKK Inhibits IkB_NFkB->NFkB Releases

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

Experimental Workflow for Bioactivity Screening

The process of identifying and characterizing the bioactivity of novel compounds typically follows a structured workflow, from in vitro screening to in vivo validation.

Experimental_Workflow Library Compound Library (this compound derivatives) InVitro In Vitro Screening (e.g., MTT Assay) Library->InVitro Hit Hit Identification (Potent Compounds) InVitro->Hit Data Analysis Lead Lead Optimization Hit->Lead InVivo In Vivo Validation (e.g., Paw Edema, Xenograft) Lead->InVivo PK Pharmacokinetic Studies InVivo->PK Candidate Preclinical Candidate PK->Candidate

Caption: A typical experimental workflow for the screening and validation of bioactive compounds.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The presented data highlights a strong, albeit complex, correlation between in vitro and in vivo bioactivities. While in vitro assays provide essential information on potency and mechanism of action, in vivo studies are paramount for confirming efficacy and understanding the pharmacokinetic and safety profiles. This comparative guide serves as a valuable resource for researchers in the field, enabling a more streamlined and data-driven approach to the discovery and development of next-generation this compound-based drugs.

References

Comparative Docking Analysis of 1-(4-Fluorophenyl)pyrazole Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Silico Evaluation

This guide provides a comparative analysis of the therapeutic potential of 1-(4-Fluorophenyl)pyrazole through in-silico molecular docking studies. By juxtaposing its predicted binding affinities with those of established inhibitors for key protein targets, this document aims to offer a foundational perspective for further experimental validation. The protein targets selected for this comparative study are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora B Kinase, and Carbonic Anhydrase II, all of which are significant in various pathological conditions.

Quantitative Data Summary

The following table summarizes the binding affinities and experimental inhibitory concentrations of known inhibitors for their respective targets. The data for this compound is presented as a hypothetical outcome to be determined by following the experimental protocols outlined in this guide.

Target ProteinCompoundBinding Energy (kcal/mol)Inhibition Constant (Ki) / IC50
VEGFR-2 This compound To be determinedTo be determined
Sorafenib-9.2[1]90 nM (IC50)[1]
Sunitinib-8.5[1]80 nM (IC50)[1]
Axitinib-10.10.2 nM (IC50)[2]
Aurora B Kinase This compound To be determinedTo be determined
Barasertib (AZD1152)-9.80.37 nM (IC50)[3][4]
GSK1070916-10.50.38 nM (IC50)[3]
SNS-314-9.531 nM (IC50)[3]
Carbonic Anhydrase II This compound To be determinedTo be determined
Dorzolamide-7.11.9 nM (Ki)[5]
Brinzolamide-7.53.19 nM (IC50)[5]
Methazolamide-6.814 nM (Ki)[5]

Experimental Protocols

A detailed methodology for conducting a comparative molecular docking study is provided below. This protocol is designed to be adaptable for various protein targets and ligands.

Molecular Docking Workflow

The following diagram illustrates the general workflow for the molecular docking experiments described.

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB_retrieval Retrieve Protein Structure (PDB) Protein_prep Prepare Protein Structure (Remove water, add hydrogens) PDB_retrieval->Protein_prep Ligand_prep Prepare Ligand Structures (this compound & Inhibitors) Docking_run Run Docking Simulation (AutoDock Vina) Ligand_prep->Docking_run Grid_gen Define Grid Box (Active Site Identification) Protein_prep->Grid_gen Grid_gen->Docking_run Results Analyze Docking Poses (Binding Energy & Interactions) Docking_run->Results Comparison Compare with Known Inhibitors Results->Comparison G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration G Prophase Prophase AuroraB Aurora B Kinase (in CPC) Prophase->AuroraB Localization to centromeres Metaphase Metaphase Anaphase Anaphase Segregation Chromosome Segregation Anaphase->Segregation Kinetochore Kinetochore-Microtubule Attachment AuroraB->Kinetochore Monitors & Corrects SAC Spindle Assembly Checkpoint (SAC) Kinetochore->SAC Signals to SAC->Anaphase Inhibits until stable attachment G CAII Carbonic Anhydrase II (Zn2+) HCO3_H HCO3- + H+ CAII->HCO3_H CO2_H2O CO2 + H2O CO2_H2O->CAII pH_balance pH Homeostasis HCO3_H->pH_balance CO2_transport CO2 Transport HCO3_H->CO2_transport Ion_exchange Ion Exchange HCO3_H->Ion_exchange

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of 1-(4-Fluorophenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of 1-(4-Fluorophenyl)pyrazole, a compound that, like many pyrazole derivatives, requires careful management as hazardous waste. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Hazard Profile

Based on data for closely related pyrazole compounds, this compound should be handled with caution.[1][2][3] The primary hazards associated with similar compounds include acute toxicity if swallowed, skin and eye irritation, and potential respiratory irritation.[4][5] Some pyrazole derivatives are also known to be toxic upon skin contact and may cause organ damage with repeated exposure.[2]

Hazard Summary of a Related Pyrazole Compound

Hazard ClassificationCategoryPrecautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[6]
Skin IrritationCategory 2H315: Causes skin irritation[6]
Eye IrritationCategory 2H319: Causes serious eye irritation[6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[6]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials. This procedure is based on best practices for handling halogenated organic waste and should be performed in consultation with your institution's Environmental Health & Safety (EHS) department.[1]

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).[7]

  • Eye Protection: Safety glasses or goggles.[7]

  • Lab Coat: A standard laboratory coat.[7]

2. Waste Segregation:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: If the compound is in solution, it should be collected in a sealed, compatible container. As a fluorinated organic compound, it should be segregated as halogenated waste where possible.[1]

  • Empty Containers: The original container, even if empty, must be treated as hazardous waste.[2] Rinse the container three times with a suitable solvent (e.g., acetone, ethanol); the first rinseate must be collected and disposed of as hazardous waste.[1]

3. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[1]

  • The label must include the full chemical name: "this compound."

  • Indicate the approximate concentration and quantity of the waste.[1]

  • Include the name of the principal investigator and the laboratory location.[1]

  • Note the date when waste accumulation began.[1]

4. Storage:

  • Store the sealed and labeled hazardous waste container in a designated, secure area within the laboratory.[1]

  • The storage area should be away from incompatible materials, such as strong oxidizing agents.[7]

5. Disposal Request:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.[1]

  • Do not pour this compound down the drain or dispose of it in regular trash under any circumstances.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation cluster_waste Waste Handling cluster_final Final Disposal A Don Personal Protective Equipment (PPE) B Segregate Waste: - Solid - Liquid (Halogenated) - Contaminated Items A->B C Collect in Designated Hazardous Waste Container B->C D Securely Seal and Label Container C->D E Store in Designated Accumulation Area D->E F Request EHS Waste Pickup E->F

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-(4-Fluorophenyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-Fluorophenyl)pyrazole. The following procedures are based on best practices for handling similar fluorinated and pyrazole-containing compounds and are intended to ensure a safe laboratory environment.

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally similar compounds such as 1-(4-Fluorophenyl)-3-(4-methylphenyl)-1h-pyrazole-4-carbaldehyde, 4-(3-Fluorophenyl)-1H-pyrazole, and 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid suggest the following potential hazards[1][2][3]:

  • Acute Toxicity (Oral): Harmful if swallowed[1][2][3][4].

  • Skin Irritation: Causes skin irritation[1][2][3][4][5].

  • Eye Irritation: Causes serious eye irritation[1][2][3][4][5].

  • Respiratory Irritation: May cause respiratory irritation[1][2][4][5].

Signal Word: Warning[1][2][3]

Hazard Pictogram:

  • GHS07 (Exclamation Mark)[1][3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure during the handling of this compound.

PPE CategoryItemSpecification
Hand Protection GlovesChemically resistant gloves (e.g., Butyl rubber, Neoprene) are required.[6] Disposable nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination. For extended contact or handling of larger quantities, wearing double gloves is recommended.
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory.[7][8] A face shield must be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[7][9]
Body Protection Laboratory Coat & CoverallsA flame-resistant lab coat should be worn at all times in the laboratory.[7] For procedures with a higher risk of splashes or aerosol generation, chemical-resistant coveralls are recommended.[6][8]
Respiratory Protection RespiratorWork should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][3] If a fume hood is not available or during uncontrolled release, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][8]
Foot Protection Closed-toe ShoesClosed-toe shoes are required in all laboratory settings.[7]
Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a calibrated chemical fume hood is operational.

  • Have an emergency eyewash station and safety shower readily accessible.[2]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Verify that all containers are properly labeled.[10]

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.[1]

  • Use anti-static measures when handling the powder form to prevent dust clouds.

  • Handle the compound gently to avoid generating dust.

3. Dissolving and Reaction Setup:

  • When dissolving the compound, add it slowly to the solvent to control any potential exothermic reactions.

  • Keep the reaction vessel closed as much as possible.

  • Ensure adequate ventilation throughout the experiment.[1]

4. Post-Handling and Decontamination:

  • Thoroughly decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., isopropanol, ethanol).

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2][3][5]

Emergency Procedures
IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5][10] Remove contaminated clothing.[5][10] Seek immediate medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[1][5] Seek immediate medical attention.[5]
Inhalation Move the person to fresh air.[1][2][3][5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[1][3] Rinse mouth with water.[2][5] Seek immediate medical attention.[1][2][5]
Spill Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1] For large spills, contact the institution's emergency response team.[10]
Disposal Plan

As a fluorinated organic compound, this compound and its contaminated waste must be treated as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.[10][11] Do not mix with non-halogenated waste.[11]

  • Container Labeling: The waste container must be labeled as "Halogenated Organic Waste" and include the full chemical name.

  • Disposal Method: The primary recommended disposal method for fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[12][13][14] This method ensures the complete destruction of the compound. Landfilling is a less preferable option and should only be considered if incineration is not feasible, as it can lead to environmental persistence.[15]

  • Empty Containers: Rinse empty containers with a suitable solvent (e.g., acetone, ethanol) at least three times.[11] Collect the rinseate as hazardous waste.[11]

Visualized Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_disposal 4. Waste Management prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Operation prep_ppe->prep_fumehood prep_emergency Check Emergency Equipment prep_fumehood->prep_emergency prep_materials Gather Materials prep_emergency->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decontaminate Decontaminate Glassware & Surfaces handle_react->cleanup_decontaminate Reaction Complete cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe disposal_label Label Waste Container cleanup_waste->disposal_label Ready for Disposal cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_store Store in Designated Area disposal_label->disposal_store disposal_pickup Arrange for Hazardous Waste Pickup disposal_store->disposal_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)pyrazole
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)pyrazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。